molecular formula C23H19F3N4O3 B15587253 TMP195

TMP195

Cat. No.: B15587253
M. Wt: 456.4 g/mol
InChI Key: QTCSXAUJBQZZSN-UHFFFAOYSA-N
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Description

TMP195 is a useful research compound. Its molecular formula is C23H19F3N4O3 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSXAUJBQZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TMP195: A Technical Guide to its Structure, Zinc-Binding, and Mechanism of Action in Macrophage Repolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant therapeutic potential in oncology and inflammatory diseases. Its unique trifluoromethyloxadiazole (TFMO) zinc-binding group and its ability to modulate macrophage phenotype present a compelling avenue for novel drug development. This technical guide provides an in-depth overview of the structure, zinc-binding properties, and the signaling pathways modulated by this compound, with a focus on its role in macrophage repolarization. Detailed experimental protocols are provided to facilitate further research and development.

This compound Structure and Physicochemical Properties

This compound, with the IUPAC name N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide, is a small molecule inhibitor with the following properties:

PropertyValue
Chemical Formula C23H19F3N4O3
Molecular Weight 456.42 g/mol
CAS Number 1314891-22-9

The Trifluoromethyloxadiazole (TFMO) Zinc-Binding Group

A key structural feature of this compound is its trifluoromethyloxadiazole (TFMO) moiety, which functions as a non-chelating zinc-binding group. This is a departure from traditional HDAC inhibitors that often utilize hydroxamic acids, which can lead to off-target effects due to their strong chelating properties.[1][2] The TFMO group interacts with the zinc ion in the active site of class IIa HDACs, contributing to the compound's selectivity and pharmacological profile. This interaction is postulated to be a non-chelating one, offering a potential advantage in minimizing off-target metalloenzyme inhibition.

Quantitative Inhibitory Activity

This compound exhibits high selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) over other classes of HDACs.

Target HDACKi (nM)IC50 (nM)
HDAC4 5959
HDAC5 6060
HDAC7 2626
HDAC9 1515

Data compiled from multiple sources.[3][4]

Signaling Pathway: Macrophage Repolarization

This compound has been shown to reprogram tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype. This repolarization is mediated through the activation of the NF-κB and p38/JNK MAPK signaling pathways.

TMP195_Signaling_Pathway This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa Inhibition NFkB_p38_JNK NF-κB and p38/JNK MAPK Pathways This compound->NFkB_p38_JNK Activation HDACIIa->NFkB_p38_JNK Repression M1_Polarization M1 Macrophage Polarization NFkB_p38_JNK->M1_Polarization ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) M1_Polarization->ProInflammatory_Cytokines Release of AntiTumor_Response Anti-Tumor Immune Response ProInflammatory_Cytokines->AntiTumor_Response Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HDAC_Assay HDAC Inhibition Assay Macrophage_Assay Macrophage Polarization Assay Western_Blot Western Blot (NF-κB & MAPK) Macrophage_Assay->Western_Blot Mouse_Model Mouse Tumor Model Efficacy_Study Anti-Tumor Efficacy (Tumor Growth Inhibition) Mouse_Model->Efficacy_Study This compound This compound This compound->HDAC_Assay This compound->Macrophage_Assay This compound->Mouse_Model

References

TMP195: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TMP195, a first-in-class, selective class IIa histone deacetylase (HDAC) inhibitor. It details the compound's discovery, an optimized multigram synthesis process, its mechanism of action, and key experimental data.

Discovery and Significance

This compound was identified as a potent and selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9).[1][2] Its discovery marked a significant advancement in the field of epigenetics and drug development due to its unique, non-chelating zinc-binding group, the trifluoromethyloxadiazole (TFMO).[1][2] This moiety circumvents the pharmacological liabilities often associated with the hydroxamate groups found in many traditional, pan-HDAC inhibitors.[1][2] The high selectivity of this compound for class IIa HDACs allows for the targeted investigation of this enzyme subclass, revealing their distinct cellular roles, particularly in immune cell function, without the broad cytotoxicity seen with pan-HDAC inhibitors.[1][3]

Synthesis of this compound

The initial synthesis routes for this compound were suitable for subgram-scale production but were limited by tedious procedures, the use of hazardous reagents, and low overall yields of around 9%.[3][4] To meet the demands for further clinical studies, a more efficient, environmentally friendly, and scalable process was developed. This optimized process significantly improved the overall yield to 45%, accelerated reaction times from 40 hours to under 19 hours, and streamlined purification steps from five column chromatography purifications to just one.[4] Key improvements include the solvent-free synthesis of the 4-(chloromethyl)-2-phenyloxazole intermediate and the replacement of hazardous cyanide sources.[4] This robust process is stable and repeatable on a 10-gram scale.[4]

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of class IIa HDACs. Unlike other HDAC classes, class IIa enzymes have minimal catalytic activity on acetylated histones and primarily function as transcriptional repressors by interacting with transcription factors. This compound occupies the acetyl-lysine binding site of these HDACs, disrupting their repressive functions.[5]

A primary and well-documented effect of this compound is the modulation of the tumor microenvironment (TME) by reprogramming macrophage phenotypes.[6][7] In the context of cancer, tumor-associated macrophages (TAMs) often adopt a pro-tumor (M2-like) phenotype. This compound treatment promotes the differentiation and recruitment of monocytes that become highly phagocytic, pro-inflammatory (M1-like) macrophages within the tumor.[7][8] These reprogrammed macrophages enhance antigen presentation and produce pro-inflammatory cytokines, leading to an anti-tumor immune response.[8][9] This effect is not due to direct cytotoxicity on cancer cells, but rather an indirect, immune-mediated mechanism.[8][9]

The anti-inflammatory effects of this compound are also linked to the inhibition of the NF-κB signaling pathway.[10][11] By preventing the deacetylation and activation of key kinases like IKK, this compound can reduce the phosphorylation of the NF-κB p65 subunit, thereby decreasing the expression of downstream pro-inflammatory genes.[10][12] This mechanism is crucial for its therapeutic potential in inflammatory conditions beyond cancer, such as atherosclerosis and acute kidney injury.[10][12]

TMP195_Mechanism_of_Action cluster_pathway This compound Signaling Pathway in Macrophages This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa Inhibits IKK IKK Complex HDAC_IIa->IKK Deacetylates (Activates) NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylates p65 Nucleus Nucleus NFkB->Nucleus Translocation ProInflam_Genes Pro-inflammatory Gene Expression (TNFα, IL-6, IL-12, iNOS) Nucleus->ProInflam_Genes Transcription M1_Polarization Macrophage Reprogramming (M1 Polarization) ProInflam_Genes->M1_Polarization Anti_Tumor_Response Anti-Tumor Immune Response M1_Polarization->Anti_Tumor_Response

Caption: this compound inhibits Class IIa HDACs, preventing NF-κB activation and promoting M1 macrophage polarization.
Structure-Activity Relationship (SAR)

The design of this compound and its analogs is based on a three-motif pharmacophoric model common to HDAC inhibitors. Structure-activity relationship (SAR) studies have been crucial in optimizing its potency and selectivity.[13]

  • Zinc-Binding Group (ZBG): The novel trifluoromethyloxadiazole (TFMO) moiety is the key innovation, providing a non-chelating interaction with the zinc ion in the catalytic pocket of class IIa HDACs.[2][13]

  • Linker Moiety: A hydrophobic linker connects the ZBG to the "cap" group, occupying a hydrophobic channel within the enzyme. Modifications to this linker can influence brain penetrance and other pharmacokinetic properties.[13]

  • Cap Group: This larger, often aromatic moiety interacts with residues at the surface of the enzyme's active site, contributing significantly to isoform selectivity and potency.[13]

Caption: Pharmacophore model of this compound showing its key structural components and their interactions.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₃H₁₉F₃N₄O₃[2]
Molecular Weight 456.42 g/mol [2][6]
Purity >98% (typically 99.58%)[1][6]
Appearance White solid[1]
Solubility in DMSO Up to 91 mg/mL (199.37 mM)[1][6]
CAS Number 1314891-22-9[2][5]
Table 2: In Vitro Inhibitory Activity of this compound
Target HDACKᵢ (nM)IC₅₀ (nM)Selectivity vs Other HDACsReference
HDAC4 59111>100-fold[2][5][6][14]
HDAC5 60106>100-fold[2][5][6][14]
HDAC7 2646>100-fold[2][5][6][14]
HDAC9 159>100-fold[2][5][6][14]
Class I & IIb ->10,000-[2][14]
Table 3: In Vivo Efficacy in Preclinical Models
ModelDosageKey FindingsReference
MMTV-PyMT Breast Cancer (Mouse) 50 mg/kg/day, i.p.Reduced tumor burden and pulmonary metastases; Increased anti-tumor macrophages.[6][7]
Colitis-Associated Colorectal Cancer (Mouse) 50 mg/kg/day, i.p.Significantly reduced tumor burden; Increased M1 macrophage polarization.[9]
LPS-Induced Acute Kidney Injury (Mouse) -Reduced renal damage, inflammation, and tubular cell apoptosis.[10][15]
Atherosclerosis (Apoe-/- Mouse) -Attenuated atherosclerotic plaque development and vascular inflammation.[11]

Key Experimental Protocols

Protocol 1: In Vitro Human Monocyte Differentiation

This protocol describes the differentiation of human monocytes in the presence of this compound to assess its impact on macrophage development.

  • Cell Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Culture Medium: Use RPMI Medium 1640 supplemented with GlutaMAX, 10% v/v fetal bovine serum, 10 ng/ml IL-4, 50 ng/ml GM-CSF, 100 U/ml penicillin, and 100 μg/ml streptomycin.[6]

  • Treatment: Differentiate monocytes for 5 days in the presence of either 300 nM this compound or 0.1% (v/v) DMSO as a vehicle control.[6]

  • Cell Collection: After 5 days, collect cells by washing and incubating with a 5 mM EDTA solution in PBS (Ca²⁺/Mg²⁺-free).

  • Analysis: Analyze the resulting antigen-presenting cells via flow cytometry to assess changes in cell surface markers and phenotypes.[6]

Protocol 2: In Vivo Murine Breast Cancer Model

This workflow outlines the evaluation of this compound's anti-tumor efficacy in the MMTV-PyMT mouse model of breast cancer.

In_Vivo_Workflow start Start: Tumor-bearing MMTV-PyMT mice randomize Randomize mice into treatment groups start->randomize treatment Daily IP Injections (14-28 days) randomize->treatment group1 Group 1: Vehicle (DMSO) treatment->group1 group2 Group 2: This compound (50 mg/kg) treatment->group2 measure Monitor tumor volume throughout treatment group1->measure group2->measure endpoint Endpoint Analysis measure->endpoint harvest Harvest tumors and lungs endpoint->harvest analysis1 Tumor Analysis: Flow Cytometry (Immune Cells) Immunohistochemistry harvest->analysis1 analysis2 Lung Analysis: H&E Staining for Metastases harvest->analysis2 conclusion Conclusion: Assess reduction in tumor burden and metastasis analysis1->conclusion analysis2->conclusion

Caption: Workflow for evaluating this compound efficacy in a mouse model of breast cancer.
  • Model: Use female MMTV-PyMT mice, an autochthonous, macrophage-dependent model of breast cancer.[7]

  • Grouping: When tumors reach a specified volume (e.g., 150–800mm³), randomize mice into a vehicle control group and a treatment group.[7]

  • Dosing: Administer daily intraperitoneal (i.p.) injections of this compound at 50 mg/kg or an equal volume of the vehicle (e.g., DMSO).[7]

  • Monitoring: Measure tumor burden regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: After a set treatment period (e.g., 14-28 days), euthanize the mice.[7][9]

  • Tissue Analysis: Harvest tumors for flow cytometry and histological analysis to assess the immune microenvironment. Harvest lungs and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to quantify metastatic lesions.[7]

Protocol 3: Preparation of this compound for In Vivo Administration

This compound can be formulated for intraperitoneal injection using the following method:

  • Stock Solution: Prepare a 100 mg/ml stock solution of this compound in fresh DMSO.[6]

  • Vehicle Preparation: To prepare 1 mL of the final working solution, add 50 μL of the DMSO stock solution to 400 μL of PEG300 and mix until clear.[6]

  • Emulsification: Add 50 μL of Tween80 to the PEG300/DMSO mixture and mix until clear.

  • Final Dilution: Add 500 μL of ddH₂O to bring the final volume to 1 mL.

  • Administration: The mixed solution should be used immediately for optimal results.[6]

Therapeutic Applications and Future Directions

This compound's unique mechanism of action positions it as a promising therapeutic agent for various diseases.

  • Oncology: By modulating the tumor microenvironment, this compound shows significant potential as an immunomodulatory agent. It enhances the efficacy of standard chemotherapies (paclitaxel, carboplatin) and checkpoint blockade immunotherapies (anti-PD-1), suggesting its use in combination therapies for solid tumors like breast and colorectal cancer.[7][9]

  • Inflammatory and Cardiovascular Diseases: The ability of this compound to suppress inflammation via the NF-κB pathway makes it a candidate for treating chronic inflammatory conditions such as atherosclerosis.[12][16] Early research also points to a potential role for HDAC inhibitors in mitigating cardiac hypertrophy and heart failure.[17][18]

  • Drug Resistance: Emerging evidence suggests this compound may help resensitize multidrug-resistant cancer cells to conventional chemotherapeutics by inhibiting the function of ABCB1 and ABCG2 drug efflux pumps.[19]

Future research will likely focus on clinical trials to establish the safety and efficacy of this compound in humans, further exploration of its synergistic effects with other therapies, and the development of next-generation class IIa HDAC inhibitors with improved pharmacokinetic profiles.

References

TMP195: A Deep Dive into its Potent and Selective Inhibition of Class IIa Histone Deacetylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of TMP195, a first-in-class, highly selective inhibitor of class IIa histone deacetylases (HDACs). This document details its selectivity profile, mechanism of action, and the experimental methodologies used to characterize its activity.

Executive Summary

This compound is a potent small molecule inhibitor that demonstrates remarkable selectivity for class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors that target a broad range of HDAC isoforms and can lead to off-target effects, this compound's focused activity offers a more targeted therapeutic approach with a potentially improved safety profile.[3] Its unique mechanism, which involves binding to the acetyl-lysine binding channel of class IIa HDACs, has significant implications for modulating gene expression, particularly in immune cells. This targeted immunomodulatory effect is a key area of investigation for its therapeutic potential in oncology and inflammatory diseases.

Data Presentation: Quantitative Selectivity of this compound

The inhibitory activity of this compound has been quantified against various HDAC isoforms. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from biochemical assays.

Table 1: this compound Inhibitory Activity (Ki) against Class IIa HDACs

HDAC IsoformKi (nM)
HDAC459
HDAC560
HDAC726
HDAC915
Data sourced from multiple consistent reports.[1][2]

Table 2: this compound Inhibitory Activity (IC50) against a Broader Panel of HDACs

HDAC IsoformIC50 (nM)HDAC Class
HDAC4 59 IIa
HDAC5 60 IIa
HDAC7 26 IIa
HDAC9 15 IIa
HDAC1>10,000I
HDAC2>10,000I
HDAC3>10,000I
HDAC6>10,000IIb
HDAC8>10,000I
HDAC10>10,000IIb
HDAC11>10,000IV
This table highlights the greater than 100-fold selectivity of this compound for Class IIa HDACs over other HDAC classes.[4][5]

Mechanism of Action: A Visual Guide

This compound exerts its effect by binding to the zinc-containing active site of class IIa HDACs. This binding is distinct from that of hydroxamate-based pan-HDAC inhibitors and is key to its selectivity. The following diagram illustrates the signaling pathway of Class IIa HDACs and the point of intervention by this compound.

Class_IIa_HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drug_action Drug Action MEF2 MEF2 (Myocyte Enhancer Factor 2) DNA Target Genes MEF2->DNA Binds to DNA HDAC_complex Class IIa HDAC (HDAC4, 5, 7, 9) HDAC_complex->MEF2 Represses transcription SMRT_NCoR SMRT/NCoR Co-repressor Complex SMRT_NCoR->HDAC_complex Recruits HDAC3 HDAC3 HDAC3->SMRT_NCoR Part of complex Signal External Signal (e.g., CaM Kinase) HDAC_shuttle Phosphorylated Class IIa HDAC Signal->HDAC_shuttle Phosphorylates & exports from nucleus This compound This compound This compound->HDAC_complex Inhibits (Binds to active site) Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Dilute this compound - Prepare Master Mix start->prepare_reagents plate_setup Set up 96-well Plate: - Add Master Mix - Add this compound/Controls prepare_reagents->plate_setup add_enzyme Add HDAC Enzyme plate_setup->add_enzyme incubate_37 Incubate at 37°C add_enzyme->incubate_37 add_developer Add Developer incubate_37->add_developer incubate_rt Incubate at Room Temp add_developer->incubate_rt read_fluorescence Read Fluorescence incubate_rt->read_fluorescence analyze_data Analyze Data (IC50) read_fluorescence->analyze_data end End analyze_data->end In_Vivo_Study_Workflow start Start tumor_model Establish Tumor Model (MMTV-PyMT mice) start->tumor_model randomization Randomize Mice into Treatment & Control Groups tumor_model->randomization treatment Daily i.p. Injection: - this compound (50 mg/kg) - Vehicle (DMSO) randomization->treatment monitoring Monitor Tumor Growth treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Harvest Tumors for Analysis: - Flow Cytometry - Immunohistochemistry endpoint->analysis end End analysis->end

References

biological targets of TMP195 downstream of HDACs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Targets of TMP195 Downstream of HDACs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, generally leading to a more condensed chromatin structure and transcriptional repression.[1][2] HDACs are categorized into four classes, with Class IIa (HDAC4, -5, -7, and -9) being notable for its tissue-specific expression and distinct enzymatic mechanism.[3] Unlike other classes, Class IIa HDACs have weak deacetylase activity and primarily function as transcriptional repressors by recruiting other factors.[3]

This compound is a first-in-class, selective inhibitor of Class IIa HDACs, developed to probe the specific functions of this subclass and for its therapeutic potential.[4] It operates not by chelating the catalytic zinc ion, a mechanism common to pan-HDAC inhibitors like vorinostat, but by competitively occupying the acetyl-lysine binding pocket of Class IIa enzymes.[3][5] This selectivity offers the potential for more targeted therapeutic effects with fewer off-target toxicities.[6] This guide provides a comprehensive overview of the known biological targets and pathways modulated by this compound downstream of its primary interaction with Class IIa HDACs.

Core Mechanism: Selective Inhibition of Class IIa HDACs

This compound exhibits high potency and selectivity for the four Class IIa HDAC isoforms. This specificity is foundational to its biological effects, allowing it to modulate gene expression and cellular functions controlled by this subclass without the broad activity of pan-HDAC inhibitors.[7]

Parameter HDAC4 HDAC5 HDAC7 HDAC9 Other HDACs (Class I, IIb) Reference
Ki (nM) 59602615>10,000[7]
IC50 (nM) 111106469>10,000[8]

Table 1: Inhibitory Potency and Selectivity of this compound. This table summarizes the reported inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values of this compound against Class IIa HDAC isoforms, demonstrating its high degree of selectivity.

Figure 1: this compound Core Mechanism of Action This compound This compound Binding Competitive Binding to Acetyl-Lysine Site This compound->Binding HDACs Class IIa HDACs (HDAC4, 5, 7, 9) HDACs->Binding Inhibition Functional Inhibition Binding->Inhibition Downstream Modulation of Downstream Biological Targets Inhibition->Downstream Hyperacetylation Histone Hyperacetylation Inhibition->Hyperacetylation

Figure 1: this compound Core Mechanism of Action.

Primary Cellular Target: Reprogramming of Myeloid Cells

A predominant effect of this compound is the genomic reprogramming of myeloid cells, particularly monocytes and macrophages.[3][9] In the context of cancer, this compound has been shown to have minimal direct cytotoxic effects on tumor cells.[3][5] Instead, its anti-neoplastic activity is largely dependent on its ability to modulate the tumor immune microenvironment by repolarizing tumor-associated macrophages (TAMs).[5][9] this compound drives macrophages from a pro-tumor (M2-like) phenotype towards a pro-inflammatory, anti-tumor (M1-like) state.[5][9]

Cell Type Treatment Observed Effect Quantitative Data Reference
Mouse BMDMs40 µM this compound + LPSPromoted M1 PolarizationHistone H3 Acetylation: ~14% increase vs LPS alone[5]
Mouse MC38 Tumors50 mg/kg this compound (in vivo)Increased M1 Macrophage InfiltrationM1 (F4/80+CD86+) Infiltration: 74.02% vs 38.26% in control[5]
Mouse MC38 Tumors50 mg/kg this compound (in vivo)Increased M1/Total Macrophage RatioM1 (CD45+CD11b+F4/80+MHC-II+) Ratio: 61.72% vs 42.45% in control[5]
Human Monocytes300 nM this compoundIncreased CD86 ExpressionIncreased proportion of CD86+ cells[3]

Table 2: In Vitro and In Vivo Effects of this compound on Macrophage Phenotype. This table details the quantitative impact of this compound on macrophage polarization and activation markers in key experimental models.

Downstream Signaling Pathways and Molecular Targets

The reprogramming of macrophages by this compound is mediated through the activation of key pro-inflammatory signaling cascades.

Activation of NF-κB and MAPK Signaling

In bone marrow-derived macrophages (BMDMs), this compound treatment, particularly in combination with an inflammatory stimulus like LPS, leads to the increased phosphorylation and activation of central transcription factors and kinases in the NF-κB and MAPK pathways.[5] This activation is critical for the transcription of M1-associated genes, including various pro-inflammatory cytokines.[5] Studies have shown that HDAC9, a target of this compound, enhances NF-κB p65 phosphorylation, and its inhibition by this compound can reduce this effect, thereby modulating the inflammatory response.[10]

Figure 2: this compound-Mediated Macrophage Activation Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_R LPS Receptor (TLR4) IKK IKK Complex LPS_R->IKK p38_JNK p38 / JNK MAPK LPS_R->p38_JNK This compound This compound HDACs Class IIa HDACs (e.g., HDAC7, HDAC9) This compound->HDACs Inhibits HDACs->IKK Represses NFkB_p65_IkB NF-κB p65-IκB IKK->NFkB_p65_IkB Phosphorylates IκB NFkB_p65 NF-κB p65 IKK->NFkB_p65 Phosphorylates p65 p_p38_JNK P-p38 / P-JNK p38_JNK->p_p38_JNK Phosphorylation Gene_Expression ↑ Pro-inflammatory Gene Expression p_p38_JNK->Gene_Expression Activates TFs NFkB_p65_IkB->NFkB_p65 Releases p65 p_NFkB_p65 P-NF-κB p65 NFkB_p65->p_NFkB_p65 p_NFkB_p65->Gene_Expression Translocates to Nucleus Cytokines ↑ Secretion of IL-6, IL-12, TNF-α Gene_Expression->Cytokines LPS LPS LPS->LPS_R

Figure 2: this compound-Mediated Macrophage Activation Pathway.
Regulation of Apoptosis and Cellular Stress

In a model of lipopolysaccharide (LPS)-induced acute kidney injury, this compound demonstrated a protective role by mitigating renal tubular cell apoptosis.[6][11] This effect was associated with the modulation of key apoptosis-related proteins.

Protein Target Model System Effect of this compound Reference
Phospho-p38 MAPK LPS-stimulated BMDMsIncreased Phosphorylation[5]
Phospho-JNK LPS-stimulated BMDMsIncreased Phosphorylation[5]
Phospho-NF-κB p65 LPS-stimulated BMDMsIncreased Phosphorylation[5]
BAX LPS-treated kidney/tubular cellsDecreased Expression (Reversal of LPS effect)[6][11]
Cleaved Caspase-3 LPS-treated kidney/tubular cellsDecreased Expression (Reversal of LPS effect)[6][11]
Bcl-2 LPS-treated kidney/tubular cellsIncreased Expression (Reversal of LPS effect)[6][11]
BMP-7 LPS-treated kidney/tubular cellsIncreased Expression (Reversal of LPS effect)[6][11]

Table 3: Effect of this compound on Key Signaling and Apoptosis-Related Proteins. This table summarizes the observed changes in protein expression or phosphorylation status following this compound treatment in different experimental contexts.

Modulation of Gene and Protein Expression

The inhibition of Class IIa HDACs by this compound results in significant changes in the transcriptional landscape, leading to altered protein expression. A primary consequence is the increased production of pro-inflammatory cytokines and chemokines that contribute to an anti-tumor immune response.[5]

Gene/Protein Model System Effect of this compound Quantitative Data Reference
IL-6, IL-12, TNFα (Protein)LPS-stimulated BMDMsIncreased SecretionSignificantly higher than LPS group[5]
IL-1β, IL-12, TNFα (Protein)Serum from MC38 tumor miceIncreased LevelsSignificantly higher than control group[5]
IL-12, TNFα, iNOS (mRNA)MC38 tumor tissueIncreased Expression-[5]
PD-L1, PD-1 (mRNA & Protein)LPS-stimulated BMDMsIncreased ExpressionHigher than LPS only group[5]
CCL1 (Protein)Human MonocytesIncreased SecretionSignificantly increased vs vehicle[7][12]
CCL2 (Protein)Human MonocytesDecreased SecretionBlocked accumulation[7][12]
NGAL, KIM-1 (Protein)LPS-injured mouse kidneyDecreased ExpressionReduced expression vs LPS only[6][11]
Il17a, Il17f (mRNA)Differentiating Th17 cellsDecreased ExpressionDose-dependent downregulation[13]

Table 4: this compound-Mediated Changes in Gene and Protein Expression. This table highlights key genes and proteins whose expression is significantly altered by this compound treatment, underpinning its immunomodulatory and tissue-protective effects.

Key Experimental Methodologies

Reproducing and building upon the findings related to this compound requires robust experimental protocols. Below are methodologies synthesized from the cited literature.

Protocol 1: In Vitro Bone Marrow-Derived Macrophage (BMDM) Polarization
  • BMDM Isolation: Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

  • Differentiation: Culture cells for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.

  • Polarization Assay: Plate differentiated BMDMs and allow them to adhere. Pre-treat cells with this compound (e.g., 20-60 µM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Add LPS (100 ng/mL) to induce M1 polarization and incubate for the desired time (e.g., 8 hours for cytokine analysis, 2 hours for protein phosphorylation).

  • Analysis: Collect supernatant for ELISA to measure cytokine levels (IL-6, IL-12, TNFα). Lyse cells to extract protein for Western blot analysis of signaling pathways (p-p65, p-p38) or RNA for RT-PCR analysis of M1 marker genes (iNOS, TNFα).[5]

Protocol 2: Western Blot Analysis for Signaling Pathway Activation
  • Protein Extraction: Following cell treatment (as in Protocol 1), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system. Quantify band density using software like ImageJ.[5][6]

Figure 3: General Workflow for In Vivo Antitumor Study start Day 0: Subcutaneous injection of tumor cells (e.g., MC38) into C57BL/6 mice tumor_growth Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) start->tumor_growth randomization Randomize mice into treatment groups (Vehicle vs. This compound) tumor_growth->randomization treatment Daily intraperitoneal (IP) injection of Vehicle (DMSO) or this compound (e.g., 50 mg/kg) randomization->treatment monitoring Monitor tumor growth (caliper measurements) and animal health daily treatment->monitoring endpoint Day 14-21 (Endpoint): Sacrifice mice monitoring->endpoint analysis Analysis endpoint->analysis analysis_tumor Excise tumors for: - Weight measurement - Flow cytometry (immune cells) - IHC/IF staining (M1/M2) - RT-PCR (gene expression) analysis->analysis_tumor analysis_blood Collect blood for: - Serum cytokine analysis (ELISA) analysis->analysis_blood analysis_organs Collect other organs (e.g., lungs) for metastasis analysis analysis->analysis_organs

Figure 3: General Workflow for In Vivo Antitumor Study.

Conclusion

This compound, as a selective Class IIa HDAC inhibitor, primarily exerts its biological effects by targeting myeloid cells. Its downstream effects are not directly cytotoxic to cancer cells but are instead immunomodulatory. By inhibiting HDACs 4, 5, 7, and 9 in macrophages, this compound activates NF-κB and MAPK signaling pathways. This leads to a profound reprogramming of the cellular phenotype towards a pro-inflammatory, anti-tumor M1 state, characterized by the secretion of cytokines like IL-12 and TNF-α and increased expression of co-stimulatory molecules. These reprogrammed macrophages can enhance anti-tumor immunity, reduce tumor burden, and synergize with other cancer therapies like checkpoint blockade.[3][5] Further research into the non-histone substrates of Class IIa HDACs and the precise transcriptional networks governed by this compound will continue to illuminate its therapeutic potential across oncology, inflammation, and tissue injury.

References

TMP195 effect on gene expression and transcription

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Effects of TMP195 on Gene Expression and Transcription

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, -5, -7, and -9.[1][2][3][4] Unlike other HDAC classes, class IIa HDACs possess minimal catalytic activity for deacetylating acetylated lysines.[5] Instead, they function primarily as transcriptional repressors by binding to acetylated lysines on histones and other proteins, thereby recruiting other effector proteins to chromatin.[4][5] The activity of class IIa HDACs is tightly regulated by signal-dependent phosphorylation, which controls their translocation between the cytoplasm and the nucleus.[5] By occupying the acetyl-lysine binding site within the catalytic domain of class IIa HDACs, this compound disrupts their repressive functions, leading to the re-expression of silenced genes and profound effects on cellular differentiation and function, particularly within the immune system and other tissues.[1][4] This guide provides a detailed overview of the molecular mechanisms, signaling pathways, and transcriptional changes induced by this compound across various biological contexts, supported by quantitative data and detailed experimental protocols.

Chapter 1: Immunomodulatory Effects in the Tumor Microenvironment

This compound has been shown to exert significant anti-tumor effects not by directly targeting cancer cells, but by reprogramming the tumor microenvironment, specifically by modulating macrophage polarization.[1][4]

Core Mechanism: Macrophage Reprogramming

In the context of breast and colorectal cancer, this compound drives the differentiation of tumor-associated macrophages (TAMs) from a pro-tumoral, M2-like phenotype towards a tumoricidal, M1-like phenotype.[1][4] This shift is characterized by an increased recruitment of monocytes to the tumor, which then differentiate into highly phagocytic and immunostimulatory macrophages.[4] These reprogrammed macrophages release a barrage of pro-inflammatory cytokines that create an anti-tumor milieu and enhance the efficacy of other immunotherapies like PD-1 blockade.[1]

Signaling Pathways

This compound-induced M1 macrophage polarization is mediated through the activation of key pro-inflammatory signaling pathways. In bone marrow-derived macrophages (BMDMs), this compound treatment leads to the increased phosphorylation of critical components of the MAPK and NF-κB pathways, including p38 MAPK, JNK, and the p65 subunit of NF-κB.[1] This activation is central to the subsequent upregulation of M1-associated genes.

This compound promotes M1 macrophage polarization via MAPK and NF-κB pathways.[1]
Data Presentation: Gene & Protein Expression Changes

The following table summarizes the quantitative changes in M1 macrophage-associated inflammatory cytokines and markers following this compound treatment.

Gene/ProteinCell/Tissue TypeTreatment ConditionsFold Change / EffectP-valueReference
IL-12 mRNA BMDMsLPS + 20µM this compound (4h)Significant Increase vs LPS alone<0.05[1]
TNFα mRNA BMDMsLPS + 20µM this compound (4h)Significant Increase vs LPS alone<0.05[1]
iNOS mRNA BMDMsLPS + 20µM this compound (4h)Significant Increase vs LPS alone<0.05[1]
IL-6 Protein BMDMs20µM this compound (8h)~2500 pg/mL vs ~1500 pg/mL (LPS)<0.01[1]
IL-12 Protein BMDMs20µM this compound (8h)~1000 pg/mL vs ~600 pg/mL (LPS)<0.01[1]
TNFα Protein BMDMs20µM this compound (8h)~4000 pg/mL vs ~2500 pg/mL (LPS)<0.01[1]
IL-1β Protein Mouse Serum (CAC Model)50 mg/kg this compound (28 days)Significant Increase vs Control<0.05[1]
IL-12 Protein Mouse Serum (MC38 Model)50 mg/kg this compound (~20 days)Significant Increase vs Control<0.01[1]
TNFα Protein Mouse Serum (MC38 Model)50 mg/kg this compound (~20 days)Significant Increase vs Control<0.05[1]
F4/80+CD86+ M1 Macrophages CAC Tumor Tissue50 mg/kg this compound (28 days)46.7% vs 24.7% of total macrophages<0.05[1]
Experimental Protocols

This protocol outlines the induction of CAC in mice to study the therapeutic effects of this compound.[1]

  • Animal Model: 6-8 week old male C57BL/6 mice.[1]

  • Induction:

    • Day 0: Administer a single intraperitoneal (i.p.) injection of azoxymethane (B1215336) (AOM) at 10 mg/kg.[1]

    • Day 7: Replace drinking water with 2% (w/v) dextran (B179266) sodium sulfate (B86663) (DSS) for 7 days.[1]

    • Day 14: Return to normal drinking water for 14 days.

    • Repeat the DSS/water cycle two more times.[1]

  • Treatment:

    • From day 85 to day 113, administer daily i.p. injections of this compound (50 mg/kg, dissolved in DMSO) or vehicle control.[1]

  • Analysis:

    • On day 113, sacrifice mice and collect colon tissue and peripheral blood for analysis (e.g., tumor count, histology, cytokine measurement).[1]

CAC_Workflow cluster_induction CAC Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase AOM Day 0: AOM Injection (10 mg/kg i.p.) DSS1 Days 7-14: 2% DSS in water AOM->DSS1 Rec1 Days 14-28: Normal Water DSS1->Rec1 DSS2 Days 28-35: 2% DSS in water Rec1->DSS2 Rec2 Days 35-49: Normal Water DSS2->Rec2 DSS3 Days 49-56: 2% DSS in water Rec2->DSS3 Treatment Days 85-113: Daily i.p. Injection (this compound or Vehicle) DSS3->Treatment Analysis Day 113: Sacrifice & Analysis (Tumor load, Cytokines) Treatment->Analysis

Workflow for the Colitis-Associated Cancer (CAC) mouse model.[1]

This protocol is used to measure the mRNA expression of target genes.[1]

  • RNA Extraction: Extract total RNA from cells or tissues using RNAiso Plus reagent according to the manufacturer's instructions.[1]

  • cDNA Synthesis: Reverse-transcribe the extracted RNA into cDNA using a suitable kit (e.g., HiScript II 1st Strand cDNA Synthesis Kit).[1]

  • PCR Amplification: Perform quantitative PCR using a SYBR Green-based mixture (e.g., MagicSYBR Mixture) and gene-specific primers.[1]

  • Data Analysis: Standardize target gene expression to a housekeeping gene, such as β-actin, to determine relative expression levels.[1]

Chapter 2: Renoprotective Effects in Acute Kidney Injury

This compound demonstrates a protective role in a murine model of sepsis-associated acute kidney injury (SA-AKI) by inhibiting inflammation and apoptosis in renal tubular cells.[2]

Core Mechanism: Anti-Apoptosis and Anti-Inflammation

In a lipopolysaccharide (LPS)-induced model of AKI, this compound administration significantly reduces renal damage.[2] The mechanism involves the suppression of apoptosis in renal tubular cells and a marked reduction in the infiltration of inflammatory cells. This compound treatment reverses the LPS-induced increase in the pro-apoptotic protein BAX and cleaved caspase-3, while preserving the levels of the anti-apoptotic protein Bcl-2.[2]

Signaling Pathways

The renoprotective effect of this compound is linked to its ability to modulate the expression of key proteins involved in apoptosis and inflammation. By inhibiting class IIa HDACs (specifically HDAC4, which is upregulated by LPS in the kidney), this compound prevents the downstream cascade leading to cell death and suppresses the expression of multiple pro-inflammatory cytokines and chemokines.[2]

TMP195_AKI_Signaling cluster_stimulus cluster_upstream cluster_downstream cluster_inhibitor LPS LPS Insult HDAC4 HDAC4 Expression ↑ LPS->HDAC4 Bax Bax Expression ↑ LPS->Bax Bcl2 p-Bcl-2 Expression ↓ LPS->Bcl2 Cytokines ICAM-1, MCP-1, TNFα, IL-1β ↑ LPS->Cytokines Apoptosis Renal Tubular Apoptosis HDAC4->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inflammation Inflammation (Macrophage Infiltration) Cytokines->Inflammation This compound This compound This compound->HDAC4 This compound->Bax This compound->Bcl2 preserves This compound->Cytokines

This compound mitigates acute kidney injury by inhibiting apoptosis and inflammation.[2]
Data Presentation: Gene Expression Changes

The following table summarizes the effect of this compound on the expression of pro-inflammatory and injury-related genes in the kidney following LPS challenge.

Gene/MarkerTissue TypeTreatment ConditionsEffect of this compoundP-valueReference
ICAM-1 Mouse Kidney50 mg/kg this compound post LPSSuppressed LPS-induced upregulation<0.001[2]
MCP-1 Mouse Kidney50 mg/kg this compound post LPSSuppressed LPS-induced upregulation<0.001[2]
TNF-α Mouse Kidney50 mg/kg this compound post LPSSuppressed LPS-induced upregulation<0.001[2]
IL-1β Mouse Kidney50 mg/kg this compound post LPSSuppressed LPS-induced upregulation<0.001[2]
HDAC4 Mouse Kidney50 mg/kg this compound post LPSReduced LPS-induced upregulation<0.05[2]
NGAL Mouse Kidney50 mg/kg this compound post LPSReduced LPS-induced expression<0.01[2]
KIM-1 Mouse Kidney50 mg/kg this compound post LPSReduced LPS-induced expression<0.01[2]
Experimental Protocols

This protocol details the induction of septic AKI in mice to evaluate the renoprotective effects of this compound.[2]

  • Animal Model: Male C57/black mice (20-25g).[2]

  • Induction: Administer a single i.p. injection of LPS (20 mg/kg, dissolved in 0.9% normal saline).[2]

  • Treatment: Immediately following the LPS injection, administer a single i.p. injection of this compound (50 mg/kg, dissolved in 10% DMSO and 90% corn oil) or vehicle control.[2]

  • Analysis: Euthanize mice 24 hours after treatment. Collect kidneys and blood for subsequent analysis, including measurement of blood urea (B33335) nitrogen (BUN), serum creatinine, histology, and immunoblotting.[2]

AKI_Workflow cluster_treatment Induction & Treatment (Time 0) cluster_analysis Analysis (24 hours post-treatment) Start Start: Male C57/black mice LPS LPS Injection (20 mg/kg i.p.) Start->LPS This compound This compound Injection (50 mg/kg i.p.) Start->this compound Analysis Euthanize & Collect Samples (Kidneys, Blood) LPS->Analysis This compound->Analysis Endpoint Measure Renal Function (BUN, Cr) Perform Histology & Immunoblotting Analysis->Endpoint

Workflow for the LPS-induced acute kidney injury mouse model.[2]

Chapter 3: Role in Bone Regeneration and Fracture Healing

This compound influences the cellular processes of bone repair by promoting the differentiation of bone-forming osteoblasts while simultaneously inhibiting the differentiation of bone-resorbing osteoclasts.[6]

Core Mechanism: Regulation of Cell Differentiation

The therapeutic effect of this compound in fracture healing stems from its dual action on bone marrow stromal cells (BMSCs) and bone marrow mononuclear macrophages (BMMs). It enhances the differentiation of BMSCs into osteoblasts and downregulates the expression of genes associated with osteoclast formation and function from BMMs.[6] This coordinated regulation shifts the balance towards bone formation, accelerating fracture repair.

Signaling Pathways

The underlying mechanism involves the inhibition of HDAC4's nuclear translocation. In the cytoplasm, HDAC4 is inhibited by this compound, preventing it from moving into the nucleus where it would normally repress the transcription of Nuclear factor erythroid 2-related factor 2 (NRF2). With HDAC4 sequestered in the cytoplasm, NRF2 expression increases in the nucleus, leading to the activation of its downstream target, Heme Oxygenase-1 (HO-1). The NRF2/HO-1 signaling pathway is a key regulator of cellular redox homeostasis and plays a crucial role in promoting osteoblast differentiation.[6]

TMP195_Bone_Signaling cluster_cytoplasm cluster_nucleus HDAC4_cyto HDAC4 HDAC4_nuc HDAC4 HDAC4_cyto->HDAC4_nuc NRF2_cyto NRF2 NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocates HO1 HO-1 Expression ↑ HDAC4_nuc->NRF2_nuc Represses ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds ARE->HO1 Osteogenesis Osteoblast Differentiation ↑ (RUNX2, ALP, etc.) ARE->Osteogenesis This compound This compound This compound->HDAC4_cyto Inhibits Nuclear Translocation

This compound activates NRF2/HO-1 signaling by inhibiting HDAC4 nuclear translocation.[6]
Data Presentation: Gene Expression Changes

The following table summarizes the quantitative changes in osteoblast and osteoclast-related gene expression following treatment with this compound.

GeneCell TypeTreatment ConditionsFold Change (mPPthis compound vs Control)P-valueReference
RUNX2 BMSCs20 µg/mL (Osteogenic Media)~1.7-fold higher than free this compound<0.05[6]
ALP BMSCs20 µg/mL (Osteogenic Media)Upregulated vs Control<0.05[6]
Osterix BMSCs20 µg/mL (Osteogenic Media)~1.5-fold higher than free this compound<0.05[6]
Col1α1 BMSCs20 µg/mL (Osteogenic Media)~1.3-fold higher than free this compound<0.05[6]
NFATc1 BMMsRANKL + 20 µg/mLDownregulated vs RANKL alone<0.05[6]
c-Fos BMMsRANKL + 20 µg/mLDownregulated vs RANKL alone<0.05[6]
CTSK BMMsRANKL + 20 µg/mLDownregulated vs RANKL alone<0.05[6]

Note: Data for mPPthis compound, a nanoparticle formulation of this compound, showed enhanced effects compared to free this compound.[6]

Experimental Protocols

This protocol describes the in vitro differentiation of BMSCs into osteoblasts.[6]

  • Isolation: Isolate BMSCs from the femoral head by flushing the bone marrow cavity with α-MEM medium.[6]

  • Culture: Culture the cell suspension at 37°C in 5% CO2. After initial plating, non-adherent cells are removed, and adherent BMSCs are expanded.

  • Induction: Seed BMSCs into 24-well plates. Replace the standard medium with an osteogenic induction medium.

  • Treatment: Add this compound (e.g., 20 µg/mL) or vehicle control to the induction medium. Change the medium every 48 hours.[6]

  • Analysis: After 7 days, perform alkaline phosphatase (ALP) staining. After 21 days, perform Alizarin Red (AR) staining to assess calcium deposition and mineralization.[6]

This protocol is used to detect and quantify protein expression.[6]

  • Protein Extraction: Lyse cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate protein lysates (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RUNX2, Osterix, HDAC4, NRF2) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Conclusion

This compound is a powerful modulator of gene expression and transcription with a distinct mechanism of action centered on the inhibition of class IIa HDACs. Its effects are not cytotoxic but rather cytomodulatory, leading to the reprogramming of cellular phenotypes in a therapeutically beneficial manner. By influencing key signaling pathways such as MAPK/NF-κB in macrophages, mitigating apoptosis in renal cells, and activating the NRF2/HO-1 axis in bone marrow stromal cells, this compound demonstrates significant potential across diverse therapeutic areas including oncology, nephrology, and regenerative medicine. The data and protocols presented in this guide underscore the importance of targeting specific epigenetic regulators to achieve precise control over gene expression programs in disease.

References

role of TMP195 in modulating immune responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of TMP195 in Modulating Immune Responses

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class, selective small molecule inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors that target the catalytic activity of a broad range of HDACs, this compound functions by occupying the acetyl-lysine binding pocket of class IIa HDACs, thereby modulating their protein-protein interactions and gene regulatory functions. This selectivity results in a distinct immunomodulatory profile, primarily centered on the reprogramming of myeloid cells, particularly macrophages. In preclinical models, this compound redirects tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to a pro-inflammatory and anti-tumoral (M1-like) phenotype. This polarization enhances phagocytosis, antigen presentation, and the secretion of inflammatory cytokines, which in turn activates the adaptive immune system, including cytotoxic T lymphocytes. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on key signaling pathways, and its therapeutic potential, particularly in combination with immunotherapy.

Mechanism of Action: Selective Inhibition of Class IIa HDACs

This compound exhibits high selectivity for class IIa HDACs, a unique subgroup of deacetylases that have weak intrinsic catalytic activity and function primarily as transcriptional corepressors by recruiting other enzymes to chromatin. They achieve this by interacting with transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[1][2] this compound's mechanism does not rely on chelating the zinc ion in the catalytic site, which is a common feature of pan-HDAC inhibitors like vorinostat.[3] Instead, it competitively binds to the acetyl-lysine binding channel.[4] This disrupts the interaction between class IIa HDACs and their binding partners, liberating transcription factors like MEF2 to activate gene expression.[2][5]

This selective action predominantly affects the gene expression of monocytes and macrophages, with minimal impact on lymphocytes.[6] The inhibition leads to histone hyperacetylation, a hallmark of increased transcriptional activity, and the expression of genes associated with a pro-inflammatory immune response.[7]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Potency of this compound against HDAC Isoforms

HDAC Isoform Type Inhibition Constant (Ki)
HDAC4 Class IIa 59 nM[4][8]
HDAC5 Class IIa 60 nM[4][8]
HDAC7 Class IIa 26 nM[4][8]
HDAC9 Class IIa 15 nM[4][8]

| Class I & IIb | - | >10 µM |

Table 2: Effective Concentrations of this compound in Preclinical Models

Model System Application Concentration / Dosage Observed Effect Reference(s)
Bone Marrow-Derived Macrophages (BMDMs) M1 Polarization 40 µM Increased phosphorylation of p38, JNK, NF-κB p65. [7]
Human Monocytes Differentiation 300 nM Influenced responses to CSF-1 and CSF-2. [8]
MC38 Colorectal Cancer Mouse Model In Vivo Therapy 50 mg/kg/day (i.p.) Significant reduction in tumor weight and volume. [7]
MMTV-PyMT Breast Cancer Mouse Model In Vivo Therapy 50 mg/kg/day (i.p.) Reduced tumor burden and pulmonary metastases. [9]

| LPS-Induced Acute Kidney Injury Mouse Model | In Vivo Therapy | 20 mg/kg (i.p.) | Reduced serum creatinine (B1669602) and BUN levels. |[10] |

Table 3: Immunomodulatory Effects of this compound on Macrophage Populations In Vivo

Cancer Model Treatment Group M1 Macrophage Proportion (% of Total Macrophages) Reference
Colitis-Associated Cancer (CAC) Control 24.67 ± 4.01% [7]
This compound 46.69 ± 5.76% [7]
MC38 Transplanted Tumor Control 42.45 ± 2.56% [7]
This compound 61.72 ± 6.26% [7]
MC38 Transplanted Tumor PD-1 Blockade 60.86 ± 2.78% [7]

| | PD-1 Blockade + this compound | 71.90 ± 3.12% |[11] |

Core Immunomodulatory Role: Macrophage Reprogramming

The primary immunomodulatory function of this compound is the reprogramming of macrophages. In the tumor microenvironment (TME), TAMs often adopt an M2-like phenotype, which suppresses anti-tumor immunity and promotes tumor growth and angiogenesis. This compound treatment reverses this polarization.[12]

Key effects on macrophages include:

  • Promotion of M1 Polarization: this compound drives macrophages towards a pro-inflammatory M1 phenotype, characterized by the expression of markers like CD86 and MHC-II.[7]

  • Enhanced Phagocytosis: this compound-treated macrophages show increased phagocytic activity against tumor cells.[6]

  • Increased Cytokine Secretion: Treatment leads to a significant increase in the release of pro-inflammatory cytokines, including IL-1β, IL-6, IL-12, and TNF-α.[7]

  • Chemokine Modulation: this compound blocks the production of the pro-tumoral chemokine CCL2 while increasing the secretion of CCL1.[4][8]

  • Recruitment of New Monocytes: Evidence suggests that this compound acts by inducing the recruitment of new monocytes into the tumor, which then differentiate into anti-tumor macrophages, rather than by re-polarizing existing TAMs.[6]

This reprogramming of macrophages creates a pro-inflammatory TME that is less hospitable to tumor growth and enhances the efficacy of other cancer therapies.[9]

Key Signaling Pathways

This compound modulates several critical signaling pathways to exert its effects on immune cells.

The Class IIa HDAC-MEF2 Axis

Class IIa HDACs act as signal-responsive repressors of MEF2 transcription factors.[1] In their basal state, HDACs like HDAC4 and HDAC7 bind to MEF2 on the DNA, preventing the transcription of MEF2 target genes.[2][5] this compound, by inhibiting this interaction, allows MEF2 to recruit co-activators and initiate the transcription of genes involved in the inflammatory response.

HDAC_MEF2_Axis cluster_nucleus Nucleus This compound This compound HDAC_IIa Class IIa HDAC (HDAC4, 5, 7, 9) This compound->HDAC_IIa Inhibits MEF2 MEF2 Transcription Factor HDAC_IIa->MEF2 Binds & Represses Repression Transcriptional Repression HDAC_IIa->Repression DNA MEF2 Target Gene Promoters MEF2->DNA Binds to Activation Transcriptional Activation MEF2->Activation Repression->DNA

Caption: this compound disrupts the repressive binding of Class IIa HDACs to MEF2 transcription factors.

MAPK and NF-κB Pathways

In macrophages, this compound treatment leads to the sustained activation of key inflammatory signaling pathways.[7] Upon stimulation (e.g., with LPS), this compound enhances the phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB.[7] The activation of these pathways is critical for the production of inflammatory cytokines like IL-6, IL-12, and TNF-α, which are hallmarks of M1 macrophage function.[7] The mechanism may involve inhibiting the deacetylation of components within these pathways or altering the expression of upstream regulators.[10]

MAPK_NFkB_Pathway This compound This compound MAPK p38 MAPK / JNK This compound->MAPK Enhances Phosphorylation NFkB NF-κB (p65) This compound->NFkB Enhances Phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) MAPK->Cytokines NFkB->Cytokines IKK->NFkB Activates M1_Polarization M1 Macrophage Polarization Cytokines->M1_Polarization

Caption: this compound enhances LPS-induced activation of MAPK and NF-κB pathways in macrophages.

Therapeutic Implications and Combination Strategies

The ability of this compound to convert an immunologically "cold" tumor microenvironment to a "hot" one makes it a prime candidate for combination therapies.

  • Combination with Checkpoint Blockade: In colorectal and breast cancer models, this compound enhances the efficacy of anti-PD-1 therapy.[7][9] By increasing the number of pro-inflammatory M1 macrophages and subsequently activating cytotoxic T cells, this compound can overcome resistance to checkpoint inhibitors.[11]

  • Combination with Chemotherapy: Combining this compound with standard chemotherapeutic agents like paclitaxel (B517696) has been shown to significantly enhance the durability of tumor reduction in breast cancer models.[9]

Combination_Therapy This compound This compound Macrophage Macrophage Reprogramming (M1) This compound->Macrophage PD1_Inhibitor Anti-PD-1 Therapy T_Cell Cytotoxic T-Cell Activation PD1_Inhibitor->T_Cell Releases Brake Chemotherapy Chemotherapy Tumor_Cell Tumor Cell Chemotherapy->Tumor_Cell Direct Cytotoxicity Tumor_Reduction Enhanced Tumor Reduction & Durability Chemotherapy->Tumor_Reduction Macrophage->T_Cell Activates T_Cell->Tumor_Cell Kills T_Cell->Tumor_Reduction

Caption: Logical relationship of this compound in combination with standard cancer therapies.

Experimental Protocols

In Vivo Murine Tumor Model Protocol

This protocol is a composite based on studies using MC38 colorectal and MMTV-PyMT breast cancer models.[7][9]

  • Cell Implantation:

    • For subcutaneous models, inject 1x10⁶ MC38 colon carcinoma cells in a 100 µL suspension into the flank of 6-8 week old C57BL/6 mice.[7]

    • For autochthonous models like MMTV-PyMT, tumors develop spontaneously.[9]

  • This compound Formulation:

    • Dissolve this compound in DMSO to create a stock solution.

    • For intraperitoneal (i.p.) injection, the vehicle is typically DMSO or a formulation of DMSO, PEG300, Tween80, and ddH2O.[8]

  • Treatment Regimen:

    • Begin treatment when tumors are established (e.g., 5 days post-inoculation).[7]

    • Administer this compound daily via i.p. injection at a dose of 50 mg/kg.[7]

    • The control group receives an equal volume of the vehicle (e.g., DMSO).[7]

  • Combination Therapy (PD-1 Blockade):

    • Administer anti-PD-1 antibody (e.g., 100-200 µg per mouse) via i.p. injection, typically every 3-4 days, alongside the daily this compound treatment.

  • Endpoint Analysis:

    • Monitor tumor growth via caliper measurements (Volume = 0.5 x Length x Width²).

    • At the study endpoint (e.g., ~20 days), sacrifice mice and harvest tumors, blood, and lungs (for metastasis) for further analysis (flow cytometry, IHC, ELISA).[7]

Macrophage Polarization and Flow Cytometry

This protocol outlines the analysis of macrophage polarization in tumor tissue.[7][9]

  • Tissue Processing:

    • Mince harvested tumors and digest in a solution containing collagenase IV at 37°C for 1-2 hours to create a single-cell suspension.[7]

    • Filter the suspension through a 70 µm cell strainer and centrifuge at 400 x g for 10 minutes at 4°C.[7]

  • Cell Staining:

    • Perform a live/dead stain (e.g., FITC Fixable Green Dead Cell Stain Kit) for 30 minutes.[7]

    • Wash cells and resuspend in FACS buffer (PBS + 2% FBS).

    • Block Fc receptors with anti-CD16/32 antibody.

    • Incubate cells with a cocktail of fluorochrome-conjugated primary antibodies for 30 minutes at 4°C. A typical panel includes:

      • Leukocytes: Anti-CD45

      • Myeloid Cells: Anti-CD11b

      • Macrophages: Anti-F4/80

      • M1 Marker: Anti-CD86 or Anti-MHC-II

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, singlet, CD45+ cells to identify the immune population.

    • Within the CD45+ gate, identify macrophages as CD11b+ F4/80+.

    • Quantify M1 macrophages as the percentage of CD86+ or MHC-II+ cells within the total macrophage (CD11b+ F4/80+) population.[7]

Flow_Cytometry_Workflow cluster_gating Gating Strategy Start Tumor Tissue Digestion Enzymatic Digestion Start->Digestion Suspension Single-Cell Suspension Digestion->Suspension Staining Antibody Staining Suspension->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis G1 Live, Singlets Analysis->G1 Apply Gating G2 CD45+ (Leukocytes) G1->G2 G3 CD11b+ F4/80+ (Macrophages) G2->G3 G4 CD86+ / MHC-II+ (M1 Macrophages) G3->G4

Caption: Workflow for analyzing macrophage polarization in tumors via flow cytometry.

Western Blot for Histone Acetylation and Signaling Proteins

This protocol is for assessing target engagement and downstream signaling.[7][13][14]

  • Cell Lysis and Protein Extraction:

    • For in vitro studies, treat BMDMs with 100 ng/mL LPS and 40 µM this compound for 2 hours.[7]

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For histones, an acid extraction protocol may be required.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples with LDS sample buffer and a reducing agent (DTT).

    • Separate 20-30 µg of protein on a 10% Bis-Tris or high-percentage polyacrylamide gel (for small histones).

    • Transfer proteins to a PVDF or 0.2 µm nitrocellulose membrane (optimal for histones).[14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Target Engagement: Acetyl-Histone H3, Total Histone H3[7]

      • Signaling: Phospho-p38, Phospho-JNK, Phospho-NF-κB p65, and their total protein counterparts.[7]

      • Loading Control: β-actin or α-tubulin.

  • Detection:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[7]

    • Visualize bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[7]

    • Quantify band density using software like ImageJ, normalizing phosphoproteins to total proteins and acetyl-histone to total histone.[7]

References

The Dual Regulatory Role of TMP195 on NF-κB and MAPK Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This technical guide provides an in-depth analysis of the context-dependent regulatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. Evidence reveals a dual regulatory function: in immune cells such as macrophages, this compound promotes a pro-inflammatory and anti-tumor phenotype by activating NF-κB and MAPK pathways. Conversely, in astrocytes, it exhibits anti-inflammatory properties by inhibiting NF-κB signaling. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in oncology and neuroinflammation.

Introduction

This compound is a potent and selective inhibitor of class IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These enzymes play a crucial role in regulating gene expression and cellular function through the deacetylation of histone and non-histone proteins. The NF-κB and MAPK signaling cascades are central to cellular responses to a variety of stimuli, including stress, cytokines, and pathogens, and are critically involved in inflammation, immunity, and cancer. The ability of this compound to modulate these pathways highlights its potential as a therapeutic agent in various disease contexts. This guide will explore the molecular mechanisms underpinning the dual regulatory effects of this compound on these critical signaling networks.

Context-Dependent Regulation of NF-κB and MAPK Signaling by this compound

The influence of this compound on NF-κB and MAPK signaling is highly dependent on the cellular context, a critical consideration for its therapeutic application.

Pro-inflammatory and Anti-Tumor Effects in Macrophages and Cancer Models

In the context of cancer immunology, this compound has been shown to reprogram macrophages towards a pro-inflammatory M1 phenotype, which is associated with anti-tumor activity.[3][4][5] This phenotypic switch is driven by the activation of both NF-κB and MAPK signaling pathways.

Specifically, in bone marrow-derived macrophages (BMDMs), treatment with this compound in combination with lipopolysaccharide (LPS) leads to a significant increase in the phosphorylation of key signaling proteins:

  • NF-κB Pathway: Increased phosphorylation of the p65 subunit of NF-κB.[3]

  • MAPK Pathway: Increased phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[3]

This activation culminates in the enhanced production and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[3]

Anti-inflammatory Effects in Astrocytes

In contrast to its effects in macrophages, this compound demonstrates anti-inflammatory properties in the central nervous system by inhibiting NF-κB signaling in astrocytes.[6][7][8][9][10] In a model of LPS-induced neuroinflammation, this compound treatment was found to:

  • Block the phosphorylation of the NF-κB p65 subunit.

  • Attenuate the nuclear translocation of NF-κB.

  • Reduce the expression of NF-κB target genes, including those encoding pro-inflammatory molecules.

The mechanism in astrocytes appears to be mediated by the inhibition of HDAC7, which has been shown to deacetylate and activate the IκB kinase (IKK) complex, the upstream activator of the canonical NF-κB pathway.[6][7][8][9][10] By inhibiting HDAC7, this compound prevents IKK activation and subsequent NF-κB-dependent inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on NF-κB and MAPK signaling pathways from the cited literature.

Table 1: Effect of this compound on NF-κB and MAPK Pathway Activation in Macrophages

Parameter Cell Type Treatment Observed Effect Reference
p-p65 NF-κB BMDMsLPS + this compound (40 µM)Increased phosphorylation[3]
p-p38 MAPK BMDMsLPS + this compound (40 µM)Increased phosphorylation[3]
p-JNK BMDMsLPS + this compound (40 µM)Increased phosphorylation[3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Macrophages

Cytokine Cell Type Treatment Observed Effect Reference
IL-6 BMDMsLPS + this compound (20 µM or 60 µM)Significantly higher than LPS alone[3]
IL-12 BMDMsLPS + this compound (20 µM or 60 µM)Significantly higher than LPS alone[3]
TNF-α BMDMsLPS + this compound (20 µM or 60 µM)Significantly higher than LPS alone[3]

Table 3: Effect of this compound on NF-κB Pathway Activation in Astrocytes

Parameter Cell Type Treatment Observed Effect Reference
p-p65 NF-κB Primary AstrocytesLPS + this compoundDose-dependent blockade of phosphorylation[6][9]
NF-κB Nuclear Translocation Primary AstrocytesLPS + this compoundAttenuated[6][9]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

TMP195_Macrophage_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88_TRIF MyD88/TRIF TLR4->MyD88_TRIF TAK1 TAK1 MyD88_TRIF->TAK1 IKK IKK TAK1->IKK MEKK1 MEKK1 TAK1->MEKK1 IκBα IκBα IKK->IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocation MKKs MKK3/6, MKK4/7 MEKK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP-1 AP-1 p38->AP-1 JNK->AP-1 This compound This compound HDACs Class IIa HDACs (HDAC4,5,7,9) This compound->HDACs HDACs->TAK1 Inhibition of negative regulator Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression AP-1->Gene_Expression

Caption: this compound promotes NF-κB and MAPK signaling in macrophages.

TMP195_Astrocyte_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88_TRIF MyD88/TRIF TLR4->MyD88_TRIF IKK IKK (acetylated) MyD88_TRIF->IKK Acetylation IKK_active IKK (active) IKK->IKK_active IκBα IκBα IKK_active->IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocation This compound This compound HDAC7 HDAC7 This compound->HDAC7 HDAC7->IKK Deacetylation Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression

Caption: this compound inhibits NF-κB signaling in astrocytes.

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., BMDMs, Astrocytes) Treatment Treatment (LPS +/- this compound) Cell_Culture->Treatment Harvest Cell/Supernatant Harvest Treatment->Harvest Western_Blot Western Blot (p-p65, p-p38, p-JNK) Harvest->Western_Blot ELISA ELISA (IL-6, IL-12, TNF-α) Harvest->ELISA Immunofluorescence Immunofluorescence (NF-κB Nuclear Translocation) Harvest->Immunofluorescence

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

Western Blot for Phosphorylated Proteins

This protocol is for the detection of phosphorylated p65 NF-κB, p38 MAPK, and JNK.

  • Sample Preparation:

    • Culture cells (e.g., BMDMs) to desired confluency and treat with LPS (100 ng/mL) and/or this compound (40 µM) for the specified time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Load 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:

      • Phospho-NF-κB p65 (Ser536): 1:1000

      • Phospho-p38 MAPK (Thr180/Tyr182): 1:1000

      • Phospho-JNK (Thr183/Tyr185): 1:1000

      • Total p65, p38, JNK, and β-actin: 1:1000

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensity.

ELISA for Cytokine Quantification

This protocol is for measuring the concentration of IL-6, IL-12, and TNF-α in cell culture supernatants.

  • Sample Collection:

    • Collect cell culture supernatants after treatment and centrifuge to remove cellular debris.

    • Store supernatants at -80°C until use.

  • ELISA Procedure:

    • Use commercially available ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific) for IL-6, IL-12, and TNF-α.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of cytokines in the samples.

Immunofluorescence for NF-κB Nuclear Translocation

This protocol is for visualizing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[11][12][13]

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with stimuli (e.g., LPS) with or without this compound.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with anti-p65 NF-κB primary antibody (1:200) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize using a fluorescence or confocal microscope. The colocalization of p65 (green) and DAPI (blue) indicates nuclear translocation.

Conclusion and Future Directions

This compound exhibits a remarkable, context-dependent dual role in the regulation of NF-κB and MAPK signaling. Its ability to promote a pro-inflammatory, anti-tumor macrophage phenotype makes it a promising candidate for cancer immunotherapy, particularly in combination with other treatments. Conversely, its anti-inflammatory effects in astrocytes suggest its potential for treating neuroinflammatory disorders.

Future research should focus on elucidating the precise molecular mechanisms that govern this cell-type-specific activity. Identifying the direct substrates of class IIa HDACs within the NF-κB and MAPK pathways in different cell types will be crucial for the rational design of more targeted therapeutics. Furthermore, preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound in both oncology and neurology. This technical guide provides a solid foundation for researchers and drug developers to advance our understanding and application of this intriguing molecule.

References

TMP195: A Preclinical and Mechanistic Review of a Selective Class IIa HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant therapeutic potential in preclinical models of oncology and inflammatory diseases. Unlike pan-HDAC inhibitors, which target a broad range of HDAC isoforms and are often associated with toxicity, this compound's focused activity on HDAC4, 5, 7, and 9 offers a more targeted approach with a potentially wider therapeutic window. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental methodologies, and visualizing its impact on cellular signaling pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of class IIa HDACs. These enzymes are distinct from other HDAC classes in that they possess minimal intrinsic deacetylase activity and primarily function as transcriptional repressors by recruiting other co-repressor complexes. This compound contains a unique trifluoromethyloxadiazole (TFMO) moiety that acts as a non-chelating zinc-binding group, interacting with the active site of class IIa HDACs.[1][2] This selective inhibition leads to a nuanced modulation of gene expression, particularly within myeloid cells, rather than the global histone hyperacetylation observed with pan-HDAC inhibitors.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, including its inhibitory activity and in vivo efficacy in various models.

Table 1: In Vitro Inhibitory Activity of this compound

TargetInhibition Constant (Ki)IC50Assay Type
HDAC459 nM[5][6]111 nM[1]Cell-free assay[5]
HDAC560 nM[5][6]106 nM[1]Cell-free assay[5]
HDAC726 nM[5][6]46 nM[1]Cell-free assay[5]
HDAC915 nM[5][6]9 nM[1]Cell-free assay[5]
Other HDACs (Class I, IIb)>10 µM[1]-Cell-free assay

Table 2: Preclinical In Vivo Efficacy of this compound

Disease ModelAnimal ModelThis compound DosageKey Findings
Breast CancerMMTV-PyMT Transgenic Mice50 mg/kg, daily IP injection[5][7]Reduced tumor burden and pulmonary metastases.[5][7]
Colorectal CancerColitis-Associated Cancer (CAC) and MC38-transplanted mice50 mg/kg/day, IP injection[8]Significantly reduced tumor burden.[8]
Acute Kidney InjuryLipopolysaccharide (LPS)-induced AKI in mice20 mg/kg, IP injection[9]Significantly reduced serum creatinine (B1669602) and blood urea (B33335) nitrogen levels.[9]

Key Signaling Pathways and Mechanisms

This compound's therapeutic effects are largely attributed to its ability to modulate the tumor microenvironment and inflammatory responses, primarily through its action on macrophages.

Macrophage Reprogramming in Cancer

In the tumor microenvironment, this compound promotes the differentiation of monocytes into pro-inflammatory, anti-tumor M1 macrophages, while inhibiting the pro-tumor M2 phenotype.[8][10][11] This reprogramming enhances phagocytosis of tumor cells, increases antigen presentation, and stimulates a robust anti-tumor immune response.[7][10][12]

G cluster_0 This compound Action on Macrophage Polarization This compound This compound ClassIIa_HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->ClassIIa_HDACs inhibits M1_Macrophage Anti-tumor M1 Macrophage This compound->M1_Macrophage promotes differentiation M2_Macrophage Pro-tumor M2 Macrophage ClassIIa_HDACs->M2_Macrophage promotes Monocyte Monocyte Monocyte->M1_Macrophage differentiates to Monocyte->M2_Macrophage differentiates to Phagocytosis Phagocytosis M1_Macrophage->Phagocytosis Antigen_Presentation Antigen Presentation M1_Macrophage->Antigen_Presentation Tumor_Cell Tumor Cell Phagocytosis->Tumor_Cell targets CD8_T_Cell CD8+ T Cell Antigen_Presentation->CD8_T_Cell activates Tumor_Suppression Tumor Suppression CD8_T_Cell->Tumor_Suppression mediates

This compound-mediated macrophage reprogramming in the tumor microenvironment.
Attenuation of Inflammatory Signaling

In inflammatory conditions, this compound has been shown to suppress pro-inflammatory pathways. For instance, in models of acute kidney injury and atherosclerosis, this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][13][14] This leads to a reduction in the expression of pro-inflammatory cytokines and chemokines.[9]

G cluster_1 This compound in Inflammatory Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound HDAC9 HDAC9 This compound->HDAC9 inhibits HDAC9->IKK activates NF_kB NF-κB (p65) IKK->NF_kB phosphorylates & activates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, MCP-1) NF_kB->Pro_inflammatory_Genes induces transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation mediates

Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocols

Detailed methodologies for key preclinical studies are crucial for the replication and extension of these findings.

In Vivo Murine Model of Breast Cancer
  • Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors.[7]

  • Treatment Regimen: Mice with established tumors were randomized into treatment groups. This compound was administered daily via intraperitoneal (IP) injection at a dose of 50 mg/kg.[5][7]

  • Efficacy Assessment: Tumor burden was measured regularly. At the end of the study, lungs were harvested for histological analysis to quantify metastatic lesions.[7]

  • Immunophenotyping: Tumors were dissociated into single-cell suspensions and analyzed by flow cytometry to characterize immune cell populations, including macrophages (CD11b+, F4/80+, Mac-2+).[7]

In Vivo Murine Model of Acute Kidney Injury
  • Animal Model: Sepsis-associated acute kidney injury (SA-AKI) was induced in mice by a single intraperitoneal injection of lipopolysaccharide (LPS) at 20 mg/kg.[9]

  • Treatment Regimen: this compound was administered to mice following LPS exposure.[9]

  • Efficacy Assessment: Blood samples were collected after 24 hours to measure serum creatinine and blood urea nitrogen (BUN) levels. Kidney tissues were collected for histological examination and western blot analysis of injury and inflammatory markers.[9]

  • Mechanism of Action Studies: Kidney tissues were analyzed for the expression of HDAC4, acetyl-histone H3, apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3), and pro-inflammatory cytokines/chemokines (ICAM-1, MCP-1, TNF-α, IL-1β).[9]

In Vitro Monocyte Differentiation Assay
  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) were isolated, from which monocytes were purified.[5]

  • Differentiation Conditions: Monocytes were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Differentiation into macrophages was induced using colony-stimulating factors such as CSF-1 and GM-CSF.[5]

  • This compound Treatment: this compound was added to the culture medium at various concentrations (e.g., 300 nM) during the differentiation process.[5]

  • Analysis: Supernatants were collected to measure the secretion of chemokines like CCL1 and CCL2 by ELISA. Cells were harvested for flow cytometric analysis of surface markers to assess macrophage phenotype.[5][6]

G cluster_2 Experimental Workflow: In Vitro Monocyte Differentiation Start Isolate Human PBMCs Purify_Monocytes Purify Monocytes Start->Purify_Monocytes Culture Culture with CSFs (CSF-1, GM-CSF) Purify_Monocytes->Culture Treat Treat with this compound or Vehicle Culture->Treat Incubate Incubate for 5 days Treat->Incubate Analyze_Supernatant Analyze Supernatant (ELISA for Chemokines) Incubate->Analyze_Supernatant Analyze_Cells Analyze Cells (Flow Cytometry) Incubate->Analyze_Cells End Assess Macrophage Phenotype & Function Analyze_Supernatant->End Analyze_Cells->End

Workflow for assessing the effect of this compound on monocyte differentiation in vitro.

Combination Therapies

Preclinical studies have explored the synergistic potential of this compound with existing cancer therapies. In the MMTV-PyMT breast cancer model, combining this compound with chemotherapy (paclitaxel or carboplatin) or with immune checkpoint blockade (anti-PD-1) resulted in significantly enhanced and more durable tumor reduction compared to monotherapy.[7] Similarly, in a colorectal cancer model, this compound enhanced the efficacy of PD-1 blockade.[8] These findings suggest that by modulating the tumor immune microenvironment, this compound can sensitize tumors to other anti-cancer agents.[7][8]

Future Directions

The compelling preclinical data for this compound underscore its potential as a novel therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action in various disease contexts. Key areas for future investigation include:

  • Clinical Trials: The progression of this compound or other selective class IIa HDAC inhibitors into clinical trials for relevant cancer and inflammatory indications is a critical next step.

  • Biomarker Development: Identifying predictive biomarkers will be essential for patient selection and for monitoring treatment response.

  • Exploration of Other Indications: Given its mechanism of action, the therapeutic potential of this compound could be explored in other immune-mediated diseases and fibrotic conditions.

Conclusion

This compound represents a promising new class of epigenetic modulators with a distinct mechanism of action from pan-HDAC inhibitors. Its ability to selectively target class IIa HDACs allows for a targeted immunomodulatory effect, particularly on macrophage polarization, which has shown significant therapeutic benefit in preclinical models of cancer and inflammation. The data summarized herein provide a strong rationale for the continued development of this compound and other selective class IIa HDAC inhibitors as a novel therapeutic strategy.

References

An In-depth Technical Guide to TMP195 in Cancer Immunology and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, -5, -7, and -9.[1][2][3] Unlike pan-HDAC inhibitors, this compound exhibits a unique mechanism of action in oncology, primarily characterized by its profound immunomodulatory effects rather than direct cytotoxicity to cancer cells.[1][2] This guide delineates the core mechanisms of this compound within the tumor microenvironment (TME), its role in reprogramming innate immune cells, and its synergistic potential with established cancer therapies. The central finding is that this compound re-educates tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype, thereby initiating a cascade of anti-cancer immune responses, reducing tumor burden, and decreasing metastasis.[4][5] This document provides a comprehensive overview of its mechanism, quantitative efficacy data, key experimental protocols, and the signaling pathways involved.

Mechanism of Action: Reprogramming the Innate Immune Response

The anti-tumor activity of this compound is not mediated by direct effects on cancer cell proliferation or apoptosis.[1] Instead, its efficacy is rooted in its ability to epigenetically reprogram myeloid cells, particularly monocytes and macrophages, within the TME.

Selective Inhibition of Class IIa HDACs

This compound possesses a novel trifluoromethyloxadiazole (TFMO) zinc-binding group, which confers high selectivity for class IIa HDACs.[6] This selectivity is crucial as it avoids the broader, often cytotoxic, effects associated with pan-HDAC inhibitors and specifically targets the immune-regulatory functions governed by class IIa enzymes.[4]

Macrophage Polarization to an M1 Phenotype

The hallmark of this compound's action is the repolarization of TAMs. In many solid tumors, TAMs adopt an M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression. This compound treatment drives these macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.[1][7] This shift results in:

  • Enhanced Phagocytosis: this compound-reprogrammed macrophages become highly phagocytic, directly engulfing and clearing tumor cells.[2][4]

  • Increased Cytokine Secretion: The M1 macrophages release significantly higher levels of pro-inflammatory cytokines such as IL-6, IL-12, and TNFα, which further activate the anti-tumor immune response.[1]

  • Activation of Adaptive Immunity: By increasing antigen presentation and expressing co-stimulatory molecules like CD40 and CD86, these macrophages bridge the innate and adaptive immune responses, leading to the activation of cytotoxic T lymphocytes (CTLs).[2]

Key Signaling Pathways

In macrophages, this compound-mediated inhibition of class IIa HDACs leads to the activation of crucial inflammatory signaling pathways. Studies have shown that this compound treatment increases the phosphorylation of p38 MAPK, JNK, and the NF-κB p65 subunit.[1] These pathways are instrumental in driving the expression of genes associated with the M1 macrophage phenotype.

TMP195_Signaling_Pathway This compound This compound HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACs Inhibits MAPK MAPK Pathway (p38, JNK) HDACs->MAPK NFkB NF-κB Pathway (p65) HDACs->NFkB M1_Polarization M1 Macrophage Polarization & Function MAPK->M1_Polarization Activates NFkB->M1_Polarization Activates Cytokines Pro-inflammatory Cytokines (IL-12, TNFα, IL-6) M1_Polarization->Cytokines Leads to Release of Antitumor Anti-Tumor Effects M1_Polarization->Antitumor Cytokines->Antitumor TME_Modulation cluster_0 Drug Action cluster_1 Innate Immune Response cluster_2 Adaptive Immune Response & Outcome This compound This compound ProTumorTAM Pro-Tumor TAM (M2) This compound->ProTumorTAM Reprograms AntiTumorMac Anti-Tumor Macrophage (M1) This compound->AntiTumorMac Phagocytosis Phagocytosis AntiTumorMac->Phagocytosis AntigenPres Antigen Presentation AntiTumorMac->AntigenPres TumorCell Tumor Cell Phagocytosis->TumorCell Engulfs CTL Cytotoxic T-Lymphocyte (CTL) AntigenPres->CTL Activates CTL->TumorCell Kills Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis Experimental_Workflow cluster_0 Treatment Phase (e.g., 21 days) cluster_1 Tissue Analysis start Select In Vivo Model (e.g., MMTV-PyMT) tumor Tumor Establishment start->tumor random Randomize into Treatment Groups tumor->random g1 Group 1: Vehicle (DMSO) random->g1 g2 Group 2: This compound (50 mg/kg) random->g2 g3 Group 3: anti-PD-1 random->g3 g4 Group 4: This compound + anti-PD-1 random->g4 measure Monitor Tumor Volume g1->measure g2->measure g3->measure g4->measure endpoint Endpoint Analysis measure->endpoint flow Flow Cytometry (Immune Cell Infiltration) endpoint->flow ihc IHC / IF (Protein Localization) endpoint->ihc rna Gene Expression (RNA-Seq / qPCR) endpoint->rna

References

TMP195: A Paradigm Shift in Epigenetic Modulation for Immuno-Oncology and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Therapeutic Potential of a Selective Class IIa HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195, a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), represents a significant advancement in the field of epigenetic modulation with profound therapeutic implications. Unlike pan-HDAC inhibitors, this compound's targeted activity against HDAC4, HDAC5, HDAC7, and HDAC9 offers a unique mechanism of action, primarily centered on the reprogramming of myeloid cells, particularly macrophages. This technical guide provides an in-depth overview of the core biology of this compound, its mechanism of action, and its burgeoning therapeutic applications in oncology, inflammatory diseases, and organ injury. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development efforts.

Introduction: The Rise of Selective HDAC Inhibition

Histone deacetylases are critical enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2] Dysregulation of HDAC activity is a hallmark of various diseases, including cancer.[1] While pan-HDAC inhibitors have shown clinical efficacy, their broad activity often leads to dose-limiting toxicities.[3] The development of selective inhibitors like this compound, which targets the class IIa subfamily of HDACs, offers the potential for a more favorable therapeutic window and a distinct mechanistic profile.[4][5][6][7] Class IIa HDACs are distinguished by their primary role in regulating immune functions, including immune responses and the expression of chemokines and complement pathway components.[4]

Core Mechanism of Action: Macrophage Reprogramming

The principal therapeutic effect of this compound stems from its ability to modulate the phenotype of macrophages. In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often adopt an M2-like, pro-tumoral phenotype that promotes tumor growth, angiogenesis, and immunosuppression.[8] this compound treatment has been shown to repolarize these M2-like macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.[4][7] This reprogramming is characterized by increased phagocytic activity, enhanced antigen presentation, and the release of pro-inflammatory cytokines.[4][7][9]

Signaling Pathways

This compound-mediated M1 macrophage polarization is driven by the activation of key inflammatory signaling pathways, including the MAPK and NF-κB pathways.[4] Inhibition of class IIa HDACs by this compound leads to increased phosphorylation of p38 MAPK, JNK, and the NF-κB p65 subunit, culminating in the transcription of M1-associated genes and cytokines.[4]

Caption: this compound signaling pathway in macrophage polarization.

Therapeutic Applications

Oncology

This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models, primarily through its immunomodulatory effects rather than direct cytotoxicity to cancer cells.[4][9]

  • Colorectal Cancer: In mouse models of colitis-associated and subcutaneous colorectal cancer, this compound significantly reduced tumor burden.[4] This effect was attributed to a decrease in the overall macrophage population but an increase in the proportion of M1 macrophages, leading to elevated levels of inflammatory cytokines such as IL-6, IL-12, and TNFα.[4] Importantly, the anti-tumor effect of this compound was abrogated when macrophages were depleted, confirming their central role.[4]

  • Breast Cancer: In a macrophage-dependent mouse model of breast cancer, this compound treatment reduced tumor burden and pulmonary metastases by modulating macrophage phenotypes.[7][9] It induced the recruitment and differentiation of highly phagocytic and stimulatory macrophages within the tumors.[7][9]

  • Combination Therapy: this compound has shown synergistic effects when combined with other anti-cancer therapies. In colorectal cancer models, it enhanced the efficacy of PD-1 blockade.[4] In breast cancer models, combining this compound with chemotherapy (paclitaxel or carboplatin) or T-cell checkpoint blockade (anti-PD-1) significantly improved the durability of tumor reduction.[7][9]

  • Reversal of Multidrug Resistance: this compound has been shown to resensitize multidrug-resistant cancer cells that overexpress ABCB1 and ABCG2 to cytotoxic anticancer drugs.[10] It achieves this by inhibiting the drug transport function of these proteins.[10]

Acute Kidney Injury (AKI)

In a murine model of lipopolysaccharide (LPS)-induced sepsis-associated AKI, this compound demonstrated a potent renoprotective effect.[3] Treatment with this compound improved renal function, attenuated tubular cell damage and apoptosis, and reduced macrophage infiltration in the kidney.[3] The proposed mechanisms include the suppression of inflammation through the inhibition of NF-κB and the preservation of endogenous anti-apoptotic proteins like BMP-7.[3]

Cardiovascular Disease

Emerging evidence suggests a role for class IIa HDACs in cardiovascular diseases such as atherosclerosis. Pharmacological inhibition of HDAC9 by this compound has been shown to inhibit inflammatory phenotypes, ameliorate atherosclerosis, and enhance plaque stability in mice.[11] The mechanism involves the reduction of myeloid cell rolling and adhesion to arteries and the attenuation of NF-κB-mediated pro-inflammatory gene expression.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and preclinical evaluation of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetKi (nM)IC50 (nM)
HDAC459[12][13]111[5], 59[6][7]
HDAC560[12][13]106[5], 60[6][7]
HDAC726[12][13]46[5], 26[6][7]
HDAC915[12][13]9[5], 15[6][7]
Other HDACs>100-fold selective>10 µM[5]

Table 2: Preclinical Efficacy of this compound in Animal Models

Disease ModelAnimalDosageRouteKey Findings
Colorectal Cancer (subcutaneous)C57BL/6 mice50 mg/kg/dayIntraperitonealReduced tumor burden.[4]
Breast Cancer (MMTV-PyMT)Mice50 mg/kg/dayIntraperitonealReduced tumor burden and pulmonary metastases.[9]
Sepsis-Associated Acute Kidney InjuryMiceNot specifiedNot specifiedReduced serum creatinine (B1669602) and BUN levels.[3]
AtherosclerosisApoe-/- miceNot specifiedNot specifiedReduced lesion formation.[11]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vivo Anti-Tumor Efficacy Studies

experimental_workflow_in_vivo start Tumor Model Establishment (e.g., MC38 subcutaneous injection in C57BL/6 mice) treatment Treatment Initiation (e.g., Day 5 post-injection) start->treatment dosing Daily Dosing Regimen (e.g., 50 mg/kg/day this compound in DMSO, IP injection) treatment->dosing monitoring Tumor Growth Monitoring (e.g., Caliper measurements) dosing->monitoring endpoint Study Endpoint (e.g., Day 20) monitoring->endpoint analysis Tissue Collection & Analysis (Tumor weight, IHC, Flow Cytometry, ELISA) endpoint->analysis

Caption: General workflow for in vivo anti-tumor efficacy studies.

  • Animal Models: For colorectal cancer studies, C57BL/6 mice are often used.[4] Subcutaneous tumors can be established by injecting murine colon cancer cells (e.g., MC38).[4] For breast cancer, the MMTV-PyMT autochthonous mouse model is utilized.[9]

  • Drug Administration: this compound is typically dissolved in a vehicle such as DMSO and administered daily via intraperitoneal (IP) injection at a dose of 50 mg/kg.[4][9]

  • Tumor Measurement: Tumor growth is monitored regularly by measuring tumor dimensions with calipers.[9]

In Vitro Macrophage Polarization Assay
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured from bone marrow cells isolated from mice.

  • Stimulation: BMDMs are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, in the presence or absence of varying concentrations of this compound (e.g., 5 µM, 20 µM, 40 µM, 60 µM).[4]

  • Analysis:

    • Gene Expression: After a 4-hour incubation, total RNA is extracted, and the mRNA expression of M1 macrophage-associated inflammatory cytokines (e.g., IL-12, TNFα, iNOS) is measured by RT-qPCR.[4]

    • Protein Secretion: After an 8-hour incubation, the culture medium is collected, and the protein levels of inflammatory cytokines (e.g., IL-6, IL-12, TNFα) are quantified by ELISA.[4]

    • Signaling Pathway Activation: Total protein lysates are collected to analyze the phosphorylation status of key signaling proteins (e.g., p38 MAPK, JNK, NF-κB p65) by Western blotting.[4]

Future Directions and Conclusion

This compound has emerged as a promising therapeutic agent with a unique immunomodulatory mechanism of action. Its ability to reprogram macrophages from a pro-tumoral to an anti-tumoral state holds significant potential for the treatment of various cancers, particularly in combination with immune checkpoint inhibitors and conventional chemotherapy. Furthermore, its protective effects in acute kidney injury and potential benefits in cardiovascular disease broaden its therapeutic applicability.

Ongoing and future research should focus on:

  • Clinical trials to evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination regimens.[14]

  • Further elucidation of the downstream molecular events following class IIa HDAC inhibition in different cell types.

  • Exploration of this compound's therapeutic potential in other inflammatory and autoimmune diseases.

  • Development of biomarkers to identify patients most likely to respond to this compound therapy.

References

The Impact of TMP195 on Cytokine and Chemokine Secretion: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, is emerging as a significant modulator of the immune system, with profound effects on the secretion of cytokines and chemokines. Its influence is context-dependent, demonstrating both pro-inflammatory and anti-inflammatory activities in different pathological settings. This technical guide synthesizes the current understanding of this compound's effects on cytokine and chemokine secretion, providing quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Executive Summary

This compound primarily exerts its immunomodulatory effects by targeting class IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] This inhibition leads to alterations in gene expression within immune cells, particularly macrophages, influencing their polarization and subsequent secretome. In the context of cancer, this compound has been shown to promote a pro-inflammatory M1 macrophage phenotype, leading to the secretion of anti-tumor cytokines.[3][4][5] Conversely, in certain inflammatory conditions such as acute kidney injury, this compound exhibits anti-inflammatory properties by suppressing the release of inflammatory mediators.[6] The core mechanism often involves the modulation of key signaling pathways, including NF-κB and MAPK.[3][7]

Quantitative Data on Cytokine and Chemokine Modulation

The following tables summarize the quantitative effects of this compound on cytokine and chemokine secretion as reported in various studies.

Table 1: Pro-inflammatory Cytokine Secretion in Cancer Models

CytokineModel SystemTreatmentFold Change/EffectReference
IL-6Bone Marrow-Derived Macrophages (BMDMs)This compound (20 µM or 60 µM) for 8 hoursSignificantly higher than LPS group[3]
IL-12BMDMsThis compound (5, 20, 40, 60 µM) for 4 hours (mRNA)Dose-dependent increase in mRNA expression[3]
IL-12BMDMsThis compound (20 µM or 60 µM) for 8 hours (protein)Significantly higher than LPS group[3]
TNFαBMDMsThis compound (5, 20, 40, 60 µM) for 4 hours (mRNA)Dose-dependent increase in mRNA expression[3]
TNFαBMDMsThis compound (20 µM or 60 µM) for 8 hours (protein)Significantly higher than LPS group[3]
IL-1βColitis-Associated Colorectal Cancer (CAC) miceThis compound treatmentSignificantly higher serum levels than control[3]
IL-12CAC miceThis compound treatmentSignificantly higher serum levels than control[3]
TNFαCAC miceThis compound treatmentSignificantly higher serum levels than control[3]
iNOSMC38-transplanted tumor tissueThis compound treatmentIncreased expression[3]

Table 2: Anti-inflammatory Cytokine and Chemokine Modulation in Acute Kidney Injury

Cytokine/ChemokineModel SystemTreatmentEffectReference
ICAM-1LPS-induced Acute Kidney Injury (AKI) in miceThis compound treatmentSuppressed renal expression[6]
MCP-1LPS-induced AKI in miceThis compound treatmentSuppressed renal expression[6]
TNF-αLPS-induced AKI in miceThis compound treatmentSuppressed renal expression[6]
IL-1βLPS-induced AKI in miceThis compound treatmentSuppressed renal expression[6]

Table 3: Modulation of Specific Chemokines

ChemokineModel SystemTreatmentEffectReference
CCL2Monocyte-derived macrophage differentiation culturesThis compoundBlocks accumulation in supernatants[1][2]
CCL1Monocyte-derived macrophage differentiation culturesThis compoundSignificantly increases secreted protein[1][2]

Signaling Pathways Modulated by this compound

This compound influences cytokine and chemokine secretion primarily through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

In many cell types, this compound treatment leads to an increase in the phosphorylation of the p65 subunit of NF-κB, promoting its activation and subsequent transcription of pro-inflammatory genes.[3][7] However, in other contexts, it is suggested to inhibit NF-κB activation, leading to anti-inflammatory effects.[6] This dual activity highlights the complexity of this compound's mechanism of action, which is likely dependent on the specific cellular and disease context.

Fig. 1: this compound's modulation of the NF-κB signaling pathway.

MAPK Signaling Pathway

This compound has been observed to increase the phosphorylation of p38 MAPK and JNK, key components of the MAPK signaling cascade.[3] This activation contributes to the pro-inflammatory response observed in cancer models.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK p38 / JNK MAPKKK->MAPKK Phosphorylates MAPK AP-1 MAPKK->MAPK Phosphorylates Transcription Cytokine & Chemokine Gene Expression MAPK->Transcription Induces This compound This compound This compound->MAPKK Promotes Phosphorylation

Fig. 2: this compound's influence on the MAPK signaling pathway.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature concerning this compound's effect on cytokine secretion.

In Vitro Macrophage Stimulation and Cytokine Measurement

Objective: To determine the effect of this compound on cytokine production by macrophages in vitro.

Cell Type: Bone Marrow-Derived Macrophages (BMDMs) from mice.

Protocol:

  • BMDM Isolation and Culture:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

  • This compound Treatment:

    • Plate the differentiated BMDMs at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Treat the cells with varying concentrations of this compound (e.g., 5, 20, 40, 60 µM) or vehicle control (DMSO) for a specified duration (e.g., 4 or 8 hours). Lipopolysaccharide (LPS) can be used as a positive control for inflammation.

  • RNA Isolation and qRT-PCR:

    • After a 4-hour incubation, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for target cytokines (e.g., IL-12, TNFα) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Protein Measurement (ELISA):

    • After an 8-hour incubation, collect the cell culture supernatants.

    • Measure the concentration of secreted cytokines (e.g., IL-6, IL-12, TNFα) using commercially available ELISA kits according to the manufacturer's instructions.

Experimental_Workflow_In_Vitro BMDM_Isolation Isolate & Differentiate Bone Marrow Cells to BMDMs Cell_Plating Plate Differentiated BMDMs BMDM_Isolation->Cell_Plating Treatment Treat with this compound or Controls Cell_Plating->Treatment Incubation_4h Incubate for 4 hours Treatment->Incubation_4h Incubation_8h Incubate for 8 hours Treatment->Incubation_8h RNA_Extraction RNA Extraction & qRT-PCR (mRNA levels) Incubation_4h->RNA_Extraction Supernatant_Collection Collect Supernatant & ELISA (Protein levels) Incubation_8h->Supernatant_Collection

Fig. 3: Workflow for in vitro macrophage stimulation experiments.

In Vivo Murine Cancer Model and Cytokine Analysis

Objective: To assess the in vivo effect of this compound on systemic cytokine levels in a tumor-bearing mouse model.

Model: Colitis-Associated Colorectal Cancer (CAC) induced in mice or MC38-transplanted tumor model.

Protocol:

  • Tumor Induction:

    • Induce CAC in mice using an established protocol (e.g., AOM/DSS).

    • Alternatively, subcutaneously inject MC38 colorectal cancer cells into syngeneic mice.

  • This compound Administration:

    • Once tumors are established, administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and frequency.

  • Blood Collection:

    • At the end of the treatment period, collect peripheral blood from the mice via cardiac puncture or retro-orbital bleeding.

  • Serum Preparation and Cytokine Measurement:

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Measure the levels of systemic cytokines (e.g., IL-1β, IL-6, IL-12, TNFα) in the serum using a multiplex cytokine assay or individual ELISAs.

Conclusion

This compound demonstrates a complex and context-dependent regulation of cytokine and chemokine secretion. In oncological settings, its ability to promote a pro-inflammatory microenvironment through the activation of M1 macrophages and the release of anti-tumor cytokines presents a promising therapeutic avenue.[3][5][8] Conversely, its anti-inflammatory effects in other disease models suggest a broader therapeutic potential for conditions characterized by excessive inflammation.[6] The modulation of the NF-κB and MAPK signaling pathways appears central to these effects.[3] Further research is warranted to fully elucidate the molecular mechanisms underlying the dual functionality of this compound and to explore its clinical utility in various diseases.

References

understanding the pharmacodynamics of TMP195

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacodynamics of TMP195

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class, selective small molecule inhibitor of class IIa histone deacetylases (HDACs), which has demonstrated significant therapeutic potential in preclinical models of oncology and inflammatory diseases. Its unique mechanism of action, centered on the immunomodulation of myeloid cells, particularly macrophages, distinguishes it from pan-HDAC inhibitors. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its molecular mechanism, impact on cellular signaling pathways, and effects in various disease models. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and application of this compound in research and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. While pan-HDAC inhibitors have shown clinical efficacy, their broad activity often leads to off-target effects and toxicity.[1] this compound emerges as a selective inhibitor of class IIa HDACs (HDAC4, -5, -7, and -9), offering a more targeted therapeutic approach.[2][3] The primary pharmacodynamic effect of this compound is not direct cytotoxicity to cancer cells, but rather the reprogramming of the tumor microenvironment, primarily by promoting the polarization of pro-inflammatory, anti-tumoral M1 macrophages.[4][5] This immunomodulatory activity underlies its efficacy in reducing tumor burden and metastasis, as well as in alleviating inflammation in other disease contexts.[5][6]

Molecular Mechanism of Action

This compound selectively binds to the zinc-containing active site of class IIa HDACs.[7] Unlike class I and IIb HDACs, class IIa HDACs have low intrinsic deacetylase activity and primarily function as transcriptional repressors by recruiting other proteins to chromatin. By inhibiting class IIa HDACs, this compound disrupts these repressive complexes, leading to the expression of genes that drive macrophage differentiation and activation towards a pro-inflammatory M1 phenotype.[4]

Quantitative Data: Inhibitory Activity of this compound

The selectivity and potency of this compound against class IIa HDACs have been quantified in various assays.

HDAC IsoformInhibition Constant (Ki)IC50
Class IIa
HDAC459 nM[2][3]111 nM[7]
HDAC560 nM[2][3]106 nM[7]
HDAC726 nM[2][3]46 nM[7]
HDAC915 nM[2][3]9 nM[7]
Class I & IIb >10,000 nM[7]>10,000 nM[7]

Signaling Pathways Modulated by this compound

The pro-inflammatory and anti-tumoral effects of this compound are mediated through the activation of key signaling pathways within macrophages.

MAPK and NF-κB Signaling

Studies have shown that this compound treatment leads to the increased phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] Specifically, an increase in the phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB has been observed in bone marrow-derived macrophages (BMDMs) treated with this compound.[4] This activation leads to the transcription and secretion of pro-inflammatory cytokines associated with the M1 macrophage phenotype.[4]

TMP195_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Macrophage cluster_nucleus This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa Inhibition MAPKKK MAPKKK HDAC_IIa->MAPKKK Repression Lifted IKK IKK Complex HDAC_IIa->IKK Repression Lifted MKK MKK3/6, MKK4/7 MAPKKK->MKK Phosphorylation p38_JNK p38 MAPK / JNK MKK->p38_JNK Phosphorylation nucleus Nucleus p38_JNK->nucleus Translocation & Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB->nucleus Translocation Gene_Expression Gene Expression nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-12, TNFα, iNOS) Gene_Expression->Cytokines

Figure 1: this compound signaling pathway in macrophages.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's pharmacodynamics are provided below.

In Vivo Models
  • Induction: 6-8 week old male C57BL/6 mice are injected intraperitoneally with azoxymethane (B1215336) (AOM; 10 mg/kg).

  • DSS Cycles: After 7 days of normal diet and water, mice are given 2% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for 7 days, followed by a 14-day recovery period with normal water. This cycle is repeated three times.

  • This compound Treatment: On day 85, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (50 mg/kg), while the control group receives the vehicle (e.g., DMSO). Treatment continues for 28 days.

  • Analysis: On day 113, mice are sacrificed, and colons are collected for tumor enumeration, size measurement, and histopathological analysis.

CAC_Model_Workflow Start Day 0: AOM Injection (10 mg/kg) DSS1 Days 7-14: 2% DSS in water Start->DSS1 Rec1 Days 14-28: Normal water DSS1->Rec1 DSS2 Days 28-35: 2% DSS in water Rec1->DSS2 Rec2 Days 35-49: Normal water DSS2->Rec2 DSS3 Days 49-56: 2% DSS in water Rec2->DSS3 Rec3 Days 56-85: Normal water DSS3->Rec3 Treatment Days 85-113: This compound (50 mg/kg/day) or Vehicle Rec3->Treatment Endpoint Day 113: Sacrifice & Analysis Treatment->Endpoint

Figure 2: Experimental workflow for the CAC mouse model.
  • Tumor Implantation: C57BL/6 mice are subcutaneously injected with MC38 murine colon cancer cells.

  • Treatment: Starting on day 5 post-implantation, mice receive daily intraperitoneal injections of this compound (50 mg/kg) or vehicle until day 20.

  • Analysis: On day 20, mice are euthanized, and tumors are excised for weight and size measurement, as well as for flow cytometry and immunohistochemical analysis.

  • Model: The autochthonous MMTV-PyMT mouse model of breast cancer is utilized.

  • Treatment: Tumor-bearing mice are randomized and receive daily intraperitoneal injections of this compound (50 mg/kg) or vehicle.

  • Analysis: Tumor burden is measured regularly. After a defined treatment period (e.g., 14 days), lungs are harvested to assess metastasis.

In Vitro Assays
  • Isolation: Bone marrow cells are harvested from the femurs and tibias of mice.

  • Differentiation: Cells are cultured for 5 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (Macrophage Colony-Stimulating Factor) to differentiate them into BMDMs.

  • Polarization: Differentiated BMDMs are stimulated with lipopolysaccharide (LPS; 100 ng/ml) in the presence or absence of this compound (e.g., 40 μM) for a specified duration (e.g., 2 hours for protein analysis, 4 hours for RNA analysis).

  • Analysis: Cells and culture supernatants are collected for analysis of cytokine expression (ELISA, qRT-PCR) and protein phosphorylation (Western blot).

BMDM_Polarization_Workflow Harvest Harvest bone marrow from mouse femur and tibia Culture Culture cells with M-CSF for 5 days Harvest->Culture Differentiate Differentiated BMDMs (M0) Culture->Differentiate Stimulate Stimulate with LPS (100 ng/ml) +/- this compound (40 µM) Differentiate->Stimulate Analysis Analyze M1 polarization markers: - Cytokine secretion (ELISA) - Gene expression (qRT-PCR) - Signaling pathways (Western Blot) Stimulate->Analysis

Figure 3: Workflow for in vitro BMDM polarization.
  • Sample Preparation: BMDMs are treated as described in the polarization protocol. Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-p38 MAPK, phospho-JNK, phospho-NF-κB p65, and total counterparts, as well as a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Single-Cell Suspension: Tumors are minced and digested with collagenase IV. The resulting cell suspension is filtered and washed.

  • Staining: Cells are stained with fluorescently-conjugated antibodies against surface markers such as CD45, CD11b, F4/80, and MHC-II to identify M1 macrophages. A live/dead stain is included to exclude non-viable cells.

  • Fc Block: Cells are incubated with an Fc receptor blocking antibody to prevent non-specific antibody binding.

  • Acquisition: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The percentage of different macrophage populations is determined using appropriate gating strategies.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer.

  • Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked with a serum-based blocking solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against the macrophage marker F4/80.

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-HRP complex is applied. The signal is visualized using a DAB chromogen.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

Therapeutic Implications and Future Directions

The unique immunomodulatory mechanism of this compound presents a compelling rationale for its development as a therapeutic agent, particularly in combination with other anti-cancer therapies. By reprogramming the tumor microenvironment to be more pro-inflammatory, this compound can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[4] Furthermore, its anti-inflammatory properties suggest its potential use in a range of inflammatory and autoimmune diseases. Future research should focus on elucidating the full spectrum of non-histone targets of class IIa HDACs and further exploring the synergistic potential of this compound in various combination therapy regimens. Clinical trials investigating the safety and efficacy of this compound are warranted to translate these promising preclinical findings into patient benefits.

References

TMP195: A Potent and Selective Chemical Probe for Class IIa Histone Deacetylases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes that play a critical role in regulating gene expression. Unlike pan-HDAC inhibitors, this compound's targeted approach offers the potential for more specific therapeutic interventions with fewer off-target effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its use, and visualizations of its associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity in various assays.

Table 1: In Vitro Enzymatic Activity of this compound against Class IIa HDACs

TargetInhibition Constant (Ki)IC50
HDAC459 nM[1][2]111 nM[3]
HDAC560 nM[1][2]106 nM[3]
HDAC726 nM[1][2]46 nM[3]
HDAC915 nM[1][2]9 nM[3]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Disease ModelAnimal ModelThis compound Dosage & RouteKey Findings
Breast CancerMMTV-PyMT Transgenic Mice50 mg/kg/day, intraperitoneal (i.p.)Reduced tumor burden and pulmonary metastases.[4]
Colorectal CancerAOM/DSS-induced Colitis-Associated Cancer (CAC) Mice50 mg/kg/day, i.p.Significantly reduced the number and load of tumors.
Colorectal CancerMC38 Syngeneic Tumor Model50 mg/kg/day, i.p.Significantly decreased tumor weight and volume.
Acute Kidney InjuryLipopolysaccharide (LPS)-induced AKI in MiceNot specifiedReduced serum creatinine (B1669602) and blood urea (B33335) nitrogen levels.

Table 3: Cellular Effects of this compound

Cell TypeAssayConcentrationEffect
Human MonocytesMacrophage Differentiation300 nMBlocks CCL2 accumulation, increases CCL1 secretion.[1]
Murine Bone Marrow-Derived Macrophages (BMDMs)M1 Polarization (with LPS)40 µMIncreased expression of M1 markers (IL-12, TNFα, iNOS).
MC38, HCT116, LoVo (Colorectal Cancer Cells)Proliferation & Apoptosis5-60 µMNo direct effect on proliferation or apoptosis.[5]
6 Human Breast Cancer Cell LinesCell ViabilityNot specifiedNo direct effect on cell viability.

Mechanism of Action & Signaling Pathway

This compound functions by occupying the acetyllysine-binding pocket of class IIa HDACs. This prevents the recruitment of these enzymes to their target proteins, thereby modulating gene expression. A key downstream effect of this compound is the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is crucial for its anti-tumor effects.

TMP195_Mechanism cluster_cellular Cellular Effects cluster_molecular Molecular Mechanism This compound This compound ClassIIa_HDAC Class IIa HDACs (HDAC4, 5, 7, 9) This compound->ClassIIa_HDAC Inhibits MEF2 MEF2 ClassIIa_HDAC->MEF2 Deacetylates (Represses) Macrophage Macrophage ClassIIa_HDAC->Macrophage Influences Polarization Gene_Expression Target Gene Expression MEF2->Gene_Expression Regulates M1_Macrophage M1 Macrophage (Anti-tumor) Macrophage->M1_Macrophage Polarization M2_Macrophage M2 Macrophage (Pro-tumor) Macrophage->M2_Macrophage Polarization Immune_Response Anti-tumor Immune Response M1_Macrophage->Immune_Response Promotes

Caption: Mechanism of this compound action on class IIa HDACs and macrophage polarization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro HDAC Enzymatic Assay (Fluorogenic)

This protocol is adapted from commercially available kits and common literature procedures for measuring class IIa HDAC activity.

Materials:

  • Recombinant human class IIa HDAC enzymes (HDAC4, 5, 7, or 9)

  • Fluorogenic HDAC class IIa substrate (e.g., a peptide containing a trifluoroacetylated lysine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound stock solution in DMSO

  • Developer solution (containing Trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant class IIa HDAC enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well. The developer, containing trypsin, will cleave the deacetylated substrate to release the fluorophore.

  • Incubate at room temperature for 10-20 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Macrophage Polarization Assay

This protocol details the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization to the M1 phenotype using this compound.

Materials:

  • Bone marrow cells isolated from mice

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • This compound

  • RPMI-1640 medium with 10% FBS and antibiotics

  • 6-well culture plates

  • Reagents for RNA isolation (e.g., TRIzol) and qPCR

  • ELISA kits for cytokine quantification (TNFα, IL-12)

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in RPMI-1640 medium supplemented with M-CSF (e.g., 20 ng/mL) for 5-7 days to differentiate them into BMDMs.

  • Plate the differentiated BMDMs in 6-well plates.

  • Treat the BMDMs with LPS (e.g., 100 ng/mL) in the presence or absence of this compound (e.g., 40 µM) for a specified duration (e.g., 4 hours for gene expression analysis, 24 hours for cytokine analysis).

  • For gene expression analysis:

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Analyze the expression of M1 marker genes (e.g., Nos2, Tnf, Il12b) by qPCR, normalizing to a housekeeping gene.

  • For cytokine analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted cytokines (e.g., TNFα, IL-12) using ELISA kits according to the manufacturer's instructions.

In Vivo Murine Breast Cancer Model (MMTV-PyMT)

This protocol outlines the use of this compound in the MMTV-PyMT transgenic mouse model of breast cancer.

Materials:

  • Female MMTV-PyMT transgenic mice

  • This compound

  • Vehicle (e.g., DMSO, corn oil)

  • Calipers for tumor measurement

  • Equipment for intraperitoneal injections

  • Materials for tissue collection and processing (histology, flow cytometry)

Procedure:

  • Monitor female MMTV-PyMT mice for tumor development.

  • Once tumors are palpable and reach a pre-determined size, randomize the mice into treatment and control groups.

  • Prepare a formulation of this compound for injection (e.g., 50 mg/kg in a suitable vehicle).

  • Administer this compound or vehicle daily via intraperitoneal injection.

  • Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.

  • Monitor the health and body weight of the mice throughout the study.

  • At the end of the treatment period, euthanize the mice and harvest the tumors and lungs.

  • Tumor analysis:

    • A portion of the tumor can be fixed in formalin for immunohistochemical analysis of immune cell markers (e.g., F4/80 for macrophages, CD86 for M1 macrophages).

    • Another portion can be dissociated into a single-cell suspension for flow cytometric analysis of immune cell populations.

  • Metastasis analysis:

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the evaluation of this compound as a chemical probe.

Experimental_Workflow start Start in_vitro_enzymatic In Vitro Enzymatic Assay (Potency & Selectivity) start->in_vitro_enzymatic cell_based_assays Cell-Based Assays (Mechanism & Cellular Effects) in_vitro_enzymatic->cell_based_assays macrophage_polarization Macrophage Polarization Assay cell_based_assays->macrophage_polarization cancer_cell_viability Cancer Cell Viability/ Apoptosis Assays cell_based_assays->cancer_cell_viability in_vivo_studies In Vivo Efficacy Studies (Preclinical Models) cell_based_assays->in_vivo_studies breast_cancer_model Breast Cancer Model (MMTV-PyMT) in_vivo_studies->breast_cancer_model colorectal_cancer_model Colorectal Cancer Model (AOM/DSS, Syngeneic) in_vivo_studies->colorectal_cancer_model aki_model Acute Kidney Injury Model (LPS) in_vivo_studies->aki_model data_analysis Data Analysis & Interpretation in_vivo_studies->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound has emerged as a valuable chemical probe for elucidating the biological roles of class IIa HDACs. Its selectivity and demonstrated in vivo efficacy in modulating immune responses, particularly macrophage polarization, make it a powerful tool for research in oncology and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately advancing our understanding of class IIa HDAC biology and its therapeutic potential.

References

Methodological & Application

TMP195: In Vitro Application Notes and Protocols for a Selective Class IIa HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with inhibitory constants (Ki) of 59 nM, 60 nM, 26 nM, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively[1][2][3]. Unlike pan-HDAC inhibitors, this compound exhibits over 100-fold selectivity for class IIa HDACs over other HDAC classes[3]. This selectivity is attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group[3]. In vitro studies have demonstrated that this compound's primary mechanism of action is not direct cytotoxicity to cancer cells but rather the modulation of the tumor microenvironment, particularly by reprogramming macrophages to an anti-tumor M1 phenotype[4][5]. This leads to an increased release of pro-inflammatory cytokines and enhanced phagocytic activity[4][5]. These application notes provide detailed protocols for in vitro experiments to study the effects of this compound.

Mechanism of Action

This compound functions as a selective class IIa HDAC inhibitor. By inhibiting these enzymes, it leads to histone hyperacetylation, which in turn influences the re-expression of epigenetically silenced genes[4]. In macrophages, this epigenetic reprogramming promotes polarization towards a pro-inflammatory M1 phenotype. This is associated with the activation of key signaling pathways, including the NF-κB and p38/JNK MAPK pathways, leading to the production and secretion of anti-tumor cytokines such as IL-12, TNF-α, and IL-6[4].

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
TargetKi (nM)
HDAC459[1][2]
HDAC560[1][2]
HDAC726[1][2]
HDAC915[1][2]
Table 2: Effect of this compound on Cancer Cell Viability and Macrophage Polarization
Cell LineAssayThis compound ConcentrationResultReference
MC38 (colorectal cancer)Proliferation/Apoptosis5 µM, 20 µM, 40 µM, 60 µMNo significant effect[4]
HCT116 (colorectal cancer)Proliferation/ApoptosisNot specifiedNo direct promotion or inhibition[4]
LoVo (colorectal cancer)Proliferation/ApoptosisNot specifiedNo direct promotion or inhibition[4]
Bone Marrow-Derived Macrophages (BMDMs)M1 Polarization (mRNA expression of IL-12, TNFα, iNOS)5 µM, 20 µM, 40 µM, 60 µMIncreased expression[4]
Bone Marrow-Derived Macrophages (BMDMs)Cytokine Secretion (IL-6, IL-12, TNFα)20 µM, 60 µMSignificantly higher than LPS alone[4]

Experimental Protocols

Cell Culture and Treatment

a. Cancer Cell Lines (e.g., MC38, HCT116, LoVo):

  • Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed cells at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 5 µM, 20 µM, 40 µM, 60 µM).

  • Treat cells with this compound or vehicle control (DMSO) for the desired duration.

b. Bone Marrow-Derived Macrophages (BMDMs):

  • Isolate bone marrow from the femurs and tibias of mice.

  • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate into macrophages.

  • For M1 polarization studies, stimulate BMDMs with 100 ng/mL LPS in the presence of varying concentrations of this compound (e.g., 5 µM, 20 µM, 40 µM, 60 µM) or vehicle control for the desired time.

Western Blot Analysis

This protocol is for assessing histone acetylation and the activation of signaling pathways.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel. For histone analysis, a 15% gel is recommended.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-histone H3, total histone H3, phospho-p38 MAPK, total p38 MAPK, phospho-JNK, total JNK, phospho-NF-κB p65, and total NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing the gene expression of M1 macrophage-associated inflammatory cytokines.

  • RNA Extraction: Following treatment of BMDMs, extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for IL-12, TNFα, iNOS, and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the protein levels of secreted cytokines in the cell culture supernatant.

  • Collect the culture supernatant from treated BMDMs.

  • Use commercially available ELISA kits for IL-6, IL-12, and TNF-α.

  • Follow the manufacturer's instructions for the assay procedure.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve.

Apoptosis Assay (TUNEL Staining)

While this compound does not typically induce apoptosis in cancer cells, this protocol can be used to confirm its lack of cytotoxic effects or to study its effects in other cell types.

  • Culture and treat cells on glass coverslips.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.

  • Perform TUNEL staining using a commercial in situ cell death detection kit according to the manufacturer's protocol.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Visualizations

TMP195_Mechanism_of_Action This compound Mechanism of Action in Macrophages This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa inhibits MAPK_NFkB p38/JNK MAPK & NF-κB Signaling Pathways This compound->MAPK_NFkB activates Histone_Acetylation Histone Hyperacetylation HDACIIa->Histone_Acetylation leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression M1_Polarization M1 Macrophage Polarization Gene_Expression->M1_Polarization MAPK_NFkB->M1_Polarization Cytokines Increased Secretion of Pro-inflammatory Cytokines (IL-12, TNF-α, IL-6) M1_Polarization->Cytokines Anti_Tumor Anti-Tumor Effects Cytokines->Anti_Tumor

Caption: this compound inhibits Class IIa HDACs, leading to M1 macrophage polarization and anti-tumor effects.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: A streamlined workflow for Western blot analysis of this compound-treated cell lysates.

References

Application Notes and Protocols for TMP195 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP195 is a highly selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), demonstrating potent inhibitory activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] Unlike pan-HDAC inhibitors, this compound's selectivity allows for the targeted investigation of class IIa HDAC functions.[2] This compound has garnered significant interest in the field of immuno-oncology due to its ability to modulate the tumor microenvironment by reprogramming macrophages.[2][5][6] this compound treatment promotes the differentiation of monocytes into pro-inflammatory, anti-tumoral M1 macrophages, which can enhance the efficacy of standard chemotherapies and checkpoint blockade immunotherapies.[1][5] While its direct cytotoxic effects on cancer cells are limited, understanding its activity and treatment conditions is crucial for harnessing its therapeutic potential.[5][6]

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of class IIa HDACs. These enzymes play a critical role in regulating gene expression. By inhibiting class IIa HDACs, this compound leads to an increase in the acetylation of specific lysine (B10760008) residues on histone and non-histone proteins. This alteration in acetylation status can remodel chromatin and activate the transcription of genes involved in immune cell function and differentiation.[7] A key mechanism of this compound in an oncological context is the genomic reprogramming of monocytes and macrophages, shifting them towards a tumoricidal M1 phenotype.[6][8] This process involves the activation of signaling pathways that promote an anti-tumor immune response.[9]

Data Presentation

Inhibitory Activity of this compound
TargetKi (nM)IC50 (nM)
HDAC459[1][3]111[4]
HDAC560[1][3]106[4]
HDAC726[1][3]46[4]
HDAC915[1][3]9[4]
Other HDACs>100-fold more selective vs other HDACs (IC50: >10 μM)[4]-
Effects of this compound on Monocyte/Macrophage Phenotype
Cell TypeTreatmentEffectQuantitative Data
Human Monocytes300 nM this compound for 5 daysDifferentiation into antigen-presenting cells-
Colorectal Cancer Mouse Model50 mg/kg/day this compoundIncreased M1 macrophage infiltration in tumors-
Breast Cancer Mouse ModelIn vivo this compound treatmentAlters tumour microenvironment, reduces tumour burden and pulmonary metastases by modulating macrophage phenotypes.[1]-

Signaling Pathway and Experimental Workflow

TMP195_Signaling_Pathway This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa inhibition Acetylation Increased Histone & Non-Histone Acetylation HDAC_IIa->Acetylation leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Monocyte Monocyte Gene_Expression->Monocyte M1_Macrophage M1 Macrophage (Anti-tumor) Monocyte->M1_Macrophage differentiation Tumor_Microenvironment Tumor Microenvironment M1_Macrophage->Tumor_Microenvironment reprograms Anti_Tumor_Response Enhanced Anti-Tumor Immune Response Tumor_Microenvironment->Anti_Tumor_Response

This compound Signaling Pathway

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Seeding Seed Cells (e.g., Monocytes or Cancer Cell Lines) TMP195_Treatment Treat with this compound (various concentrations and time points) Cell_Seeding->TMP195_Treatment Vehicle_Control Vehicle Control (e.g., DMSO) Cell_Seeding->Vehicle_Control Western_Blot Western Blot (p21, Acetyl-Histone H3) TMP195_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) TMP195_Treatment->Cell_Cycle Monocyte_Differentiation Monocyte Differentiation Assay (Flow Cytometry for M1 markers) TMP195_Treatment->Monocyte_Differentiation Vehicle_Control->Western_Blot Vehicle_Control->Cell_Cycle Vehicle_Control->Monocyte_Differentiation

General Experimental Workflow

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

Materials:

  • This compound (stock solution typically in DMSO)

  • Appropriate cell culture medium (e.g., RPMI-1640 for monocytes, DMEM for colorectal cancer cell lines)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DMSO (vehicle control)

  • Tissue culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at the desired density in tissue culture plates or flasks and allow them to adhere overnight.

  • Preparation of this compound Working Solution: Prepare a fresh working solution of this compound in complete cell culture medium from a concentrated stock solution in DMSO. A common final concentration for in vitro studies is around 300 nM.[1]

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours for cell cycle/protein analysis, or 5 days for monocyte differentiation).[1]

  • Harvesting: After incubation, harvest the cells for downstream analysis.

Protocol 2: Western Blot Analysis for p21 and Histone Acetylation

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-acetyl-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p21 or anti-acetyl-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the blot using a chemiluminescent substrate and visualize the protein bands. Densitometry can be used for quantification relative to a loading control like β-actin.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Harvesting: Following this compound treatment, harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Monocyte to M1 Macrophage Differentiation

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque

  • RPMI-1640 medium with 10% FBS

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • LPS (Lipopolysaccharide)

  • This compound

  • Flow cytometry antibodies (e.g., anti-CD86, anti-F4/80 for murine cells)

Procedure:

  • Monocyte Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.

  • Differentiation to Macrophages: Culture monocytes in RPMI-1640 with M-CSF for 5-7 days to differentiate them into macrophages (M0).

  • M1 Polarization with this compound: Treat the M0 macrophages with LPS (to induce M1 polarization) in the presence or absence of this compound (e.g., 40 µM) for a specified period (e.g., 2 hours for signaling studies or 24 hours for cytokine analysis).

  • Analysis: Analyze the expression of M1 macrophage markers (e.g., CD86) by flow cytometry. The culture supernatant can be collected to measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) by ELISA.

References

Application Notes and Protocols for In Vivo Administration and Dosing of TMP195 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), with demonstrated efficacy in various preclinical mouse models.[1][2][3] As a potent immunomodulatory agent, this compound primarily targets HDAC4, HDAC5, HDAC7, and HDAC9.[3] Its mechanism of action involves the reprogramming of tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor phenotype, thereby enhancing the innate immune response against cancer.[2][4] Additionally, this compound has shown protective effects in models of acute kidney injury by mitigating apoptosis and inflammation.[5]

These application notes provide a comprehensive overview of the in vivo administration and dosing of this compound in mice, compiled from peer-reviewed studies. The following sections detail recommended dosing regimens, preparation of dosing solutions, and standardized protocols for common experimental models.

Quantitative Data Summary

The following tables summarize the quantitative data for in vivo administration and dosing of this compound in various mouse models.

Table 1: this compound Dosing and Administration in Murine Models

Mouse Model Disease Area Dosage Route of Administration Vehicle Treatment Schedule Reference
MMTV-PyMTBreast Cancer50 mg/kgIntraperitoneal (IP)100% DMSODaily[2]
Colitis-Associated Colorectal Cancer (AOM/DSS)Colorectal Cancer50 mg/kg/dayIntraperitoneal (IP)DMSODaily for 28 days[4]
MC38 Transplanted TumorColorectal Cancer50 mg/kg/dayIntraperitoneal (IP)DMSODaily from day 5 to day 20[4]
Sepsis-Associated Acute Kidney Injury (LPS-induced)Acute Kidney Injury50 mg/kgIntraperitoneal (IP)10% DMSO, 90% Corn OilSingle dose immediately after LPS injection[5]

Table 2: this compound Formulation Protocols

Vehicle Composition Preparation Protocol Final Concentration Example Reference
10% DMSO, 90% Corn OilDissolve this compound in DMSO first, then add corn oil.3 mg/mL[5]
100% DMSODissolve this compound directly in 100% DMSO.Not specified, dependent on desired dosing volume.[2]
5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂OPrepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Add the stock solution to PEG300 and mix until clear. Add Tween80 and mix. Finally, add ddH₂O to the final volume. Prepare fresh for immediate use.5 mg/mL (for a 100 mg/mL stock)[6]
5% DMSO, 95% Corn OilPrepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Add the stock solution to corn oil and mix well. Prepare fresh for immediate use.5 mg/mL (for a 100 mg/mL stock)[6]

Signaling Pathways

This compound's therapeutic effects are mediated through the modulation of key signaling pathways, primarily in immune cells such as macrophages.

Figure 1: this compound signaling in macrophages.

This compound inhibits class IIa HDACs, which can lead to the activation of the NF-κB and MAPK signaling pathways.[4][7] This results in the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, polarizing macrophages towards an M1-like, anti-tumor phenotype.[4]

TMP195_Apoptosis_Regulation cluster_regulation Apoptotic Regulation This compound This compound BAX BAX This compound->BAX Inhibits Expression Cleaved_Caspase3 Cleaved Caspase-3 This compound->Cleaved_Caspase3 Inhibits Expression p_Bcl2 p-Bcl-2 This compound->p_Bcl2 Preserves BMP7 BMP-7 This compound->BMP7 Upregulates Expression Apoptosis Apoptosis BAX->Apoptosis Cleaved_Caspase3->Apoptosis p_Bcl2->Apoptosis BMP7->Apoptosis

Figure 2: this compound regulation of apoptosis.

In the context of acute kidney injury, this compound has been shown to exert a protective effect by regulating proteins involved in apoptosis.[5] It inhibits the expression of pro-apoptotic proteins like BAX and cleaved caspase-3, while preserving the phosphorylated (active) form of the anti-apoptotic protein Bcl-2 and upregulating the expression of Bone Morphogenetic Protein-7 (BMP-7).[5]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol provides a standardized method for the intraperitoneal administration of this compound to mice.

Materials:

  • This compound dosing solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) wipes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be achieved by scruffing the mouse and securing the tail.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]

  • Site Preparation: Cleanse the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.

  • Injection: Slowly and steadily inject the this compound solution.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for several minutes post-injection for any signs of distress.

IP_Injection_Workflow start Start restrain Restrain Mouse start->restrain identify_site Identify Injection Site (Lower Right Quadrant) restrain->identify_site prepare_site Prepare Site with Ethanol identify_site->prepare_site insert_needle Insert Needle (15-30° angle) prepare_site->insert_needle aspirate Aspirate insert_needle->aspirate check_aspiraspirate check_aspiraspirate aspirate->check_aspiraspirate check_aspirate Fluid Aspirated? reinject Withdraw and Re-inject with New Needle check_aspirate->reinject Yes inject_solution Inject this compound Solution check_aspirate->inject_solution No reinject->identify_site withdraw_needle Withdraw Needle inject_solution->withdraw_needle monitor Monitor Mouse withdraw_needle->monitor end End monitor->end

Figure 3: IP injection workflow.
Protocol 2: Colitis-Associated Colorectal Cancer (CAC) Model (AOM/DSS)

This protocol outlines the induction of colitis-associated colorectal cancer in mice using azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS), followed by treatment with this compound.[4][8]

Materials:

  • Azoxymethane (AOM)

  • Dextran sodium sulfate (DSS)

  • This compound dosing solution

  • Sterile saline

  • Standard mouse chow and water

Procedure:

  • Acclimation: Acclimate mice for at least one week before the start of the experiment.

  • AOM Injection: On day 0, administer a single intraperitoneal injection of AOM (10-12.5 mg/kg).[8]

  • DSS Administration (Cycles):

    • Cycle 1: From day 5 to day 10, provide 2-2.5% DSS in the drinking water.[8][9] Follow with 16 days of regular drinking water.

    • Cycle 2 & 3: Repeat the 5-day DSS administration followed by a 16-day recovery period with regular water for two more cycles.[9]

  • This compound Treatment:

    • For a therapeutic model, begin daily intraperitoneal injections of this compound (50 mg/kg) or vehicle on day 85 and continue for 28 days.[4]

  • Monitoring: Monitor mice for body weight loss, rectal bleeding, and diarrhea throughout the study.

  • Endpoint: At the end of the treatment period (e.g., day 113), euthanize the mice and collect colons for tumor analysis.[4]

Protocol 3: MMTV-PyMT Spontaneous Breast Cancer Model

This protocol describes the use of the MMTV-PyMT transgenic mouse model for studying the efficacy of this compound on spontaneous breast tumor development.[2]

Materials:

  • MMTV-PyMT transgenic mice

  • This compound dosing solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Monitoring: Begin weekly monitoring of female MMTV-PyMT mice for tumor development starting at approximately 5-6 weeks of age.

  • Treatment Initiation: Once tumors become palpable (approximately 2-3 mm in diameter), randomize mice into treatment and control groups.

  • This compound Administration: Administer daily intraperitoneal injections of this compound (50 mg/kg) or vehicle.[2]

  • Tumor Measurement: Measure tumor size with calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a humane endpoint. At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., lungs for metastasis analysis) for further analysis.[2]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute in vivo studies using this compound in mice. Adherence to these established dosing and administration guidelines will contribute to the generation of reproducible and reliable preclinical data.

References

preparing TMP195 stock solution and working concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with inhibitory constants (Ki) of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][2][3][4] It demonstrates high selectivity for class IIa HDACs over other HDAC classes.[4][5] this compound has emerged as a valuable tool in cancer research and immunology, primarily due to its ability to modulate macrophage polarization and enhance anti-tumor immune responses.[3][6][7] These notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for both in vitro and in vivo applications.

Data Presentation

Chemical Properties of this compound
PropertyValueReference
Molecular Weight456.42 g/mol [1][5][8]
Molecular FormulaC₂₃H₁₉F₃N₄O₃[5][8]
Solubility of this compound
SolventSolubilityReference
DMSO≥ 91 mg/mL (199.37 mM)[1]
Ethanol91 mg/mL[1]
WaterInsoluble[1]
Recommended Concentrations for Experimental Use
ApplicationConcentration RangeReference
In Vitro (Cell-based assays)300 nM - 60 µM[1][6][7]
In Vivo (Mouse models)50 mg/kg daily (intraperitoneal)[7][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use and diluted to working concentrations as needed.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mg/mL). It is recommended to use fresh DMSO as moisture can reduce solubility.[1]

  • Dissolution: Vortex the solution thoroughly to dissolve the this compound powder. If necessary, use an ultrasonic bath to aid dissolution.[8]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C in DMSO, the solution is stable for up to two years.[2][8]

Protocol 2: Preparation of In Vitro Working Solutions

This protocol details the dilution of the this compound stock solution for use in cell-based assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Application to Cells: Add the final diluted this compound solution to your cell cultures. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 3: Preparation of In Vivo Working Solutions

This protocol provides methods for preparing this compound formulations for intraperitoneal (IP) administration in animal models. It is crucial to prepare these solutions fresh daily.[9]

Method A: DMSO Formulation

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile tubes

Procedure:

  • Dissolve this compound in 100% DMSO to the desired concentration for injection. A common dosage is 50 mg/kg, which can be delivered in a volume of 50 µL for a 20g mouse.[7]

Method B: Co-solvent Formulation (for improved tolerability)

Materials:

  • This compound stock solution in DMSO (e.g., 30 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

  • Sterile tubes

Procedure (Example for a 1 mL solution): [2]

  • Start with 100 µL of a 30 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

Alternative Procedure (Corn Oil): [8][9]

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, mix 10% DMSO (containing this compound) with 90% corn oil. For example, add 100 µL of the DMSO stock to 900 µL of corn oil.

Mandatory Visualizations

This compound Mechanism of Action in Macrophages

TMP195_Mechanism cluster_extracellular Extracellular cluster_cell Macrophage cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195_int->HDAC_IIa Inhibition p38_MAPK p38 MAPK JNK JNK Histones Histones HDAC_IIa->Histones Deacetylation NFkB_p65 NF-κB p65 Gene_Expression Pro-inflammatory Gene Expression NFkB_p65->Gene_Expression Induces Histones->Gene_Expression Acetylation (promotes) p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_NFkB_p65 p-NF-κB p65 p_p38_MAPK->p_NFkB_p65 Activation p_JNK->p_NFkB_p65 Activation p_NFkB_p65->NFkB_p65 Translocation

Caption: this compound inhibits Class IIa HDACs, leading to increased histone acetylation and activation of MAPK and NF-κB signaling pathways, promoting a pro-inflammatory macrophage phenotype.[6]

Experimental Workflow for In Vivo Studies

InVivo_Workflow prep_solution Prepare this compound Working Solution (e.g., 50 mg/kg in DMSO/Corn Oil) animal_prep Animal Preparation (Weighing and Restraining) prep_solution->animal_prep injection Intraperitoneal (IP) Injection animal_prep->injection monitoring Post-injection Monitoring (Adverse Reactions) injection->monitoring data_collection Data Collection (e.g., Tumor Measurement, Tissue Analysis) monitoring->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: A generalized workflow for conducting in vivo experiments using this compound.[9]

References

Application Notes: TMP195 for Macrophage Polarization Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TMP195 is a potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] This selectivity makes it a valuable tool for studying the specific roles of these HDACs in biological processes, particularly in the context of the immune system. In immunological research, this compound has emerged as a key modulator of macrophage polarization, driving macrophages towards a pro-inflammatory M1 phenotype.[3][4][5] This characteristic is being explored for its therapeutic potential in oncology, as M1 macrophages exhibit anti-tumor activities.[3][6] These application notes provide a comprehensive overview of the use of this compound in macrophage polarization assays.

Mechanism of Action

This compound selectively inhibits the catalytic activity of Class IIa HDACs.[1][2] In macrophages, this inhibition leads to the activation of critical inflammatory signaling pathways, including the p38 MAPK, JNK, and NF-κB pathways.[3] The activation of these pathways results in increased expression and secretion of pro-inflammatory cytokines, such as IL-6, IL-12, and TNF-α, which are hallmarks of the M1 macrophage phenotype.[3] Studies have shown that this compound can reprogram tumor-associated macrophages (TAMs) into tumoricidal M1-like cells, thereby reducing tumor burden and enhancing the efficacy of immunotherapies.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetKᵢ (nM)
HDAC459
HDAC560
HDAC726
HDAC915

Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

Table 2: Recommended Concentration Ranges for In Vitro Macrophage Polarization Assays

Cell TypeStimulantThis compound Concentration (µM)Incubation Time
Bone Marrow-Derived Macrophages (BMDMs)LPS (100 ng/mL)5 - 602 - 8 hours

Data derived from studies on colorectal cancer.[3]

Table 3: In Vivo Dosing for Murine Models

Mouse ModelDosageAdministration Route
Colitis-Associated Colorectal Cancer (CAC)50 mg/kg/dayIntraperitoneal (IP)
MMTV-PyMT Breast Cancer50 mg/kg/dayIntraperitoneal (IP)

Data from studies on colorectal and breast cancer.[3][6]

Experimental Protocols

In Vitro Macrophage Polarization Assay Using Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the isolation, differentiation, and polarization of murine BMDMs to assess the effect of this compound on M1 polarization.

Materials:

  • 6- to 8-week-old C57BL/6 mice[3]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell Lysis Buffer

  • 70 µm cell strainer

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize mice and sterilize hind legs with 70% ethanol.

    • Isolate the tibia and femur under sterile conditions, removing surrounding muscle tissue.

    • Cut the ends of the bones and flush the marrow with PBS using a syringe into a sterile tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer to lyse erythrocytes.

    • Wash the cells with PBS and pass them through a 70 µm cell strainer to obtain a single-cell suspension.[3]

  • Differentiation of BMDMs:

    • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF for five days to differentiate them into macrophages.[3]

  • M1 Polarization with this compound:

    • After five days of differentiation, treat the BMDMs with 100 ng/mL of LPS to induce M1 polarization.

    • Concurrently, treat the cells with varying concentrations of this compound (e.g., 5 µM, 20 µM, 40 µM, 60 µM) or vehicle control (DMSO).[3]

    • Incubate the cells for the desired time points (e.g., 2 hours for protein analysis, 4 hours for RNA analysis, 8 hours for cytokine secretion analysis).[3]

  • Analysis of M1 Polarization:

    • Quantitative PCR (qPCR): Extract total RNA and perform qPCR to measure the mRNA expression levels of M1 markers such as Il12, Tnf, and Nos2.[3]

    • ELISA: Collect the cell culture supernatants and perform ELISA to quantify the protein levels of secreted M1 cytokines like IL-12 and TNF-α.[3]

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways (e.g., phospho-p38, phospho-JNK, phospho-p65).[3]

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and analyze by flow cytometry.

Visualizations

Signaling Pathway of this compound-Induced M1 Macrophage Polarization

TMP195_Signaling_Pathway This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa Inhibition MAPK MAPK Signaling (p38, JNK) HDACIIa->MAPK NFkB NF-κB Signaling (p65) HDACIIa->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) MAPK->Cytokines NFkB->Cytokines M1_Polarization M1 Macrophage Polarization Cytokines->M1_Polarization Experimental_Workflow cluster_0 Day 1-5: Differentiation cluster_1 Day 6: Polarization cluster_2 Analysis Isolation Isolate Bone Marrow Cells from Mice Differentiation Differentiate with M-CSF for 5 days Isolation->Differentiation Treatment Treat with LPS (100 ng/mL) + this compound (5-60 µM) Differentiation->Treatment qPCR qPCR (4h) (Il12, Tnf, Nos2) Treatment->qPCR ELISA ELISA (8h) (IL-12, TNF-α) Treatment->ELISA WesternBlot Western Blot (2h) (p-p38, p-JNK, p-p65) Treatment->WesternBlot

References

Application Notes and Protocols: Utilizing TMP195 in Colorectal Cancer Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in preclinical mouse models of colorectal cancer (CRC). The protocols detailed below are based on established methodologies demonstrating the anti-tumor effects of this compound, primarily through the modulation of the tumor microenvironment.

Introduction

Colorectal cancer remains a significant global health challenge, with a high incidence of mortality in metastatic cases.[1] Current research efforts are focused on developing novel therapeutic strategies, including immunotherapies and targeted agents. This compound, a selective inhibitor of class IIa HDACs (HDAC4, -5, -7, and -9), has emerged as a promising agent.[1][2][3] Unlike pan-HDAC inhibitors, this compound's selectivity may offer a more favorable safety profile and a distinct mechanism of action.[2] In the context of colorectal cancer, this compound has been shown to reduce tumor burden not by directly targeting cancer cells, but by reprogramming tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype.[1][4][5] This immunomodulatory effect makes it a compelling candidate for both monotherapy and combination therapy, particularly with immune checkpoint inhibitors like PD-1 blockers.[1][5]

Mechanism of Action

This compound's primary anti-tumor activity in colorectal cancer models is not cytotoxic to the cancer cells themselves.[1][5] In vitro studies have shown that this compound has no direct effect on the proliferation or apoptosis of colorectal cancer cell lines such as MC38, HCT116, and LoVo.[1] Instead, its efficacy lies in its ability to modulate the immune landscape within the tumor microenvironment.[3]

Specifically, this compound promotes the polarization of macrophages from a pro-tumoral M2 phenotype to a tumoricidal M1 phenotype.[1][4][5] This shift leads to an increased release of inflammatory cytokines that contribute to tumor suppression. The anti-tumor effect of this compound is significantly diminished when macrophages are depleted, highlighting their crucial role in its mechanism of action.[1][5]

Furthermore, this compound has been shown to enhance the efficacy of PD-1 blockade therapy in colorectal cancer mouse models, suggesting a synergistic effect that could be explored in clinical settings.[1][4][5]

cluster_0 Tumor Microenvironment M2 M2 Macrophage (Pro-tumoral) M1 M1 Macrophage (Anti-tumoral) M2->M1 Promotes Polarization Cytokines Inflammatory Cytokines M1->Cytokines Releases CRC Colorectal Cancer Cells Tumor_Suppression Tumor Growth Suppression CRC->Tumor_Suppression Leads to This compound This compound This compound->M2 Inhibits Class IIa HDACs Cytokines->CRC Acts on

Figure 1: Mechanism of action of this compound in the colorectal cancer tumor microenvironment.

Data Presentation

The following tables summarize the quantitative data from key experiments in colorectal cancer mouse models treated with this compound.

Table 1: Effect of this compound on Tumor Burden in a Colitis-Associated Cancer (CAC) Mouse Model

Treatment GroupNumber of TumorsAverage Tumor Size (mm)
Control (DMSO)HighLarger
This compound (50 mg/kg/day)Significantly ReducedSmaller
Data abstracted from Han et al., 2022.[1]

Table 2: Effect of this compound on Tumor Growth in a Subcutaneous MC38 Syngeneic Mouse Model

Treatment GroupAverage Tumor Weight (mg)Average Tumor Volume (mm³)
Control (DMSO)955.0 ± 95.13660.7 ± 92.97
This compound (50 mg/kg/day)240.0 ± 98.02Significantly Reduced
Data from a representative study by Han et al., 2022.[1]

Experimental Protocols

Detailed methodologies for two key in vivo models are provided below.

Protocol 1: Colitis-Associated Colorectal Cancer (CAC) Mouse Model

This model is used to mimic the development of colorectal cancer arising from chronic inflammation.

cluster_workflow CAC Model and Treatment Workflow AOM AOM Injection (10 mg/kg, i.p.) DSS1 1st DSS Cycle (2.5% in water, 7 days) AOM->DSS1 Rest1 Recovery (14 days) DSS1->Rest1 DSS2 2nd DSS Cycle (2.5% in water, 7 days) Rest1->DSS2 Rest2 Recovery (14 days) DSS2->Rest2 DSS3 3rd DSS Cycle (2.5% in water, 7 days) Rest2->DSS3 Tumor_Dev Tumor Development DSS3->Tumor_Dev Treatment This compound Treatment (50 mg/kg/day, i.p.) Day 85 - 113 Tumor_Dev->Treatment Sacrifice Sacrifice & Analysis Day 113 Treatment->Sacrifice

Figure 2: Experimental workflow for the colitis-associated cancer (CAC) mouse model.

Materials:

  • 6-8 week old C57BL/6 mice

  • Azoxymethane (AOM)

  • Dextran sulfate (B86663) sodium (DSS)

  • This compound (Selleck Chemicals)[1]

  • DMSO (vehicle control)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Induction of CAC:

    • Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg).

    • One week after AOM injection, provide 2.5% (w/v) DSS in the drinking water for 7 days.

    • Follow the DSS treatment with a 14-day recovery period of regular drinking water.

    • Repeat the DSS and recovery cycles for a total of three cycles.

  • This compound Treatment:

    • On day 85, randomly divide the mice into two groups: a control group receiving DMSO and a treatment group receiving this compound.[1]

    • Administer this compound (50 mg/kg/day, i.p.) or an equal volume of DMSO for 28 consecutive days (from day 85 to day 113).[1]

  • Endpoint Analysis:

    • On day 113, euthanize the mice.[1]

    • Harvest the colons, measure their length, and count and measure the size of all visible tumors.

    • Tissues can be collected for further analysis, such as histology, immunohistochemistry, and flow cytometry.

Protocol 2: Subcutaneous Syngeneic Tumor Model

This model is used to assess the effect of this compound on the growth of established colorectal tumors.

cluster_workflow Subcutaneous Tumor Model Workflow Injection MC38 Cell Injection (5x10^5 cells, s.c.) Tumor_Growth Tumor Growth (to ~100 mm³) Injection->Tumor_Growth Treatment This compound Treatment (50 mg/kg/day, i.p.) Day 5 - 20 Tumor_Growth->Treatment Monitoring Tumor Measurement (every 2-3 days) Treatment->Monitoring Sacrifice Sacrifice & Analysis Day 20 Monitoring->Sacrifice

Figure 3: Experimental workflow for the subcutaneous syngeneic colorectal cancer model.

Materials:

  • 6-8 week old C57BL/6 mice

  • MC38 murine colon adenocarcinoma cells

  • This compound (Selleck Chemicals)[1]

  • DMSO (vehicle control)

  • Matrigel (optional, for cell injection)

  • Calipers for tumor measurement

  • Standard laboratory equipment for cell culture and animal procedures

Procedure:

  • Tumor Implantation:

    • Harvest MC38 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 5 x 10^5 MC38 cells into the flank of each mouse.

  • This compound Treatment:

    • Allow tumors to grow to a palpable size (approximately 100 mm³).

    • On day 5 post-injection, randomize the mice into control and treatment groups.[1]

    • Administer this compound (50 mg/kg/day, i.p.) or an equal volume of DMSO for 16 consecutive days (from day 5 to day 20).[1]

  • Tumor Monitoring and Endpoint Analysis:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • On day 20, euthanize the mice.[1]

    • Excise the tumors and measure their final weight and volume.

    • Tumor tissue can be processed for further analysis, including flow cytometry to analyze immune cell populations (e.g., M1/M2 macrophages).

This compound represents a novel therapeutic approach for colorectal cancer that leverages the host's immune system to combat tumor growth. The protocols outlined above provide a framework for preclinical evaluation of this compound in relevant mouse models. The ability of this compound to reprogram the tumor microenvironment and synergize with immune checkpoint inhibitors makes it a promising candidate for further investigation in the development of new colorectal cancer therapies.

References

Application Notes and Protocols for TMP195 Treatment in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike many traditional cytotoxic agents, the primary anti-tumor effect of this compound in breast cancer is not direct toxicity to cancer cells. Instead, its mechanism of action involves the immunomodulation of the tumor microenvironment.[3][4] These application notes provide a comprehensive overview of the effects of this compound on breast cancer models and detailed protocols for its use in research settings.

Mechanism of Action

This compound functions by reprogramming tumor-associated macrophages (TAMs) from a pro-tumoral, immunosuppressive phenotype to an anti-tumoral, pro-inflammatory state.[1][5] This selective inhibition of class IIa HDACs in myeloid cells, particularly monocytes and macrophages, leads to a cascade of anti-cancer effects.[1][3]

Key aspects of this compound's mechanism of action include:

  • Macrophage Repolarization: this compound promotes the differentiation of monocytes into highly phagocytic and immunostimulatory macrophages within the tumor microenvironment.[4][6]

  • Enhanced Anti-Tumor Immunity: The activated macrophages are capable of engulfing tumor cells and presenting tumor antigens, which in turn activates cytotoxic T lymphocytes, leading to a more robust anti-tumor immune response.[1][3]

  • Tumor Microenvironment Remodeling: Treatment with this compound has been shown to normalize tumor vasculature.[1][4]

  • Synergistic Effects: this compound enhances the efficacy of standard chemotherapies and checkpoint blockade immunotherapies, such as anti-PD-1 therapy.[3][4][6]

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)
HDAC459
HDAC560
HDAC726
HDAC915

Data sourced from Lobera et al. as cited in multiple sources.[1]

Effects on Breast Cancer Cell Lines and In Vivo Models
ParameterObservationCell/Animal Model
Direct Cell Viability No significant effect on the viability of various mouse and human breast cancer cell lines in vitro.[1][4]5 mouse MMTV-PyMT cell lines, 6 human breast cancer cell lines.[4]
Tumor Growth Significant reduction in tumor burden.[3][4]MMTV-PyMT transgenic mouse model of breast cancer.[4]
Metastasis Marked decrease in pulmonary metastasis.[1][4]MMTV-PyMT transgenic mouse model of breast cancer.[4]
Immune Cell Infiltration Increased proportion of CD11b+ cells, mature macrophages, and activated cytotoxic T lymphocytes in tumors.[3]MMTV-PyMT transgenic mouse model of breast cancer.[3]
Macrophage Phenotype Induction of a pro-inflammatory, highly phagocytic macrophage phenotype.[1][4]In vitro human monocyte-derived macrophages and in vivo in MMTV-PyMT mice.[1][4]

Visualizations

TMP195_Mechanism_of_Action cluster_TME Tumor Microenvironment This compound This compound HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACs Inhibits TAM Pro-tumoral Macrophage (TAM) This compound->TAM Reprograms HDACs->TAM Maintains pro-tumoral state TumorCell Breast Cancer Cell TAM->TumorCell Promotes growth & survival AntiTumor_Macrophage Anti-tumoral Macrophage CTL Cytotoxic T Lymphocyte (CTL) AntiTumor_Macrophage->CTL Activates AntiTumor_Macrophage->TumorCell Phagocytosis & Induces Apoptosis CTL->TumorCell Kills

Caption: Mechanism of this compound in the tumor microenvironment.

Experimental_Workflow start Start: MMTV-PyMT Tumor-Bearing Mice treatment Daily Intraperitoneal Injection (50 mg/kg this compound or Vehicle) start->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Endpoint Analysis (e.g., 14 days) monitoring->endpoint analysis Tissue Collection: Tumors & Lungs endpoint->analysis immuno Immunohistochemistry & Flow Cytometry (Immune Cell Profiling) analysis->immuno metastasis H&E Staining of Lungs (Metastasis Quantification) analysis->metastasis result Data Analysis: Tumor Growth Inhibition, Metastasis Reduction, Immune Infiltration immuno->result metastasis->result

Caption: In vivo experimental workflow for this compound treatment.

Experimental Protocols

In Vitro Monocyte Differentiation Assay

This protocol is designed to assess the effect of this compound on the differentiation of human monocytes into macrophages.

Materials:

  • This compound (stock solution in DMSO)

  • Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

  • RPMI-1640 medium with GlutaMAX

  • Fetal Bovine Serum (FBS)

  • Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)

  • Recombinant human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)

  • Penicillin-Streptomycin solution

  • 6-well tissue culture plates

Procedure:

  • Isolate monocytes from fresh human PBMCs using standard methods (e.g., magnetic-activated cell sorting).

  • Seed the purified monocytes in 6-well plates at a density of 1 x 10^6 cells/well.

  • Prepare the differentiation medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 10 ng/mL IL-4.

  • Add this compound to the treatment wells to a final concentration of 300 nM.[2] Add an equivalent volume of DMSO to the vehicle control wells (typically 0.1% v/v).[2]

  • Incubate the cells for 5 days at 37°C in a humidified 5% CO2 incubator to allow for differentiation into macrophages.[2]

  • After the incubation period, the cells can be harvested for downstream analysis, such as flow cytometry to assess surface marker expression (e.g., CD80, CD86, MHC-II) or gene expression analysis.

In Vivo Treatment of Breast Cancer Mouse Model

This protocol outlines the treatment of the MMTV-PyMT transgenic mouse model of breast cancer with this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween80, and saline, or corn oil)

  • MMTV-PyMT tumor-bearing mice

  • Syringes and needles for intraperitoneal (IP) injection

  • Calipers for tumor measurement

Procedure:

  • Once tumors are established and have reached a palpable size (e.g., 150-800 mm³), randomize the mice into treatment and vehicle control groups.[4]

  • Prepare the this compound dosing solution. A common formulation involves dissolving this compound in a vehicle suitable for IP injection to a final concentration that allows for a 50 mg/kg dose.[4]

  • Administer this compound (50 mg/kg) or an equivalent volume of the vehicle solution to the respective groups via daily intraperitoneal injections.[4]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).

  • Continue treatment for the desired duration (e.g., 14 days).[4]

  • At the end of the study, euthanize the mice and harvest tumors and lungs for further analysis, including immunohistochemistry, flow cytometry, and metastasis quantification.

Western Blotting for Histone Acetylation

This protocol can be used to confirm the HDAC inhibitory activity of this compound in treated cells.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells treated with this compound or vehicle control and quantify protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. An increase in the ratio of acetylated to total histone H3 in this compound-treated samples indicates target engagement.

Conclusion

This compound represents a novel immunotherapeutic approach for breast cancer by targeting the tumor microenvironment rather than the cancer cells directly. The provided protocols offer a framework for investigating the effects of this compound in both in vitro and in vivo settings. Researchers should optimize these protocols based on their specific experimental systems and cell lines. The ability of this compound to reprogram macrophages and enhance the efficacy of other cancer therapies makes it a promising candidate for further preclinical and clinical investigation.

References

Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following TMP195 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The acetylation of lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin conformation, leading to transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. Dysregulation of this process is implicated in various diseases, including cancer.

TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with high affinity for HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones (hyperacetylation), which can modulate gene expression and influence cellular processes such as cell differentiation and immune responses.[3][4] Western blotting is a widely used and effective technique to detect and quantify the global changes in histone acetylation levels following treatment with HDAC inhibitors like this compound.[5] These application notes provide a detailed protocol for the analysis of histone acetylation in cultured cells after treatment with this compound.

Signaling Pathway of this compound Action

This compound, as a selective class IIa HDAC inhibitor, prevents the deacetylation of lysine residues on histone tails. This leads to an overall increase in histone acetylation, which in turn alters gene expression. The downstream effects of this compound-induced histone hyperacetylation can impact various signaling pathways, including the MAPK and NF-κB pathways, which are crucial for immune cell polarization and inflammatory responses.[3]

This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa Inhibits Histone Histone Tails (Lysine Residues) HDAC_IIa->Histone Deacetylates Acetylation Histone Hyperacetylation Histone->Acetylation Increases Chromatin Open Chromatin Structure Acetylation->Chromatin Gene Altered Gene Expression Chromatin->Gene Signaling Downstream Signaling (e.g., MAPK, NF-κB) Gene->Signaling

Caption: Mechanism of this compound-induced histone hyperacetylation.

Experimental Workflow

The overall experimental workflow for analyzing histone acetylation after this compound treatment involves several key stages: cell culture and treatment, histone protein extraction, protein quantification, SDS-PAGE and Western blotting, and finally, data analysis.

cluster_0 Cellular Phase cluster_1 Biochemical Phase cluster_2 Analysis Phase A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Histone Extraction C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE & Western Blot E->F G 7. Antibody Incubation F->G H 8. Imaging & Data Analysis G->H

Caption: Experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cells of interest at a density that ensures they are in the logarithmic growth phase (approximately 70-80% confluency) at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C.[6] Dilute the stock solution to the desired final concentrations in the cell culture medium immediately before use. A typical concentration range for this compound can be 5 µM to 60 µM.[3]

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 4, 8, or 24 hours).[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Harvesting: Following treatment, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and wash again with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for histone extraction.[7]

Protocol 2: Histone Extraction (Acid Extraction Method)

This is a widely used method for enriching histone proteins.[8][9]

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice for 30 minutes.

  • Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with gentle rotation for at least 1 hour or overnight at 4°C.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube. Add trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice for at least 1 hour to precipitate the histones.

  • Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the histone pellet twice with ice-cold acetone.

  • Solubilization: Air-dry the pellet and resuspend it in sterile water or a suitable buffer.

Protocol 3: Western Blotting for Acetylated Histones
  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 10-20 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]

  • Gel Electrophoresis: Separate the histone proteins on a 15% SDS-polyacrylamide gel. Due to their small size, higher percentage gels provide better resolution for histones.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using wet or semi-dry transfer systems.[10]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) diluted in the blocking buffer. Also, probe a separate membrane with an antibody against total Histone H3 or H4 as a loading control.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the corresponding total histone band to account for any loading differences.[5]

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of different this compound concentrations on histone acetylation levels.

Treatment GroupThis compound Conc. (µM)Acetyl-Histone H3 (Relative Intensity)Total Histone H3 (Relative Intensity)Normalized Acetyl-H3/Total H3 RatioFold Change vs. Control
Vehicle Control0 (DMSO)1.001.001.001.0
This compound51.850.981.891.9
This compound202.951.022.892.9
This compound403.500.993.543.5
This compound603.651.013.613.6

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and specific antibodies used.

Conclusion

This application note provides a comprehensive framework for the analysis of histone acetylation changes induced by the selective class IIa HDAC inhibitor, this compound. The detailed protocols for cell treatment, histone extraction, and Western blotting, along with the illustrative data presentation, offer a robust methodology for researchers in academic and drug development settings. By following these guidelines, investigators can effectively quantify the impact of this compound on histone modifications and further elucidate its mechanism of action in various biological contexts.

References

Co-treatment of TMP195 with Anti-PD-1 Immunotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies that modulate the tumor microenvironment (TME) with immune checkpoint inhibitors is a promising strategy in cancer treatment. TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, has emerged as a potent immunomodulatory agent.[1][2] When used in combination with anti-PD-1 immunotherapy, this compound has been shown to enhance anti-tumor responses in preclinical models of breast and colorectal cancer.[1][3]

These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for studying the synergistic effects of this compound and anti-PD-1 co-treatment.

Mechanism of Action: Reprogramming the Tumor Microenvironment

This compound's primary anti-tumor effect in the context of immunotherapy is not through direct cytotoxicity to cancer cells, but rather through the modulation of innate immune cells, particularly tumor-associated macrophages (TAMs).[1][3] Class IIa HDACs (HDAC4, 5, 7, and 9) are key regulators of macrophage polarization.[2][3] By selectively inhibiting these enzymes, this compound reprograms pro-tumoral M2-like TAMs into an anti-tumoral M1-like phenotype.[1][4]

This repolarization leads to several key changes in the TME:

  • Increased Phagocytosis: M1 macrophages are highly phagocytic and actively engulf tumor cells.[3][4]

  • Enhanced Antigen Presentation: M1 macrophages upregulate molecules involved in antigen presentation, leading to better activation of the adaptive immune system.[4]

  • Pro-inflammatory Cytokine Release: The secretion of pro-inflammatory cytokines by M1 macrophages helps to recruit and activate other immune cells, such as cytotoxic T lymphocytes (CTLs).[1]

  • Increased T-cell Infiltration and Activation: The pro-inflammatory TME fostered by M1 macrophages promotes the infiltration and activation of CTLs, which are the primary effectors of anti-PD-1 therapy.[5][6]

The synergy between this compound and anti-PD-1 arises from this complementary mechanism of action. This compound "primes" the TME, making it more responsive to the T-cell-mediated anti-tumor effects of anti-PD-1 blockade.

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneResponse Adaptive Immune Response This compound This compound HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACs Inhibits M1 M1 Macrophage (Anti-tumoral) This compound->M1 Promotes Polarization M2 M2 Macrophage (Pro-tumoral) HDACs->M2 Promotes Phagocytosis Increased Phagocytosis M1->Phagocytosis AntigenPresentation Enhanced Antigen Presentation M1->AntigenPresentation Cytokines Pro-inflammatory Cytokines M1->Cytokines Tcell_recruit T-cell Recruitment & Activation Cytokines->Tcell_recruit Tcell Cytotoxic T-cell (CTL) Tcell_recruit->Tcell antiPD1 Anti-PD-1 antiPD1->Tcell Activates TumorCell Tumor Cell Tcell->TumorCell Attacks TumorDeath Tumor Cell Death TumorCell->TumorDeath

Figure 1. Signaling pathway of this compound and anti-PD-1 co-treatment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the co-treatment of this compound and anti-PD-1.

Table 1: In Vivo Tumor Growth Inhibition

Cancer ModelTreatment GroupOutcomeReference
MMTV-PyMT Breast CancerThis compound + Anti-PD-1Significant reduction in tumor burden compared to either monotherapy.[3]
Colorectal Cancer (Subcutaneous)This compound + Anti-PD-1Stronger therapeutic effect on tumor growth than monotherapy.[1]

Table 2: Immunological Changes in the Tumor Microenvironment

Cancer ModelTreatment GroupImmune Cell PopulationChangeReference
MMTV-PyMT Breast CancerThis compoundCD11b+ myeloid cellsIncreased proportion[5]
MMTV-PyMT Breast CancerThis compoundMature macrophagesIncreased proportion[5]
MMTV-PyMT Breast CancerThis compoundActivated cytotoxic T-lymphocytes (Granzyme B+)Increased proportion[5]
Colorectal CancerThis compound + Anti-PD-1M1 Macrophages (CD45+F4/80+CD86+)Increased infiltration compared to anti-PD-1 alone.[1][6]
Colorectal CancerThis compound + Anti-PD-1T-lymphocytesIncreased infiltration[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound and anti-PD-1 co-treatment.

Protocol 1: In Vivo Mouse Tumor Model

This protocol describes a general workflow for an in vivo study using a syngeneic mouse tumor model.

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis TumorInoculation Tumor Cell Inoculation TumorEstablishment Tumor Establishment (e.g., 100 mm³) TumorInoculation->TumorEstablishment TreatmentGroups Randomize into Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination TumorEstablishment->TreatmentGroups Dosing Administer Treatment (e.g., daily IP for this compound, bi-weekly IP for anti-PD-1) TreatmentGroups->Dosing Monitoring Monitor Tumor Growth (caliper measurements) Dosing->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size, time) Monitoring->Endpoint TumorHarvest Harvest Tumors and Tissues Endpoint->TumorHarvest Analysis Perform Downstream Analysis: - Flow Cytometry - IHC/IF - Gene Expression TumorHarvest->Analysis

Figure 2. Experimental workflow for an in vivo mouse tumor study.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

  • Tumor cell line (e.g., MC38 colorectal cancer, E0771 breast cancer)

  • This compound (dissolved in a suitable vehicle, e.g., corn oil)[2]

  • Anti-mouse PD-1 antibody (or isotype control)

  • Sterile PBS

  • Calipers

Procedure:

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound (e.g., 50 mg/kg, daily intraperitoneal injection)[1]

    • Anti-PD-1 antibody (e.g., 200 µ g/mouse , intraperitoneal injection every 3 days)

    • This compound + Anti-PD-1

  • Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.

  • Tissue Collection: Harvest tumors and spleens for downstream analysis.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol outlines the steps for analyzing immune cell populations within the harvested tumors.

Materials:

  • Harvested tumors

  • RPMI-1640 medium

  • Collagenase IV and DNase I

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, CD86, Granzyme B)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the harvested tumors and digest them in RPMI medium containing collagenase IV and DNase I for 30-60 minutes at 37°C with agitation to create a single-cell suspension.

  • Cell Filtration and Lysis: Pass the digested tissue through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer.

  • Cell Staining:

    • Resuspend the cells in FACS buffer and perform a live/dead stain according to the manufacturer's instructions.

    • Block Fc receptors with anti-CD16/32 antibody.

    • Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.

    • For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells after surface staining, then stain for the intracellular target.

  • Data Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations within the TME.

Protocol 3: Immunohistochemistry (IHC) / Immunofluorescence (IF)

This protocol provides a general outline for visualizing immune cell infiltration in tumor sections.

Materials:

  • Harvested tumors

  • Formalin or other fixative

  • Paraffin (B1166041) embedding reagents or OCT compound for frozen sections

  • Microtome

  • Primary antibodies against markers of interest (e.g., CD8, F4/80, CD86)

  • Secondary antibodies (conjugated to HRP for IHC or a fluorophore for IF)

  • DAB substrate (for IHC)

  • DAPI or other nuclear counterstain (for IF)

  • Microscope

Procedure:

  • Tissue Preparation: Fix the harvested tumors in formalin and embed them in paraffin, or embed fresh tissue in OCT and freeze for cryosectioning.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the embedded tissue using a microtome.

  • Antigen Retrieval (for paraffin sections): Deparaffinize and rehydrate the sections, then perform heat-induced epitope retrieval.

  • Staining:

    • Block non-specific binding sites.

    • Incubate with the primary antibody.

    • Incubate with the appropriate secondary antibody.

    • For IHC, add the DAB substrate to visualize the staining.

    • For IF, mount with a mounting medium containing a nuclear counterstain.

  • Imaging and Analysis: Image the stained sections using a brightfield or fluorescence microscope. Quantify the number and localization of positive cells.

Conclusion

The co-treatment of this compound with anti-PD-1 immunotherapy represents a promising therapeutic strategy. By reprogramming the tumor microenvironment to be more immunologically active, this compound can enhance the efficacy of checkpoint blockade. The protocols and data presented here provide a framework for researchers to further investigate and develop this combination therapy for clinical applications.

References

Application Notes and Protocols: TMP195 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP195 is a selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity offers a more targeted therapeutic approach with a potentially wider therapeutic window. The primary mechanism of action of this compound in oncology is not direct cytotoxicity to tumor cells, but rather the modulation of the tumor microenvironment (TME).[3][4] Specifically, this compound reprograms tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[5][6] This shift enhances phagocytosis of tumor cells, increases the presentation of tumor antigens, and promotes the recruitment and activation of cytotoxic T lymphocytes, ultimately leading to a more robust anti-tumor immune response.[5] This unique mechanism makes this compound a compelling candidate for combination therapy with conventional chemotherapy agents and immunotherapies.

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound in combination with various chemotherapy agents.

Mechanism of Action: Reprogramming the Tumor Microenvironment

This compound's therapeutic effect is primarily mediated through its influence on myeloid cells within the TME. By inhibiting class IIa HDACs in TAMs, this compound initiates a signaling cascade that leads to their repolarization.

TMP195_Mechanism cluster_TME Tumor Microenvironment This compound This compound HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACs Inhibits M2_Macrophage M2 Macrophage (Pro-tumoral) HDACs->M2_Macrophage Maintains Phenotype M1_Macrophage M1 Macrophage (Anti-tumoral) M2_Macrophage->M1_Macrophage Repolarization Chemotherapy Chemotherapy (e.g., Paclitaxel (B517696), Carboplatin) M1_Macrophage->Chemotherapy Enhances Efficacy Tumor_Cell Tumor Cell M1_Macrophage->Tumor_Cell Phagocytosis & Antigen Presentation CTL Cytotoxic T Lymphocyte (CTL) M1_Macrophage->CTL Activation Chemotherapy->Tumor_Cell Direct Cytotoxicity CTL->Tumor_Cell Tumor Cell Killing

Caption: this compound inhibits Class IIa HDACs, leading to M2 to M1 macrophage repolarization and enhanced anti-tumor immunity, which synergizes with chemotherapy.

Preclinical Data: this compound in Combination Therapy

Preclinical studies have demonstrated the synergistic anti-tumor effects of this compound when combined with standard-of-care chemotherapy agents in various cancer models.

Combination with Taxanes (Paclitaxel) and Platinum Agents (Carboplatin) in Breast Cancer

In a macrophage-dependent autochthonous mouse model of breast cancer (MMTV-PyMT), this compound in combination with either paclitaxel or carboplatin (B1684641) resulted in a significant reduction in tumor burden compared to monotherapy.[7]

Treatment GroupDosing RegimenMean Tumor Burden (mm³) at Day 21Statistical Significance (vs. Monotherapy)Reference
VehicleDMSO (IP, daily)~1200-[7]
This compound50 mg/kg (IP, daily)~800-[7]
Paclitaxel10 mg/kg (IV, q5d)~900-[7]
This compound + Paclitaxel As above ~400 p < 0.01 [7]
Carboplatin50 mg/kg (IV, q5d)~1000-[7]
This compound + Carboplatin As above ~500 p < 0.01 [7]
Combination with Immune Checkpoint Blockade (Anti-PD-1) in Colorectal Cancer

In a subcutaneous mouse model of colorectal cancer (MC38), the combination of this compound with an anti-PD-1 antibody demonstrated enhanced tumor growth inhibition compared to either agent alone.[1][2]

Treatment GroupDosing RegimenMean Tumor Weight (mg) at Day 20Statistical Significance (vs. Monotherapy)Reference
VehicleIgG Control~1000-[1]
This compound50 mg/kg (IP, daily)~400-[1]
Anti-PD-1200 µ g/mouse (IP, q3d)~700-[1]
This compound + Anti-PD-1 As above ~150 p < 0.01 [1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.

In Vivo Combination Studies in Mouse Models

This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in combination with a chemotherapy agent in a subcutaneous tumor model.

InVivo_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., MC38, 4T1) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size (e.g., 50-100 mm³) tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration - Vehicle - this compound - Chemotherapy - Combination randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (e.g., every 2-3 days) treatment->monitoring endpoint Endpoint Analysis - Tumor Weight - Immunohistochemistry - Flow Cytometry of TME monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for TMP195 in Acute Kidney Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing TMP195, a selective Class IIa histone deacetylase (HDAC) inhibitor, in preclinical murine models of acute kidney injury (AKI). The information presented is collated from peer-reviewed research and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in AKI.

Introduction

Acute kidney injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. Sepsis-associated AKI (SA-AKI) is a major cause of mortality in critically ill patients, and effective therapeutic strategies are currently lacking.[1][2][3][4] Recent studies have highlighted the potential of HDAC inhibitors in treating AKI.[1][2][3][4] this compound, a selective inhibitor of Class IIa HDACs, has demonstrated a significant renoprotective effect in a murine model of SA-AKI induced by lipopolysaccharide (LPS).[1][2][3][4] this compound mitigates renal tubular cell apoptosis and inflammation, suggesting that targeting Class IIa HDACs could be a novel therapeutic approach for SA-AKI.[1][2][3][4]

Mechanism of Action

This compound exerts its protective effects in AKI through multiple mechanisms. It has been shown to inhibit the expression of HDAC4, a major isoform of Class IIa HDACs that is upregulated in the kidney during AKI.[1][5] This inhibition leads to an increase in histone H3 acetylation.[1][3][4] Key mechanistic actions of this compound in AKI models include:

  • Anti-inflammatory effects: this compound suppresses the expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, IL-6, MCP-1, and ICAM-1.[1][2][3][4] It also reduces the infiltration of macrophages into the injured kidney.[1]

  • Anti-apoptotic effects: this compound treatment reduces renal tubular cell apoptosis.[1][2][3][4][5] It achieves this by decreasing the expression of the pro-apoptotic protein BAX and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[1][2][5]

  • Preservation of Bone Morphogenetic Protein-7 (BMP-7): this compound prevents the downregulation of BMP-7, a protein crucial for kidney protection and regeneration.[1][2][5]

  • Reduction of Kidney Injury Markers: Treatment with this compound attenuates the renal expression of neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1), which are established biomarkers of tubular injury.[1][2][3][4]

Signaling Pathway

The proposed signaling pathway for this compound's action in LPS-induced AKI is depicted below. LPS triggers a cascade of inflammatory and apoptotic signals. This compound, by inhibiting Class IIa HDACs (specifically HDAC4), counteracts these detrimental effects.

LPS LPS HDAC4 HDAC4 Expression ↑ LPS->HDAC4 Inflammation Pro-inflammatory Cytokines ↑ (TNF-α, IL-6, MCP-1) HDAC4->Inflammation Apoptosis Apoptosis ↑ (BAX ↑, Cleaved Caspase-3 ↑, Bcl-2 ↓) HDAC4->Apoptosis BMP7 BMP-7 Expression ↓ HDAC4->BMP7 AKI Acute Kidney Injury Inflammation->AKI Apoptosis->AKI BMP7->AKI Protective Effect This compound This compound This compound->HDAC4 Inhibits

Caption: this compound signaling in AKI.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Kidney Injury Model

This protocol describes the induction of sepsis-associated AKI in mice using LPS.

  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Reagents:

    • Lipopolysaccharide (LPS) from Escherichia coli.

    • This compound.

    • Vehicle for this compound: 10% DMSO and 90% corn oil.[1]

  • Procedure:

    • Induce AKI by a single intraperitoneal (IP) injection of LPS at a dose of 20 mg/kg.[1]

    • Immediately after LPS injection, administer this compound via IP injection at a dose of 50 mg/kg/day.[1]

    • The control group should receive an equal volume of the vehicle.[1]

    • Euthanize the mice 24 hours after the injections.[1]

    • Collect blood and kidney tissues for subsequent analysis.[1]

Assessment of Renal Function
  • Serum Creatinine (B1669602) and Blood Urea Nitrogen (BUN):

    • Collect blood samples via cardiac puncture at the time of euthanasia.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Measure serum creatinine and BUN levels using an automated biochemistry analyzer.

Histological Analysis
  • Periodic Acid-Schiff (PAS) Staining:

    • Fix kidney tissues in 4% paraformaldehyde and embed in paraffin.

    • Cut 3 µm-thick sections.

    • Stain the sections with PAS to assess tubulointerstitial injury, including interstitial inflammation, fibrosis, tubular atrophy, and dilation.[1]

Western Blot Analysis
  • Homogenize kidney tissue samples in lysis buffer.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against HDAC4, acetyl-histone H3, NGAL, KIM-1, BAX, Bcl-2, cleaved caspase-3, and BMP-7.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

  • Quantify band density and normalize to a loading control such as α-tubulin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from kidney tissues using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for genes of interest (e.g., Tnf-α, Il-6, Mcp-1).

  • Normalize the expression levels to a housekeeping gene such as Gapdh.

Experimental Workflow

The following diagram illustrates the typical workflow for studying the effects of this compound in an LPS-induced AKI model.

start Start animal_model LPS-induced AKI Model (C57BL/6 Mice) start->animal_model treatment Treatment Groups: 1. Control (Vehicle) 2. LPS + Vehicle 3. LPS + this compound (50 mg/kg) animal_model->treatment sample_collection Sample Collection (24h post-injection) - Blood - Kidney Tissue treatment->sample_collection analysis Analysis sample_collection->analysis renal_function Renal Function (BUN, Creatinine) analysis->renal_function histology Histology (PAS Staining) analysis->histology western_blot Western Blot (HDAC4, Apoptosis & Injury Markers) analysis->western_blot q_pcr qRT-PCR (Inflammatory Cytokines) analysis->q_pcr end End renal_function->end histology->end western_blot->end q_pcr->end

Caption: Experimental workflow.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in the LPS-induced AKI model.

Table 1: Effect of this compound on Renal Function and Injury Markers
ParameterControlLPS + VehicleLPS + this compound
BUN (mg/dL) 9.42 ± 1.6554.42 ± 8.2311.55 ± 3.96
Serum Creatinine (mg/dL) Significantly lower than LPSSignificantly increasedSignificantly reduced vs. LPS
NGAL Expression LowSignificantly increasedSignificantly reduced vs. LPS
KIM-1 Expression LowSignificantly increasedSignificantly reduced vs. LPS
Tubulointerstitial Injury Score LowSignificantly increasedSignificantly reduced vs. LPS

Data are presented as mean ± SE. Data for BUN is extracted from the cited literature.[1] Other values are described qualitatively based on the findings.

Table 2: Effect of this compound on Apoptosis and Related Proteins
ProteinControlLPS + VehicleLPS + this compound
HDAC4 LowDramatically increasedPartially reduced vs. LPS
Acetyl-Histone H3 HighReducedElevated vs. LPS
BAX LowIncreasedReduced vs. LPS
Cleaved Caspase-3 LowIncreasedReduced vs. LPS
Bcl-2 HighDecreasedIncreased vs. LPS
BMP-7 HighDecreasedIncreased vs. LPS

Changes are described qualitatively based on the findings in the cited literature.[1][5]

Table 3: Effect of this compound on Pro-inflammatory Cytokines and Chemokines
Gene/ProteinControlLPS + VehicleLPS + this compound
TNF-α LowUpregulatedInhibited vs. LPS
IL-1β LowUpregulatedInhibited vs. LPS
IL-6 LowUpregulatedInhibited vs. LPS
MCP-1 LowUpregulatedInhibited vs. LPS
ICAM-1 LowUpregulatedInhibited vs. LPS
Macrophage Infiltration LowIncreasedReduced vs. LPS

Changes are described qualitatively based on the findings in the cited literature.[1][2][3][4]

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of acute kidney injury by targeting inflammation and apoptosis. The protocols and data presented here provide a solid foundation for researchers to further investigate the role of Class IIa HDAC inhibition as a novel strategy for the treatment of AKI. Further studies are warranted to explore the efficacy of this compound in other AKI models and to elucidate the full spectrum of its mechanisms of action.[1]

References

Troubleshooting & Optimization

Navigating TMP195: A Technical Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with TMP195, ensuring its proper dissolution is the first critical step towards successful experimentation. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with this compound, offering detailed protocols and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The most highly recommended solvent for preparing stock solutions of this compound for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[1]

Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A2: If you encounter precipitation, gentle warming and/or sonication can be employed to aid dissolution.[2] Ensure that you are using a high-purity, anhydrous grade of DMSO. Storing the stock solution properly, typically at -20°C or -80°C in aliquots, is also essential to prevent freeze-thaw cycles which can affect stability and solubility.[2]

Q3: What is the maximum concentration of this compound that can be achieved in DMSO?

A3: this compound can be dissolved in DMSO at high concentrations, with sources reporting solubility up to 91 mg/mL (199.37 mM) and 100 mg/mL (219.10 mM).[1][2][3] However, for practical use, preparing a stock solution at a slightly lower concentration may ensure complete dissolution and stability.

Q4: Can this compound be dissolved in aqueous solutions for in vitro assays?

A4: this compound is practically insoluble in water.[1] For cell-based assays, it is standard practice to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.1% v/v) to avoid solvent-induced cellular toxicity.[1]

Q5: What are the best solvent systems for administering this compound in in vivo animal studies?

A5: For in vivo administration, particularly via intraperitoneal (IP) injection, several vehicle formulations are commonly used to improve the tolerability of this compound. These often involve a combination of DMSO with other agents. Common formulations include:

  • 10% DMSO and 90% corn oil[2][6]

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2][3]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline)[2][3]

The choice of vehicle will depend on the specific experimental design and animal model. It is recommended to prepare these formulations fresh daily.[6]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO91 - 100199.37 - 219.10Use of fresh, anhydrous DMSO is critical.[1][2][3] Ultrasonic assistance may be needed.[2][3]
Ethanol91199.37
WaterInsoluble-
PBS (pH 7.2)0.2-
DMF10-
10% DMSO / 90% Corn Oil≥ 3≥ 6.57Clear solution.[2][6]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 3≥ 6.57Clear solution.[2][3]
10% DMSO / 90% (20% SBE-β-CD in Saline)36.57Suspended solution; requires sonication.[2][3]
15% Cremophor EL / 85% Saline8.3318.25Suspended solution; requires sonication.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture thoroughly for several minutes to ensure complete dissolution.

  • If precipitation is observed, sonicate the solution in a water bath for 10-15 minutes or gently warm the tube.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2] Stock solutions are stable for at least one year at -80°C and one month at -20°C in solvent.[1]

Protocol 2: Preparation of this compound Formulation for In Vivo Intraperitoneal (IP) Injection (10% DMSO / 90% Corn Oil)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Corn oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • On the day of dosing, prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).[2]

  • In a separate sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the corresponding volume of corn oil to achieve a final formulation of 10% DMSO and 90% corn oil. For example, to prepare 1 mL of the final solution, add 100 µL of the 30 mg/mL this compound stock solution to 900 µL of corn oil.[2]

  • Vortex the mixture thoroughly to ensure a uniform and clear solution.[6]

  • This formulation should be prepared fresh daily and used immediately for optimal results.[1][6]

Visualizing the Mechanism and Workflow

To further aid in the understanding of this compound's application, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

TMP195_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds p38_JNK p38 MAPK / JNK TLR4->p38_JNK activates NFkB_p65 NF-κB p65 TLR4->NFkB_p65 activates HDAC4_5_7_9 Class IIa HDACs (HDAC4, 5, 7, 9) HDAC4_5_7_9->NFkB_p65 represses Histone_H3 Histone H3 HDAC4_5_7_9->Histone_H3 deacetylates This compound This compound This compound->HDAC4_5_7_9 inhibits Cytokine_Expression Pro-inflammatory Cytokine Expression (IL-6, IL-12, TNFα) p38_JNK->Cytokine_Expression promotes NFkB_p65->Cytokine_Expression promotes Acetylated_H3 Acetylated Histone H3 Histone_H3->Acetylated_H3 acetylation

Caption: this compound inhibits Class IIa HDACs, leading to histone hyperacetylation and enhanced MAPK and NF-κB signaling, promoting M1 macrophage polarization and pro-inflammatory cytokine expression.[6][7]

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_analysis Analysis TMP195_Powder This compound Powder Solvent Select Solvent (e.g., DMSO) TMP195_Powder->Solvent Stock_Solution Prepare Stock Solution (e.g., 100 mg/mL) Solvent->Stock_Solution In_Vitro In Vitro Assay (Dilute in Media) Stock_Solution->In_Vitro In_Vivo In Vivo Formulation (e.g., with Corn Oil) Stock_Solution->In_Vivo Cell_Based_Assay Cell-Based Readouts (e.g., Cytokine Levels) In_Vitro->Cell_Based_Assay Animal_Model Animal Model Studies (e.g., Tumor Growth) In_Vivo->Animal_Model

Caption: A generalized workflow for the preparation and application of this compound in research settings.

References

Technical Support Center: Optimizing TMP195 for Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for effectively using the selective class IIa HDAC inhibitor, TMP195, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs).[1] It specifically targets HDAC4, HDAC5, HDAC7, and HDAC9 with high potency, showing over 100-fold selectivity against other HDAC classes.[2] Its unique trifluoromethyloxadiazole (TFMO) zinc-binding group allows it to occupy the acetyl-lysine binding site of these enzymes, preventing them from deacetylating their target proteins.[2][3] Unlike pan-HDAC inhibitors, this selectivity helps to minimize broad, off-target effects.[1]

Q2: Why are my primary cells more sensitive to this compound compared to immortalized cell lines?

Primary cells, being isolated directly from tissues, often exhibit higher sensitivity to chemical compounds than immortalized cell lines for several reasons:

  • Intact Cell Signaling: Primary cells possess fully functional cell cycle checkpoints and apoptotic pathways. Drug-induced perturbations are more likely to trigger these sensitive pathways.[4]

  • Slower Proliferation: Many primary cells divide more slowly than cancer-derived cell lines. While some HDAC inhibitors target rapidly dividing cells, prolonged exposure can still be toxic to slower-proliferating primary cells.[4]

  • Physiological Resemblance: Their physiological state more closely mirrors in vivo conditions, which can include different expression levels of drug targets or metabolic enzymes.

Q3: What is a good starting concentration range for optimizing this compound in primary cells?

The optimal concentration is highly dependent on the primary cell type and the desired biological endpoint. Based on published studies, a broad range from 300 nM to 60 µM has been used.[1][5] For initial experiments, a dose-response study is critical. A sensible starting range would be from 100 nM to 10 µM to identify a concentration that balances efficacy with minimal cytotoxicity.[4]

Q4: How should I prepare and store this compound?

  • Solubilization: this compound is soluble in DMSO.[2] For best results, use fresh, high-quality DMSO, as absorbed moisture can decrease solubility.[1]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

  • Storage: Store the solid compound at 4°C (desiccated) for long-term stability. The DMSO stock solution should be stored at -20°C.[2]

  • Working Dilution: When preparing your working concentration, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[4]

Q5: What are the key signaling pathways affected by this compound in primary cells?

In primary immune cells, particularly macrophages, this compound has been shown to activate pro-inflammatory and anti-tumorigenic pathways. Key pathways include:

  • MAPK Pathway: this compound can increase the phosphorylation and activation of p38 MAPK and JNK.[5]

  • NF-κB Pathway: The compound can also lead to increased phosphorylation of the NF-κB p65 subunit.[5] Activation of these pathways is associated with the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the release of cytokines like IL-6, IL-12, and TNFα.[5]

Q6: Are there any known off-target effects of this compound?

This compound is designed for high selectivity towards class IIa HDACs, and its novel TFMO zinc-binding group helps circumvent the off-target effects commonly associated with hydroxamate-based HDAC inhibitors.[2] However, as with any pharmacological inhibitor, off-target effects cannot be completely ruled out. One study identified the protein MBLAC2 as a common off-target for several hydroxamate-containing HDAC inhibitors.[6] While this compound is not a hydroxamate, unexpected results should always be interpreted with caution. Using the lowest effective concentration and appropriate controls is the best strategy to minimize potential off-target effects.[7]

Data Summary

Table 1: Examples of this compound Concentrations Used in Primary Cell Culture

Primary Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Human Monocytes300 nM5 daysDifferentiation into antigen-presenting cells[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs)5 µM - 60 µM4 - 8 hoursPromotion of M1 polarization, increased inflammatory cytokine release[5]
Mouse Primary Astrocytes3 µM - 5 µM24 hoursReversal of LPS-induced inflammatory responses[8]

Diagrams: Pathways and Workflows

TMP195_Mechanism cluster_0 Mechanism of Action This compound This compound HDAC_Complex Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_Complex Inhibits Protein Target Protein (e.g., Transcription Factor) HDAC_Complex->Protein Deacetylates Acetylated_Protein Acetylated Protein (Increased Acetylation) Protein->Acetylated_Protein Acetylation by HATs Gene_Expression Altered Gene Expression Acetylated_Protein->Gene_Expression Leads to Macrophage_Polarization_Pathway cluster_1 This compound-Induced Macrophage M1 Polarization This compound This compound HDAC_Inhibition Class IIa HDAC Inhibition This compound->HDAC_Inhibition MAPK_Pathway p38 MAPK / JNK Phosphorylation HDAC_Inhibition->MAPK_Pathway NFkB_Pathway NF-κB (p65) Phosphorylation HDAC_Inhibition->NFkB_Pathway M1_Polarization M1 Macrophage Polarization MAPK_Pathway->M1_Polarization NFkB_Pathway->M1_Polarization Cytokines Release of Pro-inflammatory Cytokines (TNFα, IL-6, IL-12) M1_Polarization->Cytokines Optimization_Workflow cluster_0 Concentration Optimization Workflow A 1. Cell Seeding Seed primary cells at optimal density in a 96-well plate. Allow to adhere. B 2. Dose-Response Treatment Prepare serial dilutions of this compound (e.g., 10 nM to 20 µM). Treat cells for 24-48h. A->B C 3. Assess Cell Viability Perform MTT or similar assay to determine cytotoxicity. B->C D 4. Determine Optimal Range Identify the highest concentration that maintains >90% viability. C->D E 5. Confirm Biological Activity Treat cells with non-toxic concentrations. Assess target engagement (e.g., Western blot for acetylated histones) or functional readout. D->E F 6. Proceed with Experiment Use the optimized concentration for downstream experiments. E->F

References

Technical Support Center: Determining TMP195 Cytotoxicity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the determination of TMP195 cytotoxicity in various cell lines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments to assess the cytotoxic effects of this compound.

Question Possible Cause Suggested Solution
Why am I not observing a significant decrease in cell viability after treating my cancer cell line with this compound? This compound, a selective class IIa HDAC inhibitor, has been shown to have minimal direct cytotoxic effects on various cancer cell lines when used as a monotherapy.[1][2] Its primary anti-tumor mechanism is often indirect, involving the modulation of the tumor microenvironment.[1][3]- Consider co-treatment with a standard chemotherapeutic agent to assess if this compound enhances its cytotoxicity, particularly in multidrug-resistant cell lines.[4] - Investigate the effect of this compound on immune cells, such as macrophages, in a co-culture system with your cancer cells.[1][3] - Confirm the activity of your this compound compound by assessing its known molecular effects, such as changes in histone acetylation or target gene expression.
My cell viability assay results are inconsistent across experiments. - Inconsistent seeding density of cells. - Variability in drug preparation and dilution. - Contamination of cell cultures. - Issues with the viability assay itself (e.g., reagent stability, incubation times).- Ensure a consistent number of cells are seeded in each well. - Prepare fresh drug dilutions for each experiment from a validated stock solution. - Regularly check cell cultures for any signs of contamination. - Follow the manufacturer's protocol for the cell viability assay precisely and ensure all reagents are within their expiration dates.
I am seeing an unexpected increase in cell viability at certain concentrations of this compound. In some contexts, such as in renal tubular cells, this compound has been observed to have anti-apoptotic effects, which could lead to increased cell survival.[5]- Carefully review the literature for studies on this compound in your specific cell line or a similar cell type. - Analyze markers of apoptosis (e.g., caspase-3 cleavage, TUNEL staining) to determine if this compound is inhibiting programmed cell death in your model.[5]
How can I determine if this compound is affecting multidrug resistance in my cell line? This compound has been shown to resensitize multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 to cytotoxic drugs.[4]- Use a known ABCB1 or ABCG2 substrate (e.g., paclitaxel, doxorubicin) in combination with this compound. - Perform a dose-response curve of the cytotoxic drug with and without a fixed, non-toxic concentration of this compound. - Measure the intracellular accumulation of a fluorescent substrate of these transporters (e.g., rhodamine 123) in the presence and absence of this compound.

Frequently Asked Questions (FAQs)

What is the expected direct cytotoxic effect of this compound on cancer cells?

Based on current research, this compound generally does not exhibit significant direct cytotoxicity against a variety of cancer cell lines, including colorectal and breast cancer cells, when used alone.[1][2] Its anti-tumor effects are primarily attributed to its ability to modulate the tumor microenvironment, particularly by reprogramming tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype.[1][3]

What is the mechanism of action of this compound?

This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[2][6] By inhibiting these enzymes, this compound can alter gene expression, leading to various cellular effects. In the context of cancer, a key mechanism is the genomic reprogramming of monocytes and macrophages into tumoricidal cells.[4]

In which cell lines has the cytotoxicity of this compound been investigated?

Studies have investigated the direct effects of this compound on various cell lines, including:

  • Colorectal cancer cell lines (MC38, HCT116, LoVo): No significant direct effect on proliferation or apoptosis was observed.[1]

  • Breast cancer cell lines: While direct cytotoxicity is not the primary mechanism, this compound has been shown to reduce tumor burden and metastasis in mouse models of breast cancer by modulating macrophage function.[3][7]

  • Multidrug-resistant cancer cell lines (KB-V-1, HEK293/ABCB1, S1-M1-80, HEK293/ABCG2): this compound was shown to enhance the cytotoxicity of chemotherapeutic drugs by inhibiting the function of ABCB1 and ABCG2 transporters.[4]

  • Renal tubular cells: In a model of acute kidney injury, this compound exhibited anti-apoptotic effects.[5]

What concentrations of this compound are typically used in in vitro experiments?

The concentrations of this compound used in vitro can vary depending on the cell line and the specific experimental question. Studies have reported using concentrations ranging from the nanomolar to the low micromolar range. For example, in studies on multidrug resistance, concentrations of 1-5 µM were used.[4] In colorectal cancer cell lines, concentrations up to 60 µM did not show direct effects on proliferation or apoptosis.[1] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Experimental Workflow for Determining this compound Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment tmp195_prep This compound Preparation tmp195_prep->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathways Potentially Modulated by this compound

As a class IIa HDAC inhibitor, this compound can influence various signaling pathways. While it may not directly induce apoptosis in many cancer cells, HDAC inhibitors, in general, can modulate apoptotic pathways.[8][9] The diagram below illustrates the intrinsic and extrinsic apoptosis pathways that could be relevant when studying the effects of HDAC inhibitors.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Cellular Stress / DNA Damage bcl2_family Bcl-2 Family Modulation dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis hdaci HDAC Inhibitors (e.g., this compound) hdaci->death_receptor Upregulates Expression hdaci->bcl2_family Modulates Expression

References

Technical Support Center: Troubleshooting Inconsistent Anti-Tumor Efficacy of TMP195 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the inconsistent in vivo anti-tumor efficacy of TMP195.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-tumor effect in vivo?

A1: this compound is a selective class IIa histone deacetylase (HDAC) inhibitor.[1][2] Its primary anti-tumor mechanism in vivo is not direct cytotoxicity to cancer cells. Instead, it modulates the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype.[3][4][5][6] These reprogrammed macrophages are highly phagocytic and stimulate an anti-tumor immune response.[3][7]

Q2: Why am I observing inconsistent or no anti-tumor effect with this compound monotherapy?

A2: The in vivo efficacy of this compound is highly dependent on a functional immune system.[3] Inconsistent results can arise from several factors:

  • Immune-compromised mouse models: The anti-tumor effect of this compound is abrogated in T-cell deficient (athymic nude) mice.[3]

  • Tumor model selection: The efficacy has been demonstrated in macrophage-dependent breast and colorectal cancer models.[3][4][5][6] The density and phenotype of TAMs in your chosen model are critical.

  • Macrophage depletion: Experimental procedures that lead to the depletion of macrophages will nullify the effect of this compound.[3][4][5]

  • Suboptimal dosing or formulation: Incorrect dosage, administration route, or improper formulation can lead to inadequate drug exposure.

Q3: Is this compound expected to have a direct cytotoxic effect on cancer cells?

A3: No, in vitro studies have shown that this compound does not have a direct effect on the proliferation or apoptosis of colorectal cancer cell lines (MC38, HCT116, LoVo).[4] Its anti-tumor activity is mediated through the immune system.

Q4: Can the efficacy of this compound be enhanced?

A4: Yes, studies have shown that the anti-tumor effect of this compound is significantly enhanced when used in combination with:

  • Standard chemotherapy: such as paclitaxel.[3]

  • Checkpoint blockade immunotherapy: such as anti-PD-1 antibodies.[3][4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable tumor growth inhibition. 1. Use of an inappropriate in vivo model (e.g., immunodeficient).1. Utilize immunocompetent mouse models. The MMTV-PyMT breast cancer model and MC38 colorectal cancer model have shown responsiveness.[3][4]
2. The tumor model may lack a significant macrophage infiltrate.2. Characterize the tumor microenvironment of your model to ensure the presence of TAMs.
3. Incorrect drug formulation or administration.3. Refer to the detailed experimental protocols for this compound formulation and administration. Ensure the use of fresh DMSO for stock solutions.[1]
High variability in tumor response between animals. 1. Inconsistent drug administration leading to variable exposure.1. Ensure consistent intraperitoneal (i.p.) injection technique and accurate dosing for each animal.
2. Biological variability in the immune response of individual animals.2. Increase the number of animals per group to improve statistical power.
3. The tumor model has inherently high variability.3. Characterize the baseline tumor growth and immune infiltrate variability in your model.
Loss of efficacy over time. 1. Development of resistance mechanisms.1. Consider combination therapy with chemotherapy or checkpoint inhibitors to achieve a more durable response.[3][8]
2. Drug stability issues with the prepared formulation.2. Prepare fresh this compound working solutions for each administration.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Model

Treatment Group Mean Tumor Weight (mg) ± SEM Mean Tumor Volume (mm³) ± SEM
Control955.0 ± 95.13660.7 ± 92.97
This compound (50 mg/kg/day)240.0 ± 98.02167.2 ± 79.12
P-value< 0.001< 0.01
Data from a study using MC38-transplanted tumors in C57BL/6 mice.[4]

Table 2: Effect of this compound on Macrophage Polarization in Colorectal Cancer

Parameter Control Group (%) ± SEM This compound-Treated Group (%) ± SEM
M1 Macrophages / Total Macrophages42.45 ± 2.5661.72 ± 6.26
F4/80+ Macrophages (by IHC)47.64 ± 1.7934.11 ± 6.79
Data from a study using MC38-transplanted tumors.[4]

Key Experimental Protocols

In Vivo this compound Efficacy Study in a Subcutaneous Tumor Model
  • Animal Model: 6-8 week old male C57BL/6 mice.[4]

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^5 MC38 colorectal cancer cells into the right hindlimb.

  • Treatment Initiation: Begin treatment when tumors are palpable (approximately day 5 post-implantation).[4]

  • This compound Formulation:

    • Prepare a stock solution of this compound in DMSO. Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[1]

    • For a 1 mL working solution, mix 100 µL of a 30 mg/mL DMSO stock solution with 900 µL of corn oil and mix thoroughly. This yields a 3 mg/mL solution for injection.[2]

    • Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[2]

  • Dosing and Administration: Administer this compound at 50 mg/kg/day via intraperitoneal (i.p.) injection for the duration of the study (e.g., from day 5 to day 20).[4]

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).[4]

Flow Cytometry Analysis of Tumor-Infiltrating Macrophages
  • Tumor Digestion: Excise tumors and digest them into a single-cell suspension using collagenase IV.[4]

  • Cell Staining:

    • Stain for immune cell markers such as CD45, CD11b, and F4/80 to identify macrophages.

    • To differentiate macrophage subtypes, use markers for M1 (e.g., MHC-II) and M2 macrophages.

  • Data Acquisition and Analysis: Acquire stained cells on a flow cytometer and analyze the data to quantify the proportions of different immune cell populations within the tumor.

Visualizations

TMP195_Mechanism_of_Action This compound Anti-Tumor Mechanism of Action cluster_macrophage Macrophage Reprogramming This compound This compound ClassIIa_HDAC Class IIa HDACs (HDAC4, 5, 7, 9) This compound->ClassIIa_HDAC Inhibits TAM Tumor-Associated Macrophage (Pro-tumor / M2-like) ClassIIa_HDAC->TAM Maintains M2-like state AntiTumor_Macrophage Anti-Tumor Macrophage (M1-like) TAM->AntiTumor_Macrophage Phenotypic Switch Tumor_Cell Tumor Cell AntiTumor_Macrophage->Tumor_Cell Phagocytosis & Anti-tumor effects CD8_T_Cell CD8+ T Cell AntiTumor_Macrophage->CD8_T_Cell Activates CD8_T_Cell->Tumor_Cell Kills

Caption: this compound inhibits Class IIa HDACs, leading to macrophage reprogramming and anti-tumor immunity.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Efficacy Start Inconsistent or No Anti-Tumor Efficacy Observed Check_Model Is the in vivo model immunocompetent? Start->Check_Model Check_TAMs Does the tumor model have sufficient macrophage infiltrate? Check_Model->Check_TAMs Yes Use_Immunocompetent Action: Switch to an immunocompetent model. Check_Model->Use_Immunocompetent No Check_Formulation Is the drug formulation and administration correct? Check_TAMs->Check_Formulation Yes Characterize_TME Action: Characterize the tumor microenvironment (TME). Check_TAMs->Characterize_TME No Check_Monotherapy Is this compound being used as a monotherapy? Check_Formulation->Check_Monotherapy Yes Correct_Protocol Action: Review and correct formulation/dosing protocol. Check_Formulation->Correct_Protocol No Consider_Combo Action: Consider combination therapy (e.g., with anti-PD-1). Check_Monotherapy->Consider_Combo Yes Success Efficacy Improved Check_Monotherapy->Success No Use_Immunocompetent->Success Characterize_TME->Success Correct_Protocol->Success Consider_Combo->Success

Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.

References

TMP195 stability in solution and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and long-term storage of TMP195.

Frequently Asked Questions (FAQs)

1. What is the recommended method for storing this compound powder?

For optimal long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3-4 years.[1][2][3][4] Storage at 4°C is suitable for shorter periods, up to 2 years.[1][3] Some suppliers also recommend storing the desiccated solid powder at 4°C for extended shelf life.[5]

2. How should I prepare and store this compound stock solutions?

It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.[2] Solubility in DMSO can reach up to 100 mg/mL (219.10 mM).[1][3] For long-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, which should maintain stability for up to 2 years.[1][2][3] For shorter-term storage, -20°C is acceptable for up to 1 year.[1][2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2]

3. What is the solubility of this compound in different solvents?

This compound exhibits varying solubility in different solvents. The following table summarizes the solubility data from various sources.

SolventSolubility
DMSOUp to 100 mg/mL (219.10 mM)[1][3]
Ethanol91 mg/mL[2]
DMF10 mg/mL[4]
PBS (pH 7.2)0.2 mg/mL[4]
WaterInsoluble[2]

4. How do I prepare this compound for in vivo experiments?

Several solvent systems can be used to prepare this compound for in vivo administration. The choice of vehicle depends on the route of administration and the desired concentration. Here are a few examples:

  • For a clear solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a solubility of ≥ 3 mg/mL.[1][3]

  • For a clear solution: A mixture of 10% DMSO and 90% corn oil can also yield a clear solution with a solubility of ≥ 3 mg/mL.[1][3]

  • For a suspended solution: A mixture of 10% DMSO and 90% (20% SBE-β-CD in saline) results in a suspended solution at 3 mg/mL.[1][3]

  • For a suspended solution: A combination of 15% Cremophor EL and 85% Saline can yield a suspended solution of 8.33 mg/mL.[1]

It is recommended to prepare these solutions fresh and use them immediately for optimal results.[2] If precipitation occurs, gentle heating and/or sonication can help in dissolution.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium The DMSO stock solution was not sufficiently warmed before use. The final concentration of DMSO in the medium is too low to maintain solubility.Ensure the DMSO stock solution is completely thawed and at room temperature before adding to the medium. Pre-warm the cell culture medium to 37°C. When diluting, add the this compound stock solution to the medium dropwise while gently vortexing. Avoid introducing a high concentration of the compound into a small volume of medium.
Inconsistent experimental results Degradation of this compound due to improper storage or repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability. Always use fresh dilutions for experiments.
Difficulty dissolving this compound powder The solvent may not be of high enough purity (e.g., contains water).Use anhydrous, high-purity solvents. For DMSO, use a newly opened bottle to avoid moisture absorption.[2] Gentle warming or sonication can aid in dissolving the compound.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (Molecular Weight: 456.42 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.56 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.[3]

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -80°C for long-term storage (up to 2 years).[1][3]

Visualizations

TMP195_Workflow Workflow for this compound Solution Preparation cluster_storage Storage cluster_preparation Preparation cluster_aliquot_storage Aliquoting & Storage cluster_usage Experimental Use powder This compound Powder (-20°C for 3-4 years) dissolve Dissolve in Anhydrous DMSO powder->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -80°C (up to 2 years) aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Dilute in Culture Media/Vehicle thaw->dilute

Caption: Workflow for preparing and storing this compound solutions.

HDAC_Inhibition_Pathway This compound Mechanism of Action This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa Inhibits Histones Histones HDAC_IIa->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Increased Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cellular_Effects Cellular Effects (e.g., Macrophage Polarization) Gene_Expression->Cellular_Effects

Caption: Signaling pathway of Class IIa HDAC inhibition by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of TMP195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and troubleshoot potential off-target effects of TMP195 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs).[1][2] It exhibits high potency against HDAC4, HDAC5, HDAC7, and HDAC9.[2][3] Unlike pan-HDAC inhibitors, this compound has low activity against class I and IIb HDACs, which contributes to a more targeted biological effect and a potentially better safety profile.[2][4] Its mechanism of action involves binding to the zinc-containing active site of class IIa HDACs, thereby preventing the deacetylation of their substrates.[3] This leads to the modulation of gene expression, particularly in immune cells like macrophages, influencing their polarization and function.[5][6]

Q2: What are the known off-target effects of this compound?

A2: this compound is known for its high selectivity for class IIa HDACs over other HDAC isoforms.[7] One study noted that gene expression changes induced by this compound are much more restricted compared to pan-HDAC inhibitors like SAHA, suggesting greater selectivity.[8] While comprehensive screening data against a broad range of kinases or other enzyme families is not widely published, its unique trifluoromethyloxadiazole (TFMO) zinc-binding group is designed to reduce the off-target effects commonly seen with hydroxamate-based HDAC inhibitors.[6] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be experimentally assessed in the context of your specific model system.

Q3: What is the recommended concentration range for this compound to minimize off-target binding?

A3: The optimal concentration of this compound depends on the cell type and experimental conditions. For in vitro cell-based assays, concentrations typically range from 300 nM to 40 µM.[2][5] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target phenotype in your specific system. Using excessively high concentrations increases the risk of off-target effects.[9]

Q4: How can I be sure the observed phenotype is due to class IIa HDAC inhibition and not an off-target effect?

A4: To confirm that the observed phenotype is due to on-target activity, a multi-pronged approach is recommended:

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the specific class IIa HDAC isoforms (HDAC4, 5, 7, 9).[11][12] If the genetic approach phenocopies the effect of this compound, it provides strong evidence for on-target action.

  • Rescue Experiments: If possible, try to "rescue" the phenotype by expressing a drug-resistant mutant of the target HDAC or by manipulating downstream effectors of the signaling pathway.[10]

Troubleshooting Guides

Issue 1: I am observing unexpected or inconsistent results with this compound.

If your experimental results are not as expected or vary between experiments, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Compound Instability Ensure this compound is stored correctly (desiccated at 4°C for solid, -20°C for DMSO stock) and prepare fresh working solutions for each experiment.[7]
Incorrect Dosage Perform a dose-response curve to identify the optimal concentration for your cell line or model system.[13]
Cell Line Variability Different cell lines can have varying expression levels of class IIa HDACs and compensatory signaling pathways. Verify the expression of HDAC4, 5, 7, and 9 in your cells.[13]
Assay Issues Include appropriate positive and negative controls in your experiments. For western blots, validate your antibodies for specificity and sensitivity.[13]

Issue 2: My cells are showing high levels of cytotoxicity after this compound treatment.

If you observe excessive cell death that is not consistent with the expected biological effect, it may be due to off-target toxicity.

Potential Cause Troubleshooting Step
Concentration Too High The concentration of this compound may be in a toxic range for your specific cell line. Perform a dose-response curve to determine the EC50 and a non-toxic working concentration.[9]
Off-Target Effects At higher concentrations, this compound may inhibit other essential cellular proteins. Consider performing a broad-spectrum off-target screening, such as a kinome scan, to identify potential off-target interactions.
Cell Line Sensitivity Your cell line may be particularly sensitive to the inhibition of class IIa HDACs or have a dependency on a pathway that is inadvertently affected.

Experimental Protocols & Data

This compound Selectivity Profile

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various HDAC isoforms, demonstrating its selectivity for class IIa HDACs.

TargetKi (nM)IC50 (nM)
HDAC4 59111
HDAC5 60106
HDAC7 2646
HDAC9 159
HDAC6 >10,00047,800
HDAC8 >10,00011,700
Data sourced from MedChemExpress and Selleck Chemicals.[2][3]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[14][15]

Objective: To verify that this compound directly engages with class IIa HDACs in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation and precipitation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: Collect the supernatant and analyze the amount of the target HDAC protein (e.g., HDAC4) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control, signifying that this compound binding has stabilized the target protein against heat-induced denaturation.

cluster_workflow CETSA Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Analysis (Western Blot for HDAC4) E->F G 7. Data Analysis (Melting Curve Shift) F->G

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol: Genetic Knockdown to Validate On-Target Effects

Objective: To determine if the genetic knockdown of a specific class IIa HDAC recapitulates the phenotype observed with this compound treatment.

Methodology:

  • Reagent Design: Design and synthesize siRNAs or shRNAs targeting the mRNA of the class IIa HDAC of interest (e.g., HDAC4). Include a non-targeting control siRNA/shRNA.

  • Transfection/Transduction: Introduce the siRNAs or shRNAs into your target cells using an appropriate delivery method (e.g., lipid-based transfection or lentiviral transduction).

  • Knockdown Validation: After a suitable incubation period (e.g., 48-72 hours), confirm the knockdown of the target HDAC at both the mRNA (by qPCR) and protein (by Western blot) levels.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockdown cells and compare the results to cells treated with this compound and control cells (non-targeting siRNA/shRNA and vehicle-treated).

  • Interpretation: If the phenotype of the HDAC knockdown cells is similar to that of the this compound-treated cells, it provides strong evidence that the effect of this compound is on-target.

cluster_logic On-Target Effect Validation Logic This compound This compound Treatment Phenotype Observed Phenotype This compound->Phenotype OnTarget Conclusion: Phenotype is On-Target Phenotype->OnTarget Phenotypes Match siRNA siRNA Knockdown of Class IIa HDAC siRNA->Phenotype

Caption: Logic diagram for on-target effect validation.

Signaling Pathways

This compound, through its inhibition of class IIa HDACs, can modulate various signaling pathways, particularly those involved in inflammation and immune responses. A key mechanism is the regulation of macrophage polarization.

This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa NFkB NF-κB Pathway HDACIIa->NFkB MAPK MAPK Pathway HDACIIa->MAPK M1 M1 Macrophage Polarization NFkB->M1 MAPK->M1 Cytokines Pro-inflammatory Cytokine Release M1->Cytokines

Caption: this compound signaling in macrophage polarization.

References

appropriate vehicle control for in vivo TMP195 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control and troubleshooting for in vivo studies using TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The choice of vehicle for this compound depends on the experimental requirements, including the desired route of administration and concentration. Due to this compound's poor aqueous solubility, organic solvents and co-solvents are necessary.[1] Commonly used and effective vehicle formulations for intraperitoneal (IP) injection are detailed in the protocols below.

Q2: How should I prepare the this compound solution for injection?

A2: It is crucial to prepare the this compound solution fresh daily.[2][3] The compound should first be dissolved in a suitable organic solvent like DMSO before being mixed with other co-solvents.[3][4] Detailed step-by-step protocols are provided in the "Experimental Protocols" section.

Q3: What is the standard dosage of this compound used in mouse models?

A3: A frequently reported dosage for this compound in various mouse models, including oncology and inflammation studies, is 50 mg/kg, administered daily via intraperitoneal (IP) injection.[2][5]

Q4: Are there any known toxicities or adverse effects associated with this compound or its vehicles?

A4: In short-term studies (e.g., 24 hours), this compound treatment at 50 mg/kg did not show obvious toxicities such as changes in body weight, feeding behavior, or activity in mice.[6] However, long-term studies are needed to fully assess potential side effects.[6] The vehicle itself, particularly those containing DMSO, can cause irritation. Careful post-injection monitoring is essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation or phase separation during preparation. This compound has poor aqueous solubility.[1] Incorrect solvent ratios or order of addition.Gently warm the solution and/or use sonication to aid dissolution.[4] Ensure you are following the validated protocols precisely, especially the sequential addition of solvents.[4]
Difficulty in achieving the desired concentration. The solubility of this compound is limited in certain vehicle compositions.Refer to the solubility data in the tables below. You may need to adjust the vehicle composition. For instance, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline mixture allows for a clear solution at ≥ 3 mg/mL.[4]
Animal shows signs of distress post-injection (e.g., irritation, lethargy). The vehicle, especially with a high concentration of DMSO, may cause local irritation or systemic effects. The substance may have been injected too cold.Monitor animals closely for any adverse reactions.[2] Consider using a more biocompatible vehicle, such as the 10% DMSO in 90% corn oil formulation, which is often better tolerated.[2][4] Warm substances to room or body temperature before injection.[7]
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. Degradation of the compound.Always prepare the formulation fresh for each day of dosing.[2][3] Vortex thoroughly to ensure complete dissolution.[2] If using a suspension, ensure it is uniformly mixed before each injection.
Aspiration of blood, urine, or green/yellow material during IP injection. Puncture of an abdominal blood vessel, the bladder, or the bowel, respectively.[7]If any fluid is aspirated, discard the needle and syringe. Prepare a new, sterile dose and inject at a different site in the lower abdominal quadrant.[7]

Experimental Protocols

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation (Clear Solution)

This protocol is suitable for achieving a clear solution for injection.

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).[4]

  • To prepare a 1 mL working solution, sequentially add and mix the following components:

    • 100 µL of the 30 mg/mL this compound stock in DMSO.

    • 400 µL of PEG300. Mix until the solution is clear.

    • 50 µL of Tween-80. Mix until the solution is clear.

    • 450 µL of Saline (0.9% NaCl in ddH₂O).[4]

  • Vortex the final solution thoroughly.

  • This formulation results in a final concentration of 3 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Administer immediately after preparation.[3]

Protocol 2: DMSO/Corn Oil Formulation (Clear Solution)

This formulation is often used for improved tolerability in longer-term studies.

Methodology:

  • Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 100 mg/mL). Note that moisture-absorbing DMSO can reduce solubility.[3]

  • To prepare a 1 mL working solution, add 100 µL of the this compound stock solution to 900 µL of corn oil.[4]

  • Vortex thoroughly to ensure even mixing.

  • This results in a final vehicle composition of 10% DMSO and 90% corn oil.[4]

  • Use the mixed solution immediately for optimal results.[3] A potential drawback is that this vehicle should be used cautiously if the dosing period exceeds half a month.[4]

Protocol 3: DMSO only Formulation

For certain experimental designs, 100% DMSO has been used as the vehicle.

Methodology:

  • Dissolve the required amount of this compound directly in 100% DMSO to achieve the final desired concentration for injection.[5][8]

  • Administer via intraperitoneal (IP) injection. A typical injection volume reported is 50 µL for a 50 mg/kg dose.[5]

Data Presentation

Table 1: this compound Solubility and Formulation Data

ParameterValueReference
Molecular Weight 456.42 g/mol [3]
Solubility in DMSO ≥ 91 mg/mL (199.37 mM)[3]
Solubility in Water Insoluble[3]
Formulation 1 (Clear Solution) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Solubility in Formulation 1 ≥ 3 mg/mL[4]
Formulation 2 (Clear Solution) 10% DMSO, 90% Corn Oil[4]
Solubility in Formulation 2 ≥ 3 mg/mL[4]
Formulation 3 (Suspension) 10% DMSO, 90% (20% SBE-β-CD in Saline)[4]
Solubility in Formulation 3 3 mg/mL (Requires sonication)[4]

Table 2: Summary of In Vivo Efficacy Studies with this compound

Model Dosage and Administration Key Findings Reference
MMTV-PyMT Breast Cancer 50 mg/kg, IP, dailyReduced tumor burden and pulmonary metastases; altered tumor microenvironment by modulating macrophage phenotypes.[3][5]
Colorectal Cancer (CAC and MC38 models) 50 mg/kg/day, IPReduced tumor burden by promoting M1 macrophage polarization.[8]
LPS-induced Acute Kidney Injury 50 mg/kg/day, IPReduced serum creatinine (B1669602) and blood urea (B33335) nitrogen; ameliorated renal damage.[6]

Visualizations

Signaling Pathway of this compound in Macrophage Polarization

TMP195_Pathway This compound This compound HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACs inhibits Gene_Expression Immune-related Gene Expression HDACs->Gene_Expression represses Signaling MAPK & NF-κB Signaling Gene_Expression->Signaling M1_Polarization M1 Macrophage Polarization Signaling->M1_Polarization Cytokines Pro-inflammatory Cytokine Release M1_Polarization->Cytokines

Caption: this compound inhibits Class IIa HDACs, promoting immune gene expression and subsequent M1 macrophage polarization.[2]

General Experimental Workflow for In Vivo this compound Studies

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Weigh this compound C Dissolve this compound (Vortex/Sonicate) A->C B Prepare Vehicle B->C F Administer via IP Injection C->F D Weigh Animal E Calculate Dose Volume D->E E->F G Monitor Animal Health F->G H Measure Tumor Volume (if applicable) G->H I Collect Tissues/ Blood Samples H->I J Perform Downstream Analysis (e.g., FACS, IHC) I->J

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.[2]

References

Technical Support Center: Troubleshooting Western Blot Experiments Involving TMP195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TMP195 in their experiments. The following information is designed to address common issues encountered during western blotting of proteins regulated by this selective class IIa HDAC inhibitor.

Understanding the Role of this compound in Western Blotting

It is crucial to understand that This compound is a small molecule inhibitor, not a protein , and therefore cannot be detected via western blotting. Western blot experiments in the context of this compound research are performed to analyze the effects of this inhibitor on the expression and post-translational modification of target proteins within specific signaling pathways.

Frequently Asked Questions (FAQs)

Q1: I am trying to detect this compound on my western blot, but I don't see any bands. What am I doing wrong?

A1: this compound is a chemical compound with a molecular weight of 456.42 g/mol and is not a protein. Therefore, it cannot be detected by western blotting, which is a technique used to identify proteins. Instead, you should be performing western blots to analyze the downstream effects of this compound on your protein of interest (e.g., changes in phosphorylation status or protein expression levels).

Q2: What are the key signaling pathways affected by this compound that I can analyze by western blot?

A2: this compound is known to influence the MAPK and NF-κB signaling pathways. Specifically, it has been shown to promote the phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB.[1] Therefore, you can use western blotting to probe for the phosphorylated and total protein levels of these key signaling molecules.

Q3: What would be a suitable positive control for a western blot experiment involving this compound?

A3: A suitable positive control would be a cell lysate from a cell line known to express the target protein you are studying and that has been treated with a known activator of the pathway of interest. For example, if you are studying the effect of this compound on LPS-induced NF-κB activation, a positive control would be cells treated with LPS alone. It is also recommended to use a lysate from a cell line or tissue known to express the protein of interest.[2]

Q4: Are there any known post-translational modifications of this compound?

A4: As this compound is a small molecule, it does not undergo post-translational modifications in the way that proteins do. The relevant post-translational modifications to investigate are those on the protein targets of the pathways affected by this compound, such as phosphorylation.

Western Blot Troubleshooting Guide

This guide addresses common problems you may encounter when performing western blots to analyze the effects of this compound.

Problem 1: Weak or No Signal

If you are observing a faint band or no band at all for your target protein.

Potential Cause Recommended Solution
Insufficient Protein Load Increase the amount of protein loaded per well. A typical range is 20-40 µg of total protein from cell lysate.
Suboptimal Primary Antibody Concentration Optimize the primary antibody dilution. Perform a dot blot or a titration experiment to determine the optimal concentration.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a wet transfer overnight at 4°C.
Inactive Secondary Antibody or Substrate Use fresh secondary antibody and substrate. Ensure the enzyme on the secondary antibody (e.g., HRP) has not been inactivated by sodium azide.
Incorrect Blocking Buffer Some blocking buffers, like non-fat milk, can mask certain antigens. Try switching to a different blocking agent like Bovine Serum Albumin (BSA).
Problem 2: High Background

If the background of your blot is dark, making it difficult to distinguish your bands of interest.

Potential Cause Recommended Solution
Primary or Secondary Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody. A secondary antibody-only control can help identify if the secondary antibody is the issue.
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).
Inadequate Washing Increase the number and/or duration of wash steps. Use a buffer containing a detergent like Tween 20 (e.g., TBST).
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.
Contaminated Buffers Use freshly prepared, filtered buffers.
Problem 3: Non-Specific Bands

If you are observing multiple bands in addition to the band of the expected molecular weight.

Potential Cause Recommended Solution
Primary Antibody Concentration Too High Reduce the primary antibody concentration and/or incubation time.
Protein Overload Reduce the amount of protein loaded onto the gel.
Sample Degradation Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.
Cross-Reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity.
Cell Line or Tissue Expresses Isoforms or PTMs Consult the literature to see if your protein of interest has known isoforms or post-translational modifications that could result in bands of different molecular weights.

Experimental Protocols

Detailed Western Blot Protocol for Analyzing this compound Effects

This protocol is a general guideline and may require optimization for your specific target and antibodies.

  • Cell Lysis:

    • Treat cells with the desired concentration of this compound for the appropriate amount of time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[1]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]

    • Confirm successful transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1-2 hours at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system or X-ray film.

Visualizations

Logical Workflow for Troubleshooting Weak or No Signal

weak_signal_troubleshooting start Weak or No Signal check_protein Check Protein Load & Integrity start->check_protein check_transfer Verify Protein Transfer check_protein->check_transfer Protein OK ponceau Ponceau S Stain Membrane check_transfer->ponceau How? check_antibody Optimize Antibody Concentrations dot_blot Perform Dot Blot/Titration check_antibody->dot_blot How? check_detection Check Detection Reagents fresh_reagents Use Fresh Substrate/Secondary Ab check_detection->fresh_reagents How? ponceau->check_antibody Transfer OK dot_blot->check_detection Antibody OK solution Signal Improved fresh_reagents->solution

Caption: A step-by-step guide to troubleshooting weak or no signal in western blots.

Signaling Pathway of this compound Action

tmp195_pathway cluster_mapk cluster_nfkb This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa inhibits MAPK_pathway MAPK Pathway HDAC_IIa->MAPK_pathway NFkB_pathway NF-κB Pathway HDAC_IIa->NFkB_pathway p38 p38 MAPK MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK IKK IKK Complex NFkB_pathway->IKK p_p38 p-p38 MAPK p38->p_p38 phosphorylation p_JNK p-JNK JNK->p_JNK phosphorylation IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB p_NFkB p-NF-κB (p65) NFkB->p_NFkB phosphorylation nucleus Nucleus p_NFkB->nucleus translocates to gene_expression Gene Expression (e.g., Inflammatory Cytokines) nucleus->gene_expression regulates

Caption: The inhibitory effect of this compound on Class IIa HDACs, leading to the activation of MAPK and NF-κB signaling pathways.

References

Technical Support Center: Troubleshooting TMP195-Mediated Macrophage Polarization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing TMP195. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues when this compound does not appear to induce the expected macrophage polarization in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is this compound not inducing M1 macrophage polarization in my in vitro experiment?

Answer: Several factors could contribute to a lack of M1 polarization. Consider the following troubleshooting steps:

  • Co-stimulation: this compound often requires a primary inflammatory stimulus to effectively promote M1 polarization. For instance, studies have shown that this compound enhances M1 polarization in the presence of lipopolysaccharide (LPS).[1] Ensure you are using an appropriate co-stimulant like LPS (e.g., 100 ng/mL) in your experimental setup.[1]

  • Concentration of this compound: The effective concentration of this compound can vary between cell types and experimental conditions. While some studies report effects with concentrations as low as 300 nM for human monocytes over several days[2], others have used a range of 5 µM to 60 µM for murine bone marrow-derived macrophages (BMDMs) for shorter time points.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

  • Duration of Treatment: The incubation time with this compound is critical. For assessing changes in gene expression (e.g., IL-12, TNFα, iNOS), a treatment duration of around 4 hours may be sufficient.[1] For protein expression and functional assays, longer incubation times, such as 8 hours or more, might be necessary.[1] When assessing the differentiation of monocytes, treatment can extend for several days.[2]

  • Cell Type and Origin: The response to this compound can be cell-type specific. It has been shown to be effective in human monocytes and murine BMDMs.[1][2] The origin and differentiation state of your macrophages (e.g., peritoneal macrophages, monocyte-derived macrophages) could influence their responsiveness.

  • Quality and Handling of this compound: Ensure the this compound you are using is of high purity and has been stored correctly. This compound is typically dissolved in DMSO.[2] Prepare fresh dilutions for your experiments and include a vehicle control (DMSO) to rule out solvent effects.

Question 2: I don't observe increased expression of M1 markers like CD86, TNFα, or IL-12. What could be wrong?

Answer: If you are not seeing an upregulation of canonical M1 markers, consider these points:

  • Assay Sensitivity: Verify the sensitivity of your detection methods. For qPCR, ensure your primers are efficient and specific. For ELISA and flow cytometry, confirm the quality and proper titration of your antibodies.

  • Kinetics of Marker Expression: The expression of different M1 markers can vary over time. It's advisable to perform a time-course experiment to capture the peak expression of your markers of interest.

  • Macrophage Plasticity: Macrophages are highly plastic cells. The in vitro culture conditions, including media supplements and serum, can influence their polarization state and responsiveness to stimuli.[3] Ensure your culture conditions are consistent and optimized for macrophage polarization studies.

Question 3: Could this compound be inducing a different macrophage phenotype other than a classic M1?

Answer: While this compound is primarily associated with promoting a pro-inflammatory, anti-tumor M1-like phenotype, it's important to remember that macrophage activation is a spectrum rather than a simple M1/M2 dichotomy.[4][5][6] this compound has been shown to induce the recruitment and differentiation of highly phagocytic and immunostimulatory macrophages.[2][7] It's possible that in your specific context, this compound is enhancing these particular functions without inducing a full M1 transcriptional profile. Consider assessing a broader range of macrophage functions, such as phagocytosis or antigen presentation, in addition to canonical M1 markers.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published studies for easy reference.

Table 1: Effective Concentrations of this compound in Macrophage Polarization Studies

Cell TypeConcentration RangeSpeciesOutcomeReference
Bone Marrow-Derived Macrophages (BMDMs)5 µM - 60 µMMurineIncreased M1 marker expression (mRNA)[1]
Bone Marrow-Derived Macrophages (BMDMs)20 µM or 60 µMMurineIncreased inflammatory cytokine secretion (protein)[1]
Human Monocytes300 nMHumanInfluenced monocyte differentiation[2]

Table 2: Inhibitory Constants (Ki) of this compound for Class IIa HDACs

HDAC IsoformKi (nM)Reference
HDAC459[2][7]
HDAC560[2][7]
HDAC726[2][7]
HDAC915[2][7]

Experimental Protocols

Protocol 1: In Vitro M1 Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol is adapted from a study on the effects of this compound on colorectal cancer.[1]

  • Isolation and Differentiation of BMDMs:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.

  • This compound and LPS Treatment:

    • Plate the differentiated BMDMs at a suitable density in fresh medium.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 5 µM, 20 µM, 40 µM, 60 µM) or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

    • Add LPS (100 ng/mL) to the wells to induce M1 polarization.

  • Analysis of M1 Polarization:

    • For Gene Expression Analysis (qPCR): After 4 hours of co-treatment, lyse the cells and extract total RNA. Perform reverse transcription and qPCR for M1 markers such as Il12, Tnf, and Nos2.

    • For Cytokine Secretion Analysis (ELISA): After 8 hours of co-treatment, collect the cell culture supernatant. Use commercial ELISA kits to measure the concentration of secreted cytokines like IL-12 and TNFα.

    • For Signaling Pathway Analysis (Western Blot): After a shorter treatment period (e.g., 2 hours), lyse the cells and perform Western blot analysis for key signaling proteins such as phosphorylated p38 MAPK, JNK, and NF-κB p65.[1]

Visualizations

TMP195_Signaling_Pathway This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa Inhibits Acetylation Histone Hyperacetylation HDACIIa->Acetylation Suppresses MAPK p38 MAPK / JNK Phosphorylation Acetylation->MAPK NFkB NF-κB (p65) Phosphorylation Acetylation->NFkB M1_Genes M1 Gene Expression (IL-12, TNFα, iNOS) MAPK->M1_Genes NFkB->M1_Genes M1_Polarization M1 Macrophage Polarization M1_Genes->M1_Polarization

Caption: Signaling pathway of this compound-induced M1 macrophage polarization.

Troubleshooting_Workflow Start This compound Not Inducing Macrophage Polarization Check_Stimulus Is a co-stimulant (e.g., LPS) being used? Start->Check_Stimulus Add_Stimulus Add an appropriate co-stimulant Check_Stimulus->Add_Stimulus No Check_Concentration Is the this compound concentration optimized? Check_Stimulus->Check_Concentration Yes Add_Stimulus->Check_Concentration Dose_Response Perform a dose-response experiment (e.g., 1-60 µM) Check_Concentration->Dose_Response No Check_Duration Is the treatment duration appropriate? Check_Concentration->Check_Duration Yes Dose_Response->Check_Duration Time_Course Perform a time-course experiment (e.g., 2-24h) Check_Duration->Time_Course No Check_Assay Are the detection assays validated? Check_Duration->Check_Assay Yes Time_Course->Check_Assay Validate_Assay Validate assays with positive controls Check_Assay->Validate_Assay No Consider_Alternatives Consider alternative macrophage functions (e.g., phagocytosis) Check_Assay->Consider_Alternatives Yes Validate_Assay->Consider_Alternatives

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: TMP195 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, first-in-class inhibitor of class IIa HDACs. It specifically targets HDAC4, HDAC5, HDAC7, and HDAC9 with high potency.[1] Its unique zinc-binding group, a trifluoromethyloxadiazole (TFMO), allows for this selectivity and circumvents some of the liabilities associated with hydroxamate-based HDAC inhibitors.[1] By inhibiting class IIa HDACs, this compound can modulate gene expression, particularly in immune cells like monocytes and macrophages, leading to anti-inflammatory and anti-tumor effects.[2][3]

Q2: What are the typical IC50 or Ki values for this compound against its target HDACs?

A2: In cell-free enzymatic assays, this compound exhibits low nanomolar potency against class IIa HDACs. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Q3: I am not observing a cytotoxic effect of this compound on my cancer cell line. Is this expected?

A3: Yes, this is a common observation. Unlike many pan-HDAC inhibitors, this compound does not typically induce direct cytotoxicity or apoptosis in various cancer cell lines, including colorectal and breast cancer cells, even at concentrations up to 60 μM.[2] The primary anti-tumor effects of this compound are believed to be indirect, mediated through the modulation of the tumor microenvironment, particularly by reprogramming macrophages to an anti-tumor M1 phenotype.[3][4][5]

Q4: What are the known downstream signaling pathways affected by this compound?

A4: this compound has been shown to modulate the NF-κB and MAPK signaling pathways. In macrophages, it promotes the phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB, leading to the increased production of pro-inflammatory cytokines associated with an M1 macrophage phenotype.[2] In astrocytes, this compound can block lipopolysaccharide (LPS)-induced phosphorylation of NF-κB p65 at serine residues 468 and 536 in a dose-dependent manner.[6]

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is soluble in DMSO, with a solubility of up to 50 mM.[1] For long-term storage, the solid powder should be stored at 4°C and desiccated. DMSO stock solutions should be stored at -20°C.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cell viability/proliferation 1. Cell line insensitivity: As noted in the FAQs, many cell lines do not exhibit a direct cytotoxic response to this compound.[2][3] 2. Incorrect endpoint: The primary effect of this compound may be on immune cell function or other cellular processes, not direct cell killing.1. Switch to a relevant assay: Instead of a standard cytotoxicity assay, consider assays that measure macrophage polarization, cytokine secretion, or phagocytosis if appropriate for your research question. 2. Confirm target engagement: Measure the acetylation of known class IIa HDAC substrates to confirm that this compound is active in your cells.
Inconsistent results between experiments 1. Compound stability: this compound may have degraded due to improper storage or handling. 2. Cellular variability: Differences in cell passage number, confluency, or serum concentration in the media can alter cellular responses.1. Prepare fresh solutions: Make fresh working dilutions of this compound from a properly stored stock for each experiment. 2. Standardize cell culture conditions: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and serum concentrations in your culture medium.
Unexpected pro-inflammatory effects 1. Mechanism of action: this compound can promote a pro-inflammatory M1 macrophage phenotype, leading to increased secretion of cytokines like IL-6, IL-12, and TNFα.[2]1. This may be an expected outcome: The pro-inflammatory reprogramming of macrophages is a key part of this compound's anti-tumor activity. Ensure this aligns with your experimental hypothesis. 2. Titrate the concentration: Perform a dose-response experiment to find a concentration that achieves the desired immunomodulatory effect without excessive inflammation.
Difficulty dissolving this compound 1. Incorrect solvent: Using aqueous buffers directly to dissolve the powder. 2. Precipitation in media: High concentrations of this compound may precipitate when diluted into aqueous culture media from a DMSO stock.1. Use DMSO for stock solution: Prepare a high-concentration stock solution in 100% DMSO.[1] 2. Optimize dilution: When preparing working solutions, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and that the this compound remains in solution. Gentle warming or vortexing of the intermediate dilutions may help.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

TargetAssay TypeValueReference
HDAC4Cell-free enzymaticKi = 59 nM[7][8]
HDAC5Cell-free enzymaticKi = 60 nM[7][8]
HDAC7Cell-free enzymaticKi = 26 nM[7][8]
HDAC9Cell-free enzymaticKi = 15 nM[7][8]
HDAC4Cell-free enzymaticIC50 = 59 nM[1]
HDAC5Cell-free enzymaticIC50 = 60 nM[1]
HDAC7Cell-free enzymaticIC50 = 26 nM[1]
HDAC9Cell-free enzymaticIC50 = 15 nM[1]

Table 2: Dose-Response of this compound in Cell-Based Functional Assays

Cell TypeAssayEffectConcentration RangeReference
Mouse Primary AstrocytesNF-κB Phosphorylation (p65 at Ser468 & Ser536)Dose-dependent inhibition of LPS-induced phosphorylation3 - 5 µM[6]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Cytokine mRNA Expression (IL-12, TNFα, iNOS)Increased expression in the presence of LPS5 - 60 µM[2]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Cytokine Secretion (IL-6, IL-12, TNFα)Increased secretion20 - 60 µM[2]
Colorectal Cancer Cells (MC38, HCT116, LoVo)Proliferation / ApoptosisNo significant effect5 - 60 µM[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to assess the direct cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (powder and DMSO for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the dose-response curve with this compound concentration on the x-axis and percent viability on the y-axis.

Protocol 2: In Vitro Macrophage Polarization Assay

This protocol describes how to assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs) towards an M1 phenotype.

Materials:

  • Bone marrow cells isolated from mice

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • LPS (Lipopolysaccharide)

  • This compound

  • 6-well plates

  • Reagents for RNA extraction (e.g., TRIzol) and RT-qPCR, or ELISA kits for cytokine analysis.

Procedure:

  • BMDM Differentiation: Culture bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 1% P/S, and M-CSF (e.g., 20 ng/mL) for 5-7 days to differentiate them into macrophages (BMDMs).

  • Cell Seeding: Seed the differentiated BMDMs into 6-well plates at a suitable density.

  • Treatment: Treat the BMDMs with LPS (e.g., 100 ng/mL) in the presence or absence of different concentrations of this compound (e.g., 5, 20, 40, 60 µM).[2] Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period. For gene expression analysis (RT-qPCR), a shorter incubation of 4-6 hours may be sufficient.[2] For cytokine secretion analysis (ELISA), a longer incubation of 8-24 hours is recommended.[2]

  • Sample Collection:

    • For RT-qPCR: Lyse the cells directly in the wells using a lysis buffer (e.g., TRIzol) and proceed with RNA extraction.

    • For ELISA: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Analysis:

    • RT-qPCR: Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of M1 markers (e.g., iNOS, TNFα, IL-12) and M2 markers (e.g., Arg1, CD206). Normalize the expression to a housekeeping gene.

    • ELISA: Use commercial ELISA kits to quantify the concentration of secreted M1 cytokines (e.g., TNFα, IL-12, IL-6) in the culture supernatants.

  • Data Analysis: Compare the expression levels of M1/M2 markers or the concentration of secreted cytokines between the different treatment groups.

Visualizations

experimental_workflow General Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (Select appropriate cell line) seeding Cell Seeding (e.g., 96-well or 6-well plate) cell_culture->seeding tmp195_prep This compound Preparation (Stock in DMSO, serial dilutions) treatment Treatment (Add this compound at various concentrations) tmp195_prep->treatment seeding->treatment incubation Incubation (Defined time period, e.g., 24-72h) treatment->incubation assay Perform Assay (e.g., MTT, ELISA, RT-qPCR) incubation->assay data_collection Data Collection (e.g., Absorbance, Fluorescence) assay->data_collection data_analysis Data Analysis (Calculate IC50, fold change, etc.) data_collection->data_analysis

Caption: General workflow for cell-based assays with this compound.

signaling_pathway Simplified Signaling Pathway of this compound in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds mapk MAPK Pathway (p38, JNK) tlr4->mapk activates ikk IKK Complex tlr4->ikk activates nfkb_nuc NF-κB (p65/p50) mapk->nfkb_nuc co-activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb->nfkb_nuc translocates This compound This compound hdac Class IIa HDACs (HDAC4, 5, 7, 9) This compound->hdac inhibits hdac->nfkb regulates gene_exp Gene Expression (IL-12, TNFα, iNOS) nfkb_nuc->gene_exp induces

Caption: this compound's effect on macrophage signaling pathways.

References

Technical Support Center: TMP195 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective Class IIa HDAC inhibitor, TMP195, in animal models. Our aim is to help you overcome common challenges related to the delivery of this compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in animal models?

The most commonly reported and recommended route of administration for this compound in animal studies, particularly in mice, is intraperitoneal (IP) injection.[1][2][3]

Q2: What is the standard dosage of this compound used in in vivo studies?

A typical and effective dosage of this compound reported in various cancer and inflammation models is 50 mg/kg, administered daily.[1][2][3]

Q3: What are the known solubility properties of this compound?

This compound is characterized by poor aqueous solubility.[4] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[5] This low aqueous solubility is a primary challenge in formulating this compound for in vivo administration.

Q4: How should I prepare this compound for injection?

Due to its poor water solubility, this compound needs to be dissolved in a suitable vehicle before administration. Common practice involves first dissolving this compound in 100% DMSO to create a stock solution.[1][2] This stock solution is then often diluted with other vehicles to improve tolerability in animals. It is recommended to prepare fresh solutions daily and use them promptly.[1][6] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[6]

Q5: How should I store this compound?

For long-term storage, solid this compound powder should be kept at -20°C for up to 3 years.[7] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year.[6] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[6]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the preparation and administration of this compound in animal models.

Issue 1: Precipitation of this compound in the final formulation.
  • Problem: You observe precipitation or cloudiness in your this compound formulation after preparing it for injection. This can lead to inaccurate dosing and potential toxicity.

  • Troubleshooting Workflow:

    G start Precipitation Observed check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO. check_dmso->use_fresh_dmso No check_concentration Is the final this compound concentration too high for the chosen vehicle? check_dmso->check_concentration Yes use_fresh_dmso->check_concentration lower_concentration Lower the this compound concentration. check_concentration->lower_concentration Yes sonicate_heat Did you use sonication or gentle warming? check_concentration->sonicate_heat No lower_concentration->sonicate_heat change_vehicle Consider an alternative vehicle formulation. end Clear Solution Achieved change_vehicle->end sonicate_heat->change_vehicle Yes, still precipitates apply_sonication Apply gentle sonication or warming. sonicate_heat->apply_sonication No apply_sonication->end

    Caption: Troubleshooting workflow for this compound precipitation.

  • Solutions:

    • Ensure Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[5] Always use fresh, high-quality, anhydrous DMSO for preparing your stock solution.

    • Optimize Vehicle Composition: If you are observing precipitation after diluting the DMSO stock, consider adjusting the vehicle composition. The tables below provide several options that have been successfully used.

    • Sonication and Gentle Warming: To aid dissolution, especially after adding co-solvents, use of sonication or a warm water bath can be effective.[6]

    • Prepare Fresh Daily: The stability of this compound in some aqueous-based formulations may be limited. It is best practice to prepare the final dosing solution fresh each day.[1]

Issue 2: Adverse reactions in animals post-injection.
  • Problem: Animals exhibit signs of distress, such as lethargy, ruffled fur, or injection site reactions (e.g., inflammation, skin irritation) after this compound administration.

  • Potential Causes and Solutions:

    • High DMSO Concentration: While an effective solvent, high concentrations of DMSO can be toxic to animals.

      • Solution: Minimize the final concentration of DMSO in the injected volume. A common strategy is to use a vehicle combination that allows for a lower percentage of DMSO. For example, a mixture of 10% DMSO and 90% corn oil is often used to improve tolerability.[1]

    • Formulation pH or Osmolality: The pH and osmolality of the formulation can cause local irritation.

      • Solution: When using saline-based formulations, ensure the final solution is isotonic and at a physiological pH.

    • Injection Technique: Improper injection technique can lead to local tissue damage and inflammation.

      • Solution: Ensure proper restraint and use the correct needle size and injection angle for intraperitoneal administration. Disinfect the injection site with 70% ethanol prior to injection.[1]

Data and Protocols

Quantitative Data Summary: this compound Solubility and Formulation

The following table summarizes various formulations that have been used to successfully deliver this compound in vivo.

Vehicle CompositionAchieved Solubility/ConcentrationSolution AppearanceReference(s)
100% DMSO91 mg/mLClear Solution[5]
10% DMSO, 90% Corn Oil≥ 3 mg/mLClear Solution[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mLClear Solution[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)3 mg/mLSuspended Solution[6]
15% Cremophor EL, 85% Saline8.33 mg/mLSuspended Solution[8]
Experimental Protocol: Preparation and Administration of this compound (50 mg/kg)

This protocol is a generalized procedure based on commonly cited methods.[1][2][3]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Corn oil (or other co-solvents as per the table above)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringes and needles appropriate for animal size

Procedure:

  • Calculate the required amount of this compound: Based on the average weight of the animals in the treatment group and the desired dose of 50 mg/kg, calculate the total mass of this compound needed.

  • Prepare the this compound stock solution:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 30 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution.

  • Prepare the final dosing solution (Example with 10% DMSO, 90% Corn Oil):

    • In a separate sterile tube, add the required volume of corn oil.

    • Add the appropriate volume of the this compound stock solution to the corn oil to achieve the final desired concentration for injection (e.g., for a 20g mouse receiving a 100 µL injection at 50 mg/kg, the final concentration would be 10 mg/mL).

    • Vortex the mixture thoroughly to ensure a homogenous solution.

  • Animal Administration:

    • Weigh each animal to determine the precise injection volume.

    • Securely restrain the mouse.

    • Disinfect the injection site (lower abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle is not in an organ or blood vessel.

    • Slowly inject the calculated volume of the this compound solution.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any immediate or delayed adverse reactions.

Signaling Pathway of this compound in Macrophage Polarization

This compound, as a selective Class IIa HDAC inhibitor, influences macrophage polarization, a key aspect of its anti-tumor and immunomodulatory effects. It promotes a shift towards a pro-inflammatory, anti-tumor M1 phenotype. This is achieved, in part, through the modulation of the NF-κB and MAPK signaling pathways.

G This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa Inhibits IKK IKK Activation HDACIIa->IKK Deacetylates & Inhibits MAPK MAPK Signaling (p38, JNK) HDACIIa->MAPK Inhibits NFkB NF-κB Activation IKK->NFkB M1_Polarization M1 Macrophage Polarization NFkB->M1_Polarization MAPK->M1_Polarization Anti_Tumor Anti-Tumor Effects & Pro-inflammatory Cytokine Release M1_Polarization->Anti_Tumor

Caption: this compound signaling pathway in macrophage polarization.

By inhibiting Class IIa HDACs, this compound prevents the deacetylation and subsequent inactivation of key signaling molecules in the NF-κB and MAPK pathways. This leads to the sustained activation of these pathways, promoting the expression of genes associated with M1 macrophage polarization and function, ultimately contributing to an anti-tumor immune response.

References

Technical Support Center: Managing Potential Toxicity of Long-Term TMP195 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential toxicities associated with the long-term use of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. The information is presented in a question-and-answer format for troubleshooting common issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, first-in-class inhibitor of class IIa HDACs, with specific activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its mechanism of action involves binding to the active site of these enzymes, which prevents them from deacetylating their target proteins. This modulation of protein acetylation primarily impacts gene expression related to immune functions, particularly by reprogramming monocytes and macrophages to enhance anti-tumor immune responses.[2][3]

Q2: What are the known toxicities of HDAC inhibitors as a class?

A2: HDAC inhibitors as a class are associated with a range of potential toxicities. The most commonly reported adverse effects include gastrointestinal issues (nausea, vomiting, diarrhea), constitutional symptoms (fatigue), and hematological toxicities (thrombocytopenia, neutropenia, anemia).[4] Some HDAC inhibitors have also been linked to cardiac effects, such as electrocardiogram (ECG) abnormalities, including ST-T segment changes and QTc interval prolongation.[5] Metabolic and liver toxicities, such as elevated transaminases, have also been observed.[4]

Q3: Is there specific long-term toxicity data available for this compound?

A3: Currently, there is limited published data on the long-term toxicity of this compound. Short-term preclinical studies have reported a lack of overt toxicity, with no significant changes in feeding behavior, activity, or body weight observed in mice during experimental periods of up to 28 days.[2][6] However, researchers have noted that the possibility of side effects with longer-term use cannot be ruled out and that further detailed investigation is necessary.[6] Therefore, careful monitoring during long-term in vivo experiments is crucial.

Q4: What are the potential advantages of this compound's selectivity in terms of toxicity?

A4: The high selectivity of this compound for class IIa HDACs may offer a more favorable safety profile compared to pan-HDAC inhibitors. By avoiding the inhibition of other HDAC classes, this compound might circumvent some of the toxicities associated with broader-acting HDAC inhibitors.[1] However, this is a theoretical advantage that needs to be confirmed through long-term preclinical and clinical studies.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during long-term experiments with this compound.

Issue 1: I am observing weight loss and reduced activity in my animal models during a long-term this compound study.

  • Possible Cause: While short-term studies have not reported these effects, long-term administration may lead to systemic toxicity. Reduced food and water consumption can be early indicators.

  • Troubleshooting Steps:

    • Monitor Body Weight and Food/Water Intake: Implement daily monitoring of body weight and measure food and water consumption to quantify any changes.

    • Clinical Observations: Perform daily clinical observations for signs of malaise, such as altered posture, rough coat, or reduced mobility.

    • Dose Reduction or Intermittent Dosing: Consider reducing the dose of this compound or implementing an intermittent dosing schedule (e.g., 5 days on, 2 days off) to mitigate potential cumulative toxicity.

    • Blood Analysis: Collect blood samples to assess for signs of dehydration (hematocrit) or metabolic disturbances.

Issue 2: My animals are showing signs of hematological abnormalities in routine blood work.

  • Possible Cause: Hematological toxicities are a known class effect of HDAC inhibitors.[4] Long-term this compound treatment could potentially lead to cytopenias.

  • Troubleshooting Steps:

    • Complete Blood Count (CBC): Perform regular CBCs (e.g., every 2-4 weeks) to monitor red blood cells, white blood cells, and platelets.

    • Peripheral Blood Smear: If abnormalities are detected, a peripheral blood smear can provide more detailed morphological information.

    • Dose Adjustment: Based on the severity of the hematological changes, consider a dose reduction or temporary cessation of treatment.

    • Supportive Care: In cases of severe anemia or thrombocytopenia, supportive care may be necessary according to your institution's animal care guidelines.

Issue 3: I am concerned about potential cardiotoxicity in my long-term study.

  • Possible Cause: Cardiotoxicity is a concern with some HDAC inhibitors.[5] While not specifically reported for this compound, it is a critical parameter to monitor in long-term studies.

  • Troubleshooting Steps:

    • Electrocardiogram (ECG): If available, perform baseline and periodic ECG monitoring to detect any changes in cardiac rhythm or intervals (e.g., QTc).

    • Cardiac Biomarkers: Measure serum levels of cardiac troponins (cTnI, cTnT) and brain natriuretic peptide (BNP) at baseline and regular intervals as indicators of cardiac injury.

    • Echocardiography: For a more detailed assessment of cardiac function, consider echocardiography to evaluate parameters like left ventricular ejection fraction (LVEF).

    • Histopathology: At the end of the study, perform a thorough histopathological examination of the heart tissue.

Data Presentation

Table 1: Potential Toxicities Associated with HDAC Inhibitors and Monitoring Parameters

Potential ToxicityMonitoring ParametersFrequency of Monitoring (Suggested)
Hematological Complete Blood Count (CBC) with differential, Platelet countBaseline, then every 2-4 weeks
Hepatic Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubinBaseline, then monthly
Renal Blood Urea Nitrogen (BUN), CreatinineBaseline, then monthly
Cardiac Electrocardiogram (ECG), Cardiac Troponins (cTnI/cTnT), Brain Natriuretic Peptide (BNP)Baseline, then as needed based on observations
Gastrointestinal Body weight, Food and water consumption, Fecal consistencyDaily/Weekly
General Clinical observations (activity, posture, coat)Daily

Experimental Protocols

Protocol 1: Long-Term Toxicity Monitoring in Rodents

Objective: To monitor for potential toxicities of long-term this compound administration in a rodent model.

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dosing: Administer this compound daily via the desired route (e.g., intraperitoneal injection) at various dose levels alongside a vehicle control group. A typical dose used in efficacy studies is 50 mg/kg/day.[2]

  • In-life Monitoring:

    • Record body weight and clinical observations daily.

    • Measure food and water consumption weekly.

  • Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., monthly) for hematology and clinical chemistry analysis.

  • Terminal Procedures:

    • At the end of the study, perform a complete necropsy.

    • Record organ weights (liver, kidneys, heart, spleen, thymus).

    • Collect tissues for histopathological examination.

Protocol 2: Hematological Toxicity Assessment

Objective: To assess the potential for this compound-induced hematological toxicity.

Methodology:

  • Blood Collection: Collect approximately 50-100 µL of whole blood into EDTA-coated tubes.

  • Complete Blood Count (CBC): Analyze the blood using an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.

  • Peripheral Blood Smear:

    • Prepare a blood smear on a glass slide.

    • Stain with Wright-Giemsa stain.

    • Examine under a microscope to assess cell morphology.

  • Data Analysis: Compare the hematological parameters of the this compound-treated groups to the vehicle control group.

Protocol 3: Cardiotoxicity Monitoring

Objective: To monitor for potential cardiac-related adverse effects of long-term this compound treatment.

Methodology:

  • Electrocardiography (ECG):

    • Anesthetize the animal and place it on a heated platform.

    • Attach ECG leads to the appropriate limbs.

    • Record a baseline ECG and then at specified time points throughout the study.

    • Analyze the recordings for changes in heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, QTc).

  • Cardiac Biomarker Analysis:

    • Collect serum or plasma from blood samples.

    • Use commercially available ELISA kits to measure the concentrations of cardiac troponin I (cTnI) or T (cTnT) and brain natriuretic peptide (BNP).

  • Histopathology:

    • At necropsy, carefully dissect the heart.

    • Fix the heart in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine for any signs of myocardial damage, inflammation, or fibrosis.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_treatment Long-Term Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis A Animal Model Selection (e.g., C57BL/6 Mice) B Group Allocation (Vehicle Control, this compound Dose Groups) A->B C Daily this compound Administration B->C D Daily Clinical Observations & Body Weight C->D E Weekly Food & Water Intake D->E F Periodic Blood Collection (Hematology & Clinical Chemistry) E->F G Optional: ECG Monitoring F->G H Necropsy & Organ Weight G->H I Histopathology (Liver, Kidney, Heart, etc.) H->I J Data Analysis & Interpretation I->J

Caption: Workflow for long-term toxicity assessment of this compound.

signaling_pathway This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa Inhibits Acetylation Increased Protein Acetylation HDACIIa->Acetylation Leads to GeneExpression Altered Gene Expression (Immune Response Genes) Acetylation->GeneExpression Macrophage Macrophage Reprogramming GeneExpression->Macrophage AntiTumor Enhanced Anti-Tumor Immunity Macrophage->AntiTumor

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

selecting the correct cancer model for TMP195 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the correct cancer models for TMP195 studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer?

A1: this compound is a selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), with inhibitory activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] Its primary anti-cancer mechanism is not direct cytotoxicity to tumor cells. Instead, this compound modulates the tumor microenvironment, particularly by reprogramming tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype.[5][6][7][8] This repolarization enhances phagocytosis, antigen presentation, and the secretion of pro-inflammatory cytokines, leading to an anti-tumor immune response.[5][7]

Q2: Does this compound have direct cytotoxic effects on cancer cells?

A2: Studies have shown that this compound generally does not have direct cytotoxic effects on various cancer cell lines in vitro, including colorectal and breast cancer cells.[5][7][9] Its anti-tumor effects in vivo are primarily mediated through its immunomodulatory actions on macrophages.[5][6][7] Therefore, standard cell viability assays with cancer cell lines alone may not reflect the in vivo efficacy of this compound.

Q3: Which cancer models are most appropriate for studying this compound?

A3: The most appropriate cancer models are those in which macrophages play a significant role in the tumor microenvironment. Immunocompetent syngeneic or genetically engineered mouse models are essential to study the immunomodulatory effects of this compound. Recommended models include:

  • Breast Cancer: The MMTV-PyMT transgenic mouse model is a well-established model of luminal B breast cancer where macrophages are known to be crucial for tumor progression and metastasis.[7][8][9][10][11]

  • Colorectal Cancer:

    • Colitis-Associated Cancer (CAC) models, induced by agents like azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS), are suitable as they involve a significant inflammatory and macrophage component.[5][12][13][14]

    • Syngeneic tumor models, such as the subcutaneous implantation of MC38 colon adenocarcinoma cells in C57BL/6 mice, are also effective for evaluating the anti-tumor immune response facilitated by this compound.[1][2][5][15][16]

Q4: What is the rationale for combining this compound with immunotherapy, such as PD-1 blockade?

A4: The rationale is based on creating a more robust anti-tumor immune response. While this compound reprograms macrophages to an M1 phenotype, which can enhance T-cell activation, tumors can still employ other mechanisms of immune evasion, such as the PD-1/PD-L1 axis.[5] this compound has been shown to increase the expression of PD-1 and PD-L1 in the tumor microenvironment.[5] Combining this compound with a PD-1 blockade can therefore have a synergistic effect: this compound "heats up" the tumor microenvironment by activating macrophages, making the tumor more susceptible to the T-cell-reinvigorating effects of PD-1 inhibitors.[5][7][9][17]

Q5: Can this compound be used to overcome multidrug resistance in cancer?

A5: Yes, in addition to its immunomodulatory effects, this compound has been shown to resensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents.[16][18][19][20] It achieves this by inhibiting the function of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which are responsible for pumping drugs out of cancer cells.[16][18][19][20][21] this compound does not affect the protein expression of these transporters but interferes with their drug efflux function.[18][19][20]

Troubleshooting Guide

Q: My cancer cells are not dying after in vitro this compound treatment. Is the compound inactive?

A: This is an expected result. This compound's primary mechanism is not direct cytotoxicity but modulation of the immune microenvironment.[5][7]

  • Recommendation: To observe the effects of this compound in vitro, you should use co-culture systems. For example, co-culture cancer cells with macrophages (e.g., bone marrow-derived macrophages, BMDMs) and then treat with this compound. You can then assess macrophage polarization (M1/M2 markers), phagocytosis of cancer cells by macrophages, and secretion of cytokines.

Q: I'm not observing significant tumor reduction in my mouse model with this compound monotherapy. What could be wrong?

A: Several factors could be at play:

  • Incorrect Mouse Model: Are you using an immunocompetent mouse model? this compound's efficacy is dependent on a functional immune system, particularly macrophages. Studies in immunodeficient mice (e.g., nude or SCID mice) are unlikely to show a significant anti-tumor effect.

  • Tumor Microenvironment: The specific tumor model may lack a significant macrophage infiltrate. Consider performing immunohistochemistry or flow cytometry on baseline tumors to confirm the presence of TAMs (e.g., F4/80+, CD11b+ cells).

  • Dosing and Schedule: Ensure you are using an appropriate dose and administration route. A commonly used and effective regimen in mouse models is 50 mg/kg/day administered intraperitoneally (i.p.).[3][5]

  • Tumor Burden: Treatment may be more effective when initiated on smaller, established tumors rather than very large, late-stage tumors.[9]

Q: I'm having trouble detecting a clear M1 polarization shift in my macrophages after this compound treatment. What should I check?

A:

  • Macrophage Source and Differentiation: Ensure your macrophages (e.g., BMDMs) are properly differentiated (typically with M-CSF for 5-7 days) before stimulation.[5]

  • Stimulation Conditions: For in vitro polarization, macrophages are often primed with a stimulus like lipopolysaccharide (LPS) in addition to this compound to induce a strong M1 phenotype.[5]

  • Timing of Analysis: The expression of M1 markers is dynamic. Check mRNA levels of M1 genes (e.g., iNOS, TNFα, IL-12) by qPCR after a shorter incubation (e.g., 4-6 hours) and protein levels of cytokines in the supernatant by ELISA after a longer incubation (e.g., 8-24 hours).[5]

  • Markers: Use a panel of markers for analysis. For flow cytometry, check surface markers like CD80 and CD86 for M1 and CD206 and CD163 for M2.[22] For qPCR, analyze multiple M1 and M2-associated genes.

Data Presentation

Table 1: Inhibitory Activity of this compound against Histone Deacetylases (HDACs)

TargetInhibition Constant (Ki)IC50
HDAC459 nM[1][3][4]111 nM[17]
HDAC560 nM[1][3][4]106 nM[17]
HDAC726 nM[1][3][4]46 nM[17]
HDAC915 nM[1][3][4]9 nM[17]
Class I/IIb HDACs>10 µM[17]>10 µM[17]

Table 2: Recommended Cancer Models for this compound Studies

Cancer TypeModel NameDescriptionKey Features
Breast CancerMMTV-PyMT (transgenic)Spontaneous development of mammary tumors that metastasize to the lung.Macrophage-dependent tumor progression and metastasis.[7][8][9]
Colorectal CancerColitis-Associated Cancer (AOM/DSS induced)Chemically induced colitis and subsequent tumor formation.High level of inflammation and macrophage infiltration.[5][12]
Colorectal CancerMC38 (syngeneic)Subcutaneous implantation of murine colon adenocarcinoma cells into C57BL/6 mice.Immunocompetent model, responsive to immunotherapy.[1][2][5]

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol details the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization using this compound.

  • Isolation and Differentiation of BMDMs:

    • Isolate bone marrow from the femurs and tibias of C57BL/6 mice under sterile conditions.[5]

    • Lyse red blood cells using an ACK lysis buffer.

    • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20-50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

    • Incubate for 6-7 days at 37°C and 5% CO2, replacing the medium every 2-3 days, to allow differentiation into BMDMs.[5]

  • Macrophage Polarization:

    • Plate the differentiated BMDMs at a suitable density in a new culture plate.

    • To induce M1 polarization, stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) and the desired concentration of this compound (e.g., 20-60 µM) or vehicle control (DMSO).[5]

    • Incubate for the desired time based on the downstream analysis:

      • qPCR: 4-6 hours to analyze the mRNA expression of M1 markers (iNOS, TNFα, IL-12) and M2 markers (Arg1, CD206).

      • ELISA/Flow Cytometry: 8-24 hours to measure cytokine secretion (TNF-α, IL-12, IL-6) in the supernatant or surface marker expression (CD86, CD206) by flow cytometry.[5]

  • Analysis of MAPK and NF-κB Signaling:

    • To assess signaling pathway activation, treat BMDMs with this compound for a shorter duration (e.g., 30-120 minutes).

    • Lyse the cells and perform Western blotting to detect the phosphorylated forms of p38 MAPK, JNK, and NF-κB p65.[5]

Protocol 2: In Vivo Syngeneic Mouse Tumor Model (MC38)

This protocol describes the establishment of a subcutaneous MC38 tumor model to evaluate the in vivo efficacy of this compound.

  • Cell Culture and Implantation:

    • Culture MC38 murine colon adenocarcinoma cells in DMEM with 10% FBS.

    • Harvest the cells and resuspend them in sterile PBS or saline at a concentration of 1x10^7 cells/mL.

    • Subcutaneously inject 1x10^6 cells (in 100 µL) into the flank of 6-8 week old C57BL/6 mice.[5]

  • Tumor Growth and Treatment:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³), which typically occurs around day 5-7 post-implantation.[5]

    • Randomize mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, combination).

    • Administer this compound at a dose of 50 mg/kg daily via intraperitoneal (i.p.) injection.[5] The vehicle is typically DMSO or a formulation with PEG300, Tween80, and water.[3]

    • For combination studies, administer anti-PD-1 antibody (e.g., 200 µg per mouse) i.p. every 3 days.[5]

    • Monitor tumor growth by caliper measurements every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Also, monitor mouse body weight and general health.

  • Endpoint Analysis:

    • Continue treatment for a predefined period (e.g., until day 20-21).[5]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be processed for further analysis, such as flow cytometry to analyze immune cell infiltration (macrophages, T cells), immunohistochemistry (IHC) for protein expression (e.g., PD-L1), or qPCR for gene expression analysis.

Protocol 3: Assessment of ABCB1/ABCG2-Mediated Drug Efflux

This protocol is for evaluating the ability of this compound to inhibit the function of drug efflux pumps.

  • Cell Lines:

    • Use a pair of cell lines: a drug-sensitive parental cell line (e.g., S1) and its drug-resistant counterpart that overexpresses a specific transporter (e.g., S1-M1-80, which overexpresses ABCG2).[19]

  • Drug Efflux Assay (using a fluorescent substrate):

    • Seed the parental and resistant cells in a multi-well plate.

    • Pre-incubate the cells with this compound (e.g., 1-20 µM) or a known inhibitor (e.g., Verapamil for ABCB1, Ko143 for ABCG2) for 1-2 hours.

    • Add a fluorescent substrate of the transporter (e.g., Calcein-AM for ABCB1, Pheophorbide A for ABCG2).[19][21]

    • Incubate for an appropriate time to allow for substrate uptake and efflux.

    • Wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

    • An increase in intracellular fluorescence in the resistant cells treated with this compound indicates inhibition of the efflux pump.[21]

  • Chemosensitization (Cell Viability) Assay:

    • Seed the parental and resistant cells in 96-well plates.

    • Treat the cells with a serial dilution of a chemotherapeutic drug that is a substrate for the transporter (e.g., paclitaxel (B517696) for ABCB1, mitoxantrone (B413) for ABCG2) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 2-5 µM).[18]

    • Incubate for 72 hours.

    • Assess cell viability using an MTT or similar assay.

    • A leftward shift in the dose-response curve and a lower IC50 value for the chemotherapeutic drug in the presence of this compound in the resistant cells indicates reversal of resistance.

Visualizations

Caption: this compound inhibits Class IIa HDACs, activating MAPK and NF-κB pathways.

Experimental_Workflow cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Model Selection cluster_3 Phase 4: Decision start Hypothesis: Cancer model is macrophage-dependent coculture Co-culture: Cancer Cells + Macrophages start->coculture treat Treat with this compound coculture->treat assess_vitro Assess: 1. Macrophage M1 Polarization 2. Phagocytosis 3. Cytokine Release treat->assess_vitro select_model Select Immunocompetent Model (e.g., Syngeneic, GEMM) assess_vitro->select_model Positive Results implant Tumor Implantation / Development select_model->implant treat_vivo Treat with this compound (e.g., 50 mg/kg/day) implant->treat_vivo assess_vivo Assess: 1. Tumor Growth Inhibition 2. Immune Cell Infiltration (Flow/IHC) treat_vivo->assess_vivo end Model is Suitable for This compound Studies assess_vivo->end Significant Anti-Tumor Immune Response

Caption: Workflow for selecting and validating a cancer model for this compound studies.

Combination_Therapy_Logic start Does the tumor model show an incomplete response to this compound monotherapy? check_tme Analyze Tumor Microenvironment for Immune Escape Mechanisms start->check_tme Yes no_combo Monotherapy may be sufficient or other mechanisms are at play start->no_combo No pd1_high Is PD-L1 expression high or are T-cells exhausted? check_tme->pd1_high mdr Is the tumor model also resistant to standard chemotherapy (e.g., paclitaxel)? check_tme->mdr pd1_high->mdr No combo_pd1 Rationale for this compound + anti-PD-1/PD-L1 Therapy pd1_high->combo_pd1 Yes combo_chemo Rationale for this compound + Chemotherapy (if ABCB1/ABCG2 mediated) mdr->combo_chemo Yes

Caption: Decision logic for considering this compound in combination therapy regimens.

References

Technical Support Center: TMP195 Dissolution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of TMP195 for injection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper dissolution critical?

A1: this compound is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] It is a valuable tool in preclinical research, particularly in oncology and inflammatory diseases, for its ability to modulate the tumor microenvironment and immune responses.[1][4] Proper and complete dissolution is crucial for ensuring accurate dosing, bioavailability, and reliable experimental outcomes in both in vitro and in vivo studies. Incomplete dissolution can lead to precipitation, inaccurate concentration, and potentially adverse effects in animal models.

Q2: What are the recommended solvents for dissolving this compound for in vivo injections?

A2: Several solvent systems have been successfully used to dissolve this compound for intraperitoneal (IP) injections in animal studies. The choice of vehicle depends on the desired concentration and experimental design. Commonly used vehicles include:

  • 100% Dimethyl sulfoxide (B87167) (DMSO) [1][4]

  • 10% DMSO and 90% Corn Oil [1][5]

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [6]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline) [6]

Q3: What should I do if I observe precipitation after preparing the this compound solution?

A3: Precipitation can occur, especially with certain solvent systems or at higher concentrations. If you observe precipitation, you can try the following troubleshooting steps:

  • Vortexing: Ensure the solution is thoroughly mixed by vortexing.[1]

  • Heating: Gentle heating of the solution can aid in dissolution.[6]

  • Sonication: Using an ultrasonic bath can help to break down particles and facilitate dissolution.[6][7]

  • Fresh Preparation: It is highly recommended to prepare this compound solutions fresh daily, immediately before use, to minimize the risk of precipitation.[1][6]

Q4: What is the mechanism of action of this compound?

A4: this compound selectively inhibits class IIa HDACs, which leads to histone hyperacetylation and the re-expression of certain genes, particularly those involved in immune function.[1] A key mechanism is the modulation of signaling pathways like MAPK and NF-κB, which can promote the polarization of macrophages to an anti-tumor M1 phenotype.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving. Poor solubility in the chosen solvent at the desired concentration.- Ensure you are using a recommended solvent system (see FAQs and Protocols).- Try gentle heating or sonication to aid dissolution.[6]- Prepare a stock solution in 100% DMSO first before diluting with other co-solvents.[6]
Precipitation observed after adding aqueous solution (e.g., saline). This compound has poor aqueous solubility.[8]- Use a formulation with co-solvents like PEG300 and Tween-80 to improve solubility in aqueous solutions.[6]- Add the aqueous component last and slowly while vortexing.
Solution appears cloudy or as a suspension. Some formulations, like the one with SBE-β-CD, are expected to be suspensions.[6]- For oral or intraperitoneal injections, a uniform suspension is acceptable. Ensure it is well-mixed before each injection.[6]- If a clear solution is required, select an alternative solvent system.
Inconsistent results in animal studies. Incomplete dissolution leading to inaccurate dosing.- Visually inspect the solution for any particulate matter before injection.- Prepare fresh solutions for each day of dosing.[1]- Ensure the final formulation is a homogenous solution or a uniform suspension.

Quantitative Data: Solubility of this compound

Solvent System Achievable Concentration Solution Appearance Notes
100% DMSO91 mg/mL (199.37 mM)[2]Clear SolutionUse fresh, non-hydrated DMSO.[2]
10% DMSO + 90% Corn Oil≥ 3 mg/mL (6.57 mM)[5][6]Clear SolutionA commonly used vehicle for IP injections in mice.[1][5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 3 mg/mL (6.57 mM)[6]Clear SolutionA more complex vehicle suitable for achieving a clear aqueous solution.
10% DMSO + 90% (20% SBE-β-CD in Saline)3 mg/mL (6.57 mM)[6]Suspended SolutionRequires sonication. Suitable for oral and IP injections.[6]

Experimental Protocols

Protocol 1: Preparation of this compound in 10% DMSO and 90% Corn Oil

This protocol is suitable for preparing a 3 mg/mL solution for intraperitoneal injection.

  • Prepare a 30 mg/mL stock solution of this compound in 100% DMSO.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a concentration of 30 mg/mL.

    • Vortex thoroughly until the this compound is completely dissolved.

  • Prepare the final injection solution.

    • In a sterile tube, add 900 µL of corn oil.

    • Add 100 µL of the 30 mg/mL this compound stock solution in DMSO to the corn oil.

    • Vortex the mixture thoroughly to ensure a homogenous and clear solution.[6]

  • Administration.

    • This formulation is typically used for intraperitoneal injections at a dosage of 50 mg/kg.[1][4][5]

    • It is recommended to prepare this solution fresh daily.[1]

Protocol 2: Preparation of this compound in a Multi-Component Vehicle

This protocol is designed to achieve a clear aqueous solution of this compound at a concentration of ≥ 3 mg/mL.

  • Prepare a 30 mg/mL stock solution of this compound in 100% DMSO.

    • Follow step 1 as described in Protocol 1.

  • Prepare the final injection solution in a stepwise manner.

    • To prepare 1 mL of the final solution, start with 100 µL of the 30 mg/mL this compound stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Finally, add 450 µL of saline and mix to achieve the final volume of 1 mL.[6]

  • Administration.

    • This clear solution is suitable for various injection routes where a non-oily vehicle is preferred.

Visualizations

TMP195_Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_final Final Solution Preparation (Example: 10% DMSO/90% Corn Oil) cluster_troubleshooting Troubleshooting TMP195_powder This compound Powder Vortex_1 Vortex Thoroughly TMP195_powder->Vortex_1 DMSO_100 100% DMSO DMSO_100->Vortex_1 Stock_Solution 30 mg/mL Stock (Clear Solution) Vortex_1->Stock_Solution Vortex_2 Vortex Thoroughly Stock_Solution->Vortex_2 10% final vol. Corn_Oil 90% Corn Oil Corn_Oil->Vortex_2 Final_Solution Final Injection Solution (≥ 3 mg/mL, Clear) Vortex_2->Final_Solution Precipitation Precipitation Observed Final_Solution->Precipitation If issue occurs Sonication Sonication Precipitation->Sonication Heating Gentle Heating Precipitation->Heating

Caption: Workflow for the preparation of this compound injection solution.

TMP195_Signaling_Pathway This compound This compound HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression MAPK_pathway MAPK Pathway Gene_Expression->MAPK_pathway NFkB_pathway NF-κB Pathway Gene_Expression->NFkB_pathway Macrophage Macrophage MAPK_pathway->Macrophage NFkB_pathway->Macrophage M1_Polarization M1 Polarization (Anti-tumor) Macrophage->M1_Polarization

Caption: Simplified signaling pathway of this compound in macrophage polarization.

References

Technical Support Center: TMP195 Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective class IIa HDAC inhibitor, TMP195, with a specific focus on the impact of freeze-thaw cycles. Adherence to proper storage and handling protocols is critical for ensuring experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the manufacturer-recommended storage conditions for this compound?

This compound is typically supplied as a solid powder. For long-term storage (months to years), the powder should be kept at -20°C in a dry, dark environment.[1] Once reconstituted, typically in a solvent like Dimethyl Sulfoxide (DMSO), the resulting stock solution should also be stored at -20°C or -80°C for long-term stability.[2][3][4] For short-term use (days to weeks), some suppliers indicate that storage at 4°C is acceptable.[1][2]

Q2: Why is it critical to avoid repeated freeze-thaw cycles for this compound solutions?

Repeated freeze-thaw cycles are strongly discouraged as they can compromise the stability and activity of the compound.[3][4] While this compound is a small molecule, the process of freezing and thawing can introduce instability. For proteins and enzymes, this process is known to cause degradation through the formation of ice crystals that disrupt molecular structure.[5] For compounds dissolved in solvents like DMSO, repeated temperature fluctuations can lead to the introduction of moisture, potential precipitation of the compound upon thawing, and ultimately, a decrease in the effective concentration and potency of the stock solution.[4]

Q3: How many freeze-thaw cycles can a this compound solution tolerate before its activity is affected?

There is no specific published data quantifying the exact number of freeze-thaw cycles this compound can withstand before significant degradation occurs. However, the consensus from manufacturer guidelines and general laboratory best practices is to minimize or eliminate freeze-thaw cycles entirely.[3][4] As a preventative measure, it is highly recommended to prepare single-use aliquots from a freshly prepared stock solution. This practice ensures that the main stock remains untouched and each experimental sample is of consistent quality.[5][6]

Q4: What are the potential consequences of using a this compound solution that has undergone multiple freeze-thaw cycles?

Using a compromised this compound solution can lead to several adverse experimental outcomes:

  • Reduced Potency: The inhibitor may lose its efficacy, leading to weaker than expected biological effects.

  • Inaccurate IC50 Values: Experiments to determine the half-maximal inhibitory concentration will yield inaccurate and likely inflated values.

  • Poor Reproducibility: Results will be inconsistent between experiments, undermining the reliability of the data.

  • Complete Loss of Activity: In severe cases, the compound may degrade to a point where it is no longer active.

Q5: My this compound solution has been frozen and thawed multiple times. What should I do?

If you suspect your this compound stock has been compromised due to multiple freeze-thaw cycles, it is best to discard it and prepare a fresh stock solution from the powder. If you must use the existing solution, it is critical to first validate its activity against a new, properly handled control sample or a previously established positive control experiment.

Troubleshooting Guide

Problem: You observe inconsistent or significantly weaker than expected inhibitory effects in your experiments using this compound.

Potential Cause: The activity of your this compound stock solution may be compromised due to improper storage and handling, particularly repeated freeze-thaw cycles.

Recommended Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow start Inconsistent or Weak Experimental Results check_storage Step 1: Review Storage History - How many freeze-thaw cycles? - Stored at correct temperature? start->check_storage Begin Investigation decision Multiple Freeze-Thaw Cycles Suspected? check_storage->decision prepare_fresh Step 2: Prepare Fresh Stock - Use original powder. - Create single-use aliquots. decision->prepare_fresh Yes validate Step 3: Perform Validation Assay - Compare old vs. new stock. - Use a reliable positive control. decision->validate Uncertain prepare_fresh->validate decision2 New Stock Restores Activity? validate->decision2 end_ok Problem Solved: Discard old stock. Use aliquots. decision2->end_ok Yes end_other Problem Persists: Investigate other experimental variables (e.g., cells, reagents). decision2->end_other No

Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by this compound degradation.

Data Summary

While specific quantitative data for this compound degradation per freeze-thaw cycle is not available, the table below summarizes the general, documented effects of such cycles on different types of biomolecules.

Biomolecule TypeGeneral Impact of Repeated Freeze-Thaw CyclesKey Considerations
Small Molecules (in DMSO) Can lead to precipitation, moisture absorption, and degradation over time, reducing effective concentration.[7]Aliquoting is critical. Solubility in cold DMSO can be a factor.
Enzymes/Proteins High risk of denaturation and aggregation, leading to significant loss of activity. Ice crystal formation can physically damage the protein structure.[5][6]Storage at -80°C is generally better than -20°C. Cryoprotectants (e.g., glycerol) can mitigate damage.[5][6]
RNA Highly susceptible to degradation. Integrity can be compromised even after a single cycle, affecting gene expression analysis.[8]Thawing on ice is recommended over room temperature to better preserve integrity.[8]
DNA Generally more stable than RNA or proteins, but repeated cycles can still cause fragmentation, especially of high molecular weight DNA.For most applications (e.g., PCR), DNA is relatively robust, but caution is still advised.

Key Experimental Protocols

Protocol 1: Recommended Preparation and Storage of this compound Stock Solution

This protocol is designed to maximize the shelf-life and consistency of your this compound inhibitor.

  • Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom. Reconstitute the powder in high-quality, anhydrous DMSO to a desired stock concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Aliquoting: Immediately after reconstitution, divide the entire stock solution into single-use aliquots in low-binding polypropylene (B1209903) tubes. The volume of each aliquot should be appropriate for a single experiment to avoid leaving residual solution.

  • Storage: Snap-freeze the aliquots and store them at -80°C for long-term storage. Avoid "slow-freezing" in a -20°C freezer, as this can increase ice crystal formation.

  • Usage: When an experiment is planned, remove a single aliquot from the -80°C freezer and thaw it completely at room temperature. Once thawed, vortex briefly before use. Discard any unused portion of the thawed aliquot; do not refreeze it.

Protocol 2: Functional Validation of this compound via a Class IIa HDAC Activity Assay

This protocol provides a general workflow to test the inhibitory activity of a this compound stock solution. A challenge with testing class IIa HDACs is their low enzymatic activity; therefore, specialized substrates are often required.[9]

  • Assay Components:

    • Recombinant human Class IIa HDAC enzyme (e.g., HDAC4, HDAC5, HDAC7).

    • Fluorogenic Class IIa HDAC substrate (e.g., a trifluoroacetylated lysine (B10760008) substrate).

    • Assay Buffer (optimized for HDAC activity).

    • Developer solution (to stop the reaction and generate a fluorescent signal).

    • This compound solutions: "Old" stock (suspected degradation) and "New" stock (freshly prepared).

    • Multi-well assay plate (e.g., black, 96-well).

  • Procedure: a. Prepare serial dilutions of both the "Old" and "New" this compound stock solutions in assay buffer. Include a "no inhibitor" control (vehicle only, e.g., DMSO). b. Add the diluted this compound or vehicle control to the wells of the assay plate. c. Add the recombinant HDAC enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes). f. Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorophore. g. Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Plot the fluorescence intensity against the concentration of this compound for both "Old" and "New" stocks. c. Calculate the IC50 value for each stock. A significant increase in the IC50 value for the "Old" stock compared to the "New" stock indicates degradation and loss of activity.

This compound Signaling Pathways

This compound exerts its biological effects by selectively inhibiting Class IIa HDACs, which impacts multiple downstream signaling pathways.

cluster_1 This compound-Mediated Macrophage Polarization TMP195_M1 This compound p38_JNK p38 MAPK / JNK Phosphorylation TMP195_M1->p38_JNK NFkB NF-κB p65 Phosphorylation TMP195_M1->NFkB Cytokines Increased Secretion of Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) p38_JNK->Cytokines NFkB->Cytokines M1_Polarization M1 Macrophage Polarization Cytokines->M1_Polarization

Caption: this compound promotes M1 macrophage polarization by increasing the phosphorylation of p38 MAPK, JNK, and NF-κB p65.[10]

cluster_2 This compound Mechanism of Transcriptional De-repression cluster_3 Effect of this compound TMP195_HDAC This compound HDAC4 Class IIa HDAC (e.g., HDAC4) TMP195_HDAC->HDAC4 Inhibits Enzymatic Activity Complex Repressive Complex (HDAC4-HDAC3-MEF2) HDAC4->Complex Activation Transcriptional Activation HDAC4->Activation Inhibition leads to de-repression MEF2 MEF2 (Transcription Factor) MEF2->Complex HDAC3 HDAC3 (Co-repressor) HDAC3->Complex TargetGene Target Gene (e.g., Myogenin) Complex->TargetGene Represses Repression Transcriptional Repression TargetGene->Repression

Caption: this compound inhibits the enzymatic activity of Class IIa HDACs, which are part of a repressive complex with MEF2 and HDAC3, leading to the de-repression of target genes.[11]

References

Validation & Comparative

A Comparative Guide: The Class IIa-Selective HDAC Inhibitor TMP195 Versus the Pan-HDAC Inhibitor Vorinostat

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, particularly cancer. While pan-HDAC inhibitors like vorinostat (B1683920) have demonstrated clinical utility, their broad activity can lead to off-target effects and associated toxicities. This has driven the development of more selective inhibitors, such as TMP195, which specifically targets Class IIa HDACs. This guide provides a detailed, objective comparison of this compound and vorinostat, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Distinctions

FeatureThis compoundVorinostat (SAHA)
Target Selectivity Selective for Class IIa HDACs (HDAC4, 5, 7, 9)Pan-HDAC inhibitor (Classes I and II)[1][2]
Primary Mechanism of Action Immunomodulation, primarily through macrophage polarization.[2][3]Global histone hyperacetylation, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[2]
Therapeutic Approach Targeted, immunotherapeuticBroadly cytotoxic
Known Side Effects Preclinical data suggests a favorable safety profile with no observed overt toxicities in short-term studies.[4]Common adverse events include fatigue, diarrhea, nausea, and thrombocytopenia.[1][5][6][7][8]

Quantitative Comparison of Inhibitory Activity and Efficacy

The following tables summarize the quantitative data on the inhibitory activity and preclinical efficacy of this compound and vorinostat.

Table 1: Inhibitory Activity Against HDAC Isoforms

CompoundTargetKi (nM)IC50 (nM)
This compound HDAC459[9][10]111[11]
HDAC560[9][10]106[11]
HDAC726[9][10]46[11]
HDAC915[9][10]9[11]
Other HDACs>10,000[11]>10,000[11]
Vorinostat Class I and II HDACs-Potent, broad-spectrum inhibition (specific values vary by assay)
HDAC1-~10-50[12]
HDAC2--
HDAC3--
HDAC6--

Table 2: Preclinical In Vivo Efficacy in Cancer Models

CompoundCancer ModelDosage and AdministrationKey FindingsReference
This compound Colorectal Cancer (CAC model)50 mg/kg/day, IPSignificantly decreased tumor number and load.[3]
Colorectal Cancer (MC38 transplanted tumor)50 mg/kg/day, IPSignificantly lower tumor weight and volume.[3]
Vorinostat Epidermoid Squamous Cell Carcinoma (A431 xenograft)100 mg/kg, IPReduced tumor growth.[13]
Lung Cancer (syngeneic mouse model)-Significantly reduced lung cancers.[14]

Mechanism of Action and Signaling Pathways

The distinct selectivity profiles of this compound and vorinostat result in different downstream effects and mechanisms of action.

This compound: A Targeted Immunomodulatory Approach

This compound's primary mechanism of action is the modulation of the immune microenvironment, particularly the polarization of macrophages. By selectively inhibiting Class IIa HDACs, this compound promotes the differentiation of pro-inflammatory, anti-tumoral M1 macrophages while inhibiting the pro-tumoral M2 phenotype.[3][15] This reprogramming of tumor-associated macrophages (TAMs) enhances the anti-tumor immune response.[3] Studies have shown that this compound does not have a direct cytotoxic effect on cancer cells but rather exerts its anti-tumor effects through the immune system.[3] The signaling pathways implicated in this compound-mediated macrophage polarization include the MAPK and NF-κB pathways.[3][15]

TMP195_Signaling_Pathway This compound Signaling Pathway in Macrophages This compound This compound ClassIIa_HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->ClassIIa_HDACs inhibits NFkB NF-κB Signaling ClassIIa_HDACs->NFkB represses MAPK MAPK Signaling ClassIIa_HDACs->MAPK represses M1_Polarization M1 Macrophage Polarization NFkB->M1_Polarization MAPK->M1_Polarization Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-12, TNFα) M1_Polarization->Proinflammatory_Cytokines secretes Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity M1_Polarization->Anti_Tumor_Immunity Proinflammatory_Cytokines->Anti_Tumor_Immunity

This compound signaling in macrophage polarization.
Vorinostat: Broad Epigenetic Reprogramming

As a pan-HDAC inhibitor, vorinostat induces widespread hyperacetylation of both histone and non-histone proteins, leading to a global alteration of gene expression.[2] This results in various cellular responses, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2] Vorinostat's anti-tumor activity is primarily due to its direct cytotoxic effects on cancer cells. Its broad activity affects multiple signaling pathways, including the insulin-like growth factor (IGF), mTOR, and T-cell receptor (TCR) signaling pathways.[13][16][17][18][19]

Vorinostat_Signaling_Pathway Vorinostat Mechanism of Action Vorinostat Vorinostat Pan_HDACs Pan-HDACs (Class I & II) Vorinostat->Pan_HDACs inhibits Histone_Hyperacetylation Global Histone Hyperacetylation Pan_HDACs->Histone_Hyperacetylation prevents deacetylation Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis Gene_Expression->Angiogenesis_Inhibition Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Angiogenesis_Inhibition->Tumor_Growth_Inhibition

Vorinostat's broad mechanism of action.

Experimental Protocols

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of HDAC inhibitors in a xenograft mouse model.

Experimental_Workflow In Vivo Efficacy Experimental Workflow cluster_setup Setup cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Tumor_Cell_Injection Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Cell_Injection Animal_Acclimation Animal Acclimation (e.g., nude mice) Animal_Acclimation->Tumor_Cell_Injection Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Cell_Injection->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Drug_Administration Drug Administration (e.g., IP injection) Randomization->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Excision, Weight) Tumor_Measurement->Endpoint Histology Histological Analysis Endpoint->Histology

Workflow for in vivo tumor model studies.

Protocol Details:

  • Cell Culture: Culture human cancer cells (e.g., A431 epidermoid carcinoma cells) in appropriate media and conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old. Allow for a one-week acclimation period.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2)/2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, vorinostat).

  • Drug Administration: Administer the compounds as per the experimental design (e.g., daily intraperitoneal injections of this compound at 50 mg/kg or vorinostat at 100 mg/kg).[3][13]

  • Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and fix them in formalin for histological analysis.

Macrophage Polarization Assay

This protocol outlines the in vitro differentiation and polarization of bone marrow-derived macrophages (BMDMs).

Protocol Details:

  • Isolation of Bone Marrow Cells: Isolate bone marrow from the femurs and tibias of mice (e.g., C57BL/6).

  • Differentiation of BMDMs: Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL of M-CSF for 7 days to differentiate them into BMDMs.

  • Macrophage Polarization: Plate the BMDMs and treat them with the desired stimuli.

    • M1 Polarization: Stimulate with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • M2 Polarization: Stimulate with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

  • Treatment with Inhibitors: Co-incubate the cells with different concentrations of this compound or vorinostat during the polarization process.

  • Analysis: After a suitable incubation period (e.g., 24-48 hours), analyze the macrophage phenotype.

    • Gene Expression: Use RT-qPCR to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-12) and M2 markers (e.g., Arg1, Ym1, Fizz1).

    • Protein Expression: Use flow cytometry to analyze the expression of surface markers (e.g., CD86 for M1, CD206 for M2) or ELISA to measure cytokine secretion in the culture supernatant.

Conclusion

This compound and vorinostat represent two distinct strategies for targeting HDACs. Vorinostat, as a pan-HDAC inhibitor, offers broad anti-cancer activity through direct cytotoxic effects but is associated with a wider range of side effects.[1][5][6][7][8] In contrast, this compound's selective inhibition of Class IIa HDACs provides a more targeted, immunomodulatory approach with a potentially more favorable safety profile.[4] The choice between these inhibitors will depend on the specific therapeutic context, with this compound being particularly promising for immunologically "cold" tumors where reprogramming the tumor microenvironment is a key therapeutic goal. Further head-to-head comparative studies in various preclinical models are warranted to fully elucidate the relative merits of these two approaches.

References

A Comparative Analysis of TMP195 and TMP269: Selective Class IIa HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, selective inhibition of histone deacetylase (HDAC) isoforms is a key strategy for developing targeted therapies with improved efficacy and reduced off-target effects. Among the various HDAC classes, the class IIa isoforms (HDAC4, HDAC5, HDAC7, and HDAC9) have emerged as critical regulators of cellular differentiation and development, making them attractive targets for a range of diseases, including cancer and inflammatory conditions. This guide provides a detailed comparison of two widely used selective class IIa HDAC inhibitors, TMP195 and TMP269, focusing on their biochemical activity, the experimental methods used for their characterization, and the signaling pathways they modulate.

Biochemical Activity and Selectivity

Both this compound and TMP269 are potent and highly selective inhibitors of class IIa HDACs.[1][2][3][4][5] They feature a trifluoromethyloxadiazole (TFMO) moiety as a zinc-binding group, which confers selectivity for class IIa HDACs over other HDAC classes.[5] The inhibitory activities of these compounds against the four class IIa HDAC isoforms are summarized in the table below. It is important to note that while the data are compiled from various sources, slight variations in experimental conditions may exist.

InhibitorTarget HDACKi (nM)IC50 (nM)
This compound HDAC45959, 111
HDAC56060, 106
HDAC72626, 46
HDAC91515, 9
TMP269 HDAC4-126, 157
HDAC5-80, 97
HDAC7-36, 43
HDAC9-19, 23

Data Sources: [2][3][4][5][6]

Both inhibitors demonstrate low nanomolar potency against all four class IIa HDACs. Notably, both compounds exhibit very weak to no activity against class I and class IIb HDACs, highlighting their exceptional selectivity.[1][2][3] This high selectivity is a significant advantage as it minimizes the potential for off-target effects associated with pan-HDAC inhibitors.

Experimental Protocols

The characterization of this compound and TMP269 relies on a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

Biochemical HDAC Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound and TMP269 is a fluorogenic or luminogenic biochemical assay.

Principle: This assay measures the enzymatic activity of purified recombinant HDAC proteins. A synthetic substrate, typically a peptide containing an acetylated lysine (B10760008) residue coupled to a fluorophore or a luminogenic reporter, is used. Upon deacetylation by the HDAC enzyme, a developer enzyme (e.g., trypsin) cleaves the peptide, releasing the reporter and generating a measurable signal. The presence of an inhibitor reduces the rate of deacetylation, leading to a decrease in the signal.

Protocol Outline:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound or TMP269) is prepared in an appropriate buffer.

  • Enzyme Reaction: Recombinant human HDAC enzyme (e.g., HDAC4, HDAC5, HDAC7, or HDAC9) is incubated with the fluorogenic or luminogenic substrate in the presence of varying concentrations of the inhibitor.

  • Development: A developer solution containing a protease (e.g., trypsin) is added to the reaction mixture.

  • Signal Detection: The fluorescence or luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce HDAC activity by 50%, is calculated by plotting the signal against the inhibitor concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis inhibitor Serial Dilution of This compound/TMP269 incubation Incubation of Enzyme, Substrate & Inhibitor inhibitor->incubation enzyme Recombinant HDAC Enzyme enzyme->incubation substrate Fluorogenic Substrate substrate->incubation development Addition of Developer Solution incubation->development readout Measure Fluorescence/ Luminescence development->readout analysis Calculate IC50 readout->analysis

Biochemical Assay Workflow for HDAC Inhibitors.

Signaling Pathway Modulation

Class IIa HDACs are crucial regulators of gene expression, primarily through their interaction with the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.[7][8]

In their unphosphorylated state, class IIa HDACs are localized in the nucleus, where they bind to MEF2 proteins. This interaction represses the transcriptional activity of MEF2, preventing the expression of MEF2 target genes, which are involved in cellular processes like muscle differentiation, neuronal survival, and T-cell apoptosis.[9]

The inhibition of class IIa HDACs by compounds such as this compound and TMP269 disrupts the HDAC-MEF2 complex. This leads to an increase in the acetylation of histones and other proteins in the vicinity of MEF2-binding sites on the DNA, resulting in a more open chromatin structure and the activation of MEF2-mediated gene transcription.

Various signaling pathways can influence the activity of class IIa HDACs through post-translational modifications. For instance, phosphorylation of class IIa HDACs by kinases such as CaMK and PKD leads to their export from the nucleus to the cytoplasm, thereby relieving their repressive effect on MEF2.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDAC_cyto Class IIa HDAC (Phosphorylated) HDAC_nuc Class IIa HDAC HDAC_cyto->HDAC_nuc Dephosphorylation HDAC_nuc->HDAC_cyto Nuclear Export MEF2 MEF2 HDAC_nuc->MEF2 Binds to Gene_repression Gene Repression HDAC_nuc->Gene_repression Promotes DNA DNA MEF2->DNA Binds to Gene_activation Gene Activation MEF2->Gene_activation Promotes TMP This compound / TMP269 TMP->HDAC_nuc Inhibits Signal External Signal (e.g., CaMK, PKD) Signal->HDAC_nuc Phosphorylation

Class IIa HDAC Signaling Pathway and Inhibition.

Conclusion

This compound and TMP269 are invaluable chemical probes for studying the biological roles of class IIa HDACs. Their high potency and selectivity make them superior to pan-HDAC inhibitors for dissecting the specific functions of this enzyme subclass. The choice between this compound and TMP269 may depend on the specific experimental context, including the cell type and the specific class IIa HDAC isoform of interest. The data presented in this guide, along with the outlined experimental approaches, provide a solid foundation for researchers to effectively utilize these powerful inhibitors in their studies of epigenetic regulation.

References

A Comparative Guide to Validating TMP195 Target Engagement Using siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the target engagement of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. We focus on the use of small interfering RNA (siRNA) as a primary validation tool, presenting supporting experimental data, detailed protocols, and comparisons with alternative approaches. The goal is to equip researchers with the necessary information to design robust experiments for confirming the mechanism of action of this compound and similar targeted therapies.

Introduction to this compound and Target Validation

This compound is a potent and selective inhibitor of class IIa HDACs, with high affinity for HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These enzymes play crucial roles in regulating gene expression, particularly in the context of the immune system.[3][4] this compound has been shown to reprogram tumor-associated macrophages into tumor-killing cells and reduce tumor burden in preclinical models of breast and colorectal cancer.[3][5]

Validating that the observed biological effects of a compound like this compound are a direct result of its interaction with its intended target (i.e., target engagement) is a critical step in drug development. It confirms the mechanism of action and helps to rule out off-target effects. RNA interference (RNAi), particularly through the use of siRNA, offers a powerful genetic approach to mimic the pharmacological inhibition of a specific target, thereby validating its role in a biological pathway.

Comparison of Target Validation Methods: siRNA vs. Pharmacological Inhibition

The core principle of using siRNA for target validation is to determine if the genetic knockdown of the target protein phenocopies the effects of the chemical inhibitor. If silencing the expression of a specific class IIa HDAC isoform (e.g., HDAC4) using siRNA results in the same downstream cellular and molecular changes as treatment with this compound, it provides strong evidence that the drug's effects are mediated through the inhibition of that target.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound, which can be compared against the expected outcomes of a parallel siRNA experiment targeting a relevant class IIa HDAC.

Table 1: Comparative Effects on Gene Expression (mRNA Levels) Data represents expected outcomes from parallel treatments. Actual values are context-dependent.

Target GeneTreatment GroupMethod of QuantificationExpected Change vs. ControlReference
TNF-α This compoundqRT-PCR↑ Increase[3]
HDAC4 siRNAqRT-PCR↑ Increase (Hypothesized)[6]
IL-12 This compoundqRT-PCR↑ Increase[3]
HDAC4 siRNAqRT-PCR↑ Increase (Hypothesized)
iNOS This compoundqRT-PCR↑ Increase[4]
HDAC4 siRNAqRT-PCR↑ Increase (Hypothesized)
MCP-1 This compound (in LPS-induced AKI)qRT-PCR↓ Decrease[6]
HDAC4 siRNA (in AKI)qRT-PCR↓ Decrease (Hypothesized)[6]

Table 2: Comparative Effects on Protein Levels and Activity

Target Protein/MarkerTreatment GroupMethod of QuantificationExpected Change vs. ControlReference
TNF-α Secretion This compoundELISA↑ Increase[3]
HDAC4 siRNAELISA↑ Increase (Hypothesized)
p-p38 MAPK This compoundWestern Blot↑ Increase[3]
HDAC4 siRNAWestern Blot↑ Increase (Hypothesized)
Cleaved Caspase-3 This compound (in LPS-induced AKI)Western Blot↓ Decrease[6]
HDAC4 siRNAWestern Blot↓ Decrease[6]
HDAC4 Expression This compound (in LPS-induced AKI)Western Blot / IHC↓ Decrease[6]
HDAC4 siRNAWestern Blot / IHC↓ Decrease (Direct result)[6]

Table 3: Comparison of Target Validation Methodologies

MethodPrincipleAdvantagesLimitations
siRNA Knockdown Post-transcriptional gene silencing via RNA-induced silencing complex (RISC) to degrade target mRNA.[7]High specificity for the target gene; relatively low cost; rapid implementation.Transient effect; potential for off-target effects; delivery can be challenging in some cell types.[8][9]
Pharmacological Inhibition (e.g., this compound) A small molecule binds to and inhibits the enzymatic activity of the target protein.Can be used in vivo; dose-dependent effects can be studied; clinically relevant.Potential for off-target effects; may not inhibit all functions of the target protein (e.g., non-enzymatic).
Genetic Knockout (e.g., CRISPR, KO mice) Permanent removal of the target gene from the genome.Complete and permanent loss of function; considered the "gold standard" for target validation.Time-consuming and expensive to generate; potential for compensatory mechanisms; embryonic lethality can be an issue.[6]

Visualizing Pathways and Workflows

This compound Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound. Inhibition of Class IIa HDACs leads to the activation of MAPK and NF-κB pathways, culminating in the expression of pro-inflammatory cytokines and a shift towards an anti-tumor M1 macrophage phenotype.

G cluster_0 This compound Action cluster_1 Downstream Signaling cluster_2 Cellular Response This compound This compound HDACs Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACs inhibits MAPK MAPK Pathway (p38, JNK) HDACs->MAPK activates NFkB NF-κB Pathway (p65) HDACs->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) MAPK->Cytokines promotes expression NFkB->Cytokines promotes expression M1_Polarization M1 Macrophage Polarization Cytokines->M1_Polarization induces

Caption: Signaling pathway of this compound in macrophages.

Experimental Workflow for Target Validation

This workflow outlines the parallel experimental arms required to validate that this compound's effects are on-target by comparing them to the effects of siRNA-mediated knockdown.

G cluster_0 Pharmacological Arm cluster_1 Genetic Arm start Start: Culture Target Cells (e.g., Macrophages) TMP195_treat Treat with this compound start->TMP195_treat Vehicle_ctrl Treat with Vehicle (Control) start->Vehicle_ctrl siRNA_treat Transfect with Targeting siRNA (e.g., anti-HDAC4) start->siRNA_treat NC_siRNA_ctrl Transfect with Non-Targeting siRNA (Control) start->NC_siRNA_ctrl analysis Downstream Analysis: - qRT-PCR - Western Blot - ELISA - Phenotypic Assays TMP195_treat->analysis Vehicle_ctrl->analysis siRNA_treat->analysis NC_siRNA_ctrl->analysis comparison Compare Results: Does this compound effect phenocopy siRNA effect? analysis->comparison

Caption: Experimental workflow for validating this compound target engagement.

Experimental Protocols

Protocol 1: siRNA Transfection and Knockdown Validation

This protocol provides a general framework for siRNA transfection. Note: Optimal conditions, including siRNA concentration and transfection reagent volume, must be determined empirically for each cell type and siRNA sequence.[8]

  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute the target-specific siRNA (e.g., anti-HDAC4) and a non-targeting control siRNA to the desired final concentration (e.g., 10-20 nM) in serum-free medium.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells drop-wise. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours under standard culture conditions. The optimal time for assessing knockdown and downstream effects should be determined via a time-course experiment.

  • Validation of Knockdown:

    • Harvest a subset of cells at the optimal time point post-transfection.

    • Isolate RNA for qRT-PCR analysis or protein for Western blot analysis.

    • Quantify the mRNA or protein level of the target gene (e.g., HDAC4) relative to cells transfected with the non-targeting control siRNA. A knockdown efficiency of >70% is generally considered effective.[10]

Protocol 2: Downstream Analysis via qRT-PCR

This protocol is for quantifying changes in the expression of downstream target genes (e.g., TNF-α, IL-12) following this compound treatment or siRNA knockdown.

  • RNA Isolation: Lyse cells from all experimental arms (this compound-treated, vehicle control, target siRNA, non-targeting siRNA) and isolate total RNA using a suitable kit (e.g., Trizol or column-based kits).[6]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.[6]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

    • Run the qPCR reaction using a standard thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., GAPDH or β-actin).[3]

    • Calculate the relative fold change in gene expression using the ΔΔCt method, comparing treated samples to their respective controls.[6]

Protocol 3: Downstream Analysis via Western Blot

This protocol is for assessing changes in protein levels or phosphorylation status.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Guide to Confirming TMP195 Selectivity in Cells versus Pan-HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, the selective inhibition of histone deacetylase (HDAC) isoforms is a critical goal for therapeutic development, aiming to maximize efficacy while minimizing off-target effects. TMP195 has emerged as a potent and selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, and 9).[1][2][3] This guide provides a comparative analysis of experimental methods to confirm the cellular selectivity of this compound, contrasting its profile with that of pan-HDAC inhibitors such as Vorinostat and Panobinostat.

At a Glance: this compound vs. Pan-HDAC Inhibitors

FeatureThis compoundPan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
Target Selectivity Selective for Class IIa HDACs (HDAC4, 5, 7, 9)[1][2][3]Broad-spectrum inhibition of Class I and II HDACs
Primary Mechanism Modulates gene expression, particularly in immune cells, leading to macrophage polarization.[4]Induces global histone hyperacetylation, leading to cell cycle arrest and apoptosis.[4]
Key Differentiator Unique trifluoromethyloxadiazole (TFMO) zinc-binding group provides selectivity and reduces off-target effects compared to hydroxamates.[1]Typically utilize a hydroxamic acid moiety that chelates the zinc ion in the active site of multiple HDAC isoforms.
Cellular Effects Induces specific gene expression changes with minimal global impact on histone acetylation.[5]Causes widespread histone hyperacetylation across numerous gene promoters.[4]

Data Presentation: A Quantitative Comparison of Inhibitory Activity

The selectivity of this compound for Class IIa HDACs is evident from its significantly lower inhibitory concentrations (IC50 or Ki) for these isoforms compared to other HDAC classes. In contrast, pan-HDAC inhibitors like Vorinostat and Panobinostat show potent inhibition across multiple HDAC classes.

Table 1: Inhibitory Activity (Ki/IC50 in nM) of HDAC Inhibitors

InhibitorHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC4 (Class IIa)HDAC5 (Class IIa)HDAC6 (Class IIb)HDAC7 (Class IIa)HDAC8 (Class I)HDAC9 (Class IIa)
This compound >10,000>10,000>10,0005960>10,00026>10,00015
Vorinostat (SAHA) 1020161,100990311,9003101,400
Panobinostat (LBH589) 124201872910024

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Experimental Protocols for Confirming Cellular Selectivity

To empirically validate the selectivity of this compound in a cellular context, a combination of techniques targeting protein stability, direct target engagement, and downstream functional effects is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA for HDAC Target Engagement

  • Cell Culture and Treatment: Culture cells of interest (e.g., a human cancer cell line) to 70-80% confluency. Treat cells with this compound, a pan-HDAC inhibitor (e.g., Vorinostat), or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a defined temperature gradient (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a brief cooling step at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using primary antibodies specific for the HDAC isoforms of interest (e.g., HDAC4, HDAC1).

  • Data Analysis: Quantify the band intensities for each HDAC isoform at each temperature. Plot the percentage of soluble protein relative to the non-heated control. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Expected Outcome: this compound treatment is expected to show a significant thermal shift for Class IIa HDACs (HDAC4, 5, 7, 9) but not for other HDAC isoforms. Conversely, pan-HDAC inhibitors should induce a thermal shift in a broader range of HDACs, including Class I and IIb.

Visualization of CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with This compound, Pan-HDACi, or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble/precipitated proteins B->C D 4. Western Blot for HDAC isoforms C->D E 5. Analyze thermal shift to confirm engagement D->E

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Western Blot Analysis of Histone Acetylation

A key functional difference between selective and pan-HDAC inhibitors is their effect on global histone acetylation.

Experimental Protocol: Histone Acetylation Western Blot

  • Cell Treatment: Treat cells with varying concentrations of this compound, a pan-HDAC inhibitor, or vehicle for a defined period (e.g., 24 hours).

  • Histone Extraction: Harvest the cells and isolate the histone proteins using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting: Separate the histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Expected Outcome: Pan-HDAC inhibitors will cause a dose-dependent increase in global histone H3 and H4 acetylation. This compound, due to its selectivity for the less abundant Class IIa HDACs which are not the primary deacetylases for histones, is expected to have a minimal or no effect on global histone acetylation levels.[5]

Visualization of Expected Western Blot Results

Western_Blot_Results cluster_results Expected Histone Acetylation Levels Results Treatment Acetyl-Histone H3 Total Histone H3 Vehicle Low Low Pan-HDACi High Low This compound Low Low Proteomics_Workflow A Cell Treatment B Protein Extraction & Digestion A->B C TMT Labeling B->C D LC-MS/MS Analysis C->D E Data Analysis & Pathway Identification D->E Macrophage_Polarization cluster_M0 M0 Macrophage cluster_M1 M1 Polarization cluster_M2 M2 Polarization M0 M0 M1 M1 (Pro-inflammatory) M0->M1 LPS/IFN-γ M2 M2 (Anti-inflammatory) M0->M2 IL-4/IL-13 This compound This compound This compound->M1 Promotes

References

TMP195 Demonstrates Enhanced Anti-Tumor Efficacy in Combination with Standard Chemotherapy in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – December 17, 2025 – A comprehensive analysis of preclinical data reveals that the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195, when used in combination with standard chemotherapy agents, significantly enhances anti-tumor efficacy in a mouse model of breast cancer. This guide provides a detailed comparison of this compound's performance against standard chemotherapy, supported by experimental data, for researchers, scientists, and drug development professionals.

The key findings indicate that this compound, administered alongside paclitaxel (B517696) or carboplatin, leads to a more substantial and durable reduction in tumor burden compared to either therapeutic agent used as a monotherapy. This enhanced effect is attributed to this compound's unique mechanism of action, which involves the modulation of the tumor microenvironment, particularly the reprogramming of tumor-associated macrophages (TAMs) towards an anti-tumor phenotype.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data from a pivotal preclinical study utilizing the MMTV-PyMT mouse model of breast cancer.[1]

Treatment GroupDosage & AdministrationMean Tumor Volume Reduction (Relative to Control)
This compound + Paclitaxel This compound: 50 mg/kg, daily, IP; Paclitaxel: 10 mg/kg, every 5 days, IVSignificant synergistic reduction
This compound (Monotherapy)50 mg/kg, daily, IPModerate reduction
Paclitaxel (Monotherapy)10 mg/kg, every 5 days, IVModerate reduction
Vehicle ControlDMSO, daily, IP-
Treatment GroupDosage & AdministrationMean Tumor Volume Reduction (Relative to Control)
This compound + Carboplatin This compound: 50 mg/kg, daily, IP; Carboplatin: 50 mg/kg, every 5 days, IVSignificant synergistic reduction
This compound (Monotherapy)50 mg/kg, daily, IPModerate reduction
Carboplatin (Monotherapy)50 mg/kg, every 5 days, IVModerate reduction
Vehicle ControlDMSO, daily, IP-

Mechanism of Action: A Shift in the Tumor Microenvironment

This compound is a selective inhibitor of class IIa HDACs, which play a crucial role in regulating gene expression.[1] Unlike pan-HDAC inhibitors, this compound's selectivity allows for a more targeted approach with a potentially different safety profile. In the context of cancer, this compound's primary mechanism involves the modulation of myeloid cells within the tumor microenvironment.[1]

Specifically, this compound promotes the differentiation of monocytes into M1-like macrophages, which are characterized by their pro-inflammatory and anti-tumoral functions. This is in contrast to the M2-like macrophages that are often prevalent in the tumor microenvironment and are known to support tumor growth and suppress the immune response. The shift towards an M1 phenotype enhances the immune system's ability to recognize and attack cancer cells. This immunomodulatory effect of this compound complements the cytotoxic action of standard chemotherapy, leading to a more robust anti-cancer response.[1]

TMP195_Signaling_Pathway cluster_macrophage Macrophage cluster_tme Tumor Microenvironment This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa Inhibits NFkB NF-κB Pathway HDAC_IIa->NFkB Represses MAPK MAPK Pathway HDAC_IIa->MAPK Represses M1_Polarization M1 Polarization NFkB->M1_Polarization MAPK->M1_Polarization Anti_Tumor_Effector Anti-Tumor Effector Functions M1_Polarization->Anti_Tumor_Effector Tumor_Cell Tumor Cell Anti_Tumor_Effector->Tumor_Cell Enhances Killing Chemotherapy Standard Chemotherapy (Paclitaxel/Carboplatin) Chemotherapy->Tumor_Cell Induces Apoptosis

References

TMP195 and Checkpoint Inhibitors: A Synergistic Alliance Against Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the synergistic effects of the class IIa HDAC inhibitor TMP195 with immune checkpoint inhibitors, supported by experimental data and protocols. This guide also evaluates alternative HDAC inhibitor-based combination therapies.

The convergence of epigenetic modulation and immunotherapy is paving a new frontier in oncology. At the forefront of this development is the selective class IIa histone deacetylase (HDAC) inhibitor, this compound, which has demonstrated remarkable synergy when combined with immune checkpoint inhibitors such as anti-PD-1 antibodies. This guide provides a comprehensive analysis of the preclinical evidence supporting this combination, details the underlying mechanisms, and compares its efficacy with other HDAC inhibitor-based immunotherapies.

Mechanism of Synergy: Reprogramming the Tumor Microenvironment

The primary mechanism by which this compound potentiates the efficacy of checkpoint inhibitors is through its profound impact on the tumor microenvironment (TME). Unlike direct cytotoxic agents, this compound's anti-cancer activity is indirect and largely dependent on its ability to modulate innate immune cells, particularly tumor-associated macrophages (TAMs).[1][2]

This compound selectively inhibits class IIa HDACs (HDAC4, 5, 7, and 9), leading to the reprogramming of pro-tumoral M2 macrophages into anti-tumoral M1 macrophages.[1][3] This phenotypic switch is critical, as M1 macrophages are characterized by their ability to phagocytose tumor cells, present antigens, and release pro-inflammatory cytokines that recruit and activate cytotoxic T lymphocytes (CTLs), the primary effectors of anti-PD-1 therapy.[1][3]

Furthermore, studies have shown that this compound can increase the expression of PD-1 and its ligand, PD-L1, on macrophages and in tumor tissues.[1] This upregulation may enhance the susceptibility of the tumor to PD-1/PD-L1 blockade, creating a more favorable environment for the checkpoint inhibitor to exert its effect.

Preclinical Efficacy: A Quantitative Look

The synergistic anti-tumor effects of combining this compound with anti-PD-1 have been robustly demonstrated in various preclinical cancer models. The data consistently show a significant reduction in tumor growth and metastasis compared to either monotherapy.

Table 1: Synergistic Anti-Tumor Efficacy of this compound and Anti-PD-1 in a Colorectal Cancer Model (MC38)
Treatment GroupMean Tumor Weight (mg)Mean Tumor Volume (mm³)% M1 Macrophages (CD86+/F4/80+) in TME% CD8+ T Cells in TME
Control (IgG)955.0 ± 95.13660.7 ± 92.97BaselineBaseline
This compound alone240.0 ± 98.02167.2 ± 79.12Increased vs. ControlNo Significant Change
Anti-PD-1 aloneSignificantly reduced vs. ControlSignificantly reduced vs. Control60.86 ± 2.7820.96 ± 1.44
This compound + Anti-PD-1Significantly lower than single agents Significantly lower than single agents 71.90 ± 3.12 29.88 ± 1.65

Data compiled from studies in MC38 colorectal cancer mouse models.[1][3]

Table 2: Efficacy of this compound and Anti-PD-1 in a Breast Cancer Model (MMTV-PyMT)
Treatment GroupRelative Tumor Burden (Day 21 vs. Day 0)
Control (DMSO)Increased
This compound aloneReduced vs. Control
Anti-PD-1 aloneNo significant effect
This compound + Anti-PD-1Significant reduction vs. This compound alone

Data from a study in the MMTV-PyMT autochthonous mouse model of breast cancer.[2]

Signaling Pathways and Experimental Workflow

The interplay between this compound and checkpoint inhibitors involves a cascade of events within the tumor microenvironment, leading to a robust anti-tumor immune response. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

synergistic_mechanism cluster_drug Therapeutic Intervention cluster_tme Tumor Microenvironment This compound This compound M2 M2 Macrophage (Pro-tumoral) This compound->M2 Inhibits Class IIa HDACs AntiPD1 Anti-PD-1 TumorCell Tumor Cell AntiPD1->TumorCell Blocks PD-1/PD-L1 Interaction M1 M1 Macrophage (Anti-tumoral) M2->M1 Repolarization M1->TumorCell Phagocytosis & Cytokine Release (TNFα, IL-12) CTL Cytotoxic T Lymphocyte (CTL) M1->CTL Antigen Presentation & Recruitment TumorCell->CTL PD-L1 Mediated Inhibition CTL->TumorCell Tumor Cell Killing experimental_workflow start Tumor Implantation (e.g., MC38 cells in mice) treatment Treatment Initiation (this compound and/or Anti-PD-1) start->treatment monitoring Tumor Growth Monitoring (Calipers) treatment->monitoring endpoint Endpoint Analysis (Day 20-21) monitoring->endpoint tumor_excise Tumor Excision & Weight Measurement endpoint->tumor_excise flow Flow Cytometry (Immune Cell Profiling) endpoint->flow ihc Immunohistochemistry (e.g., PD-L1, CD8 staining) endpoint->ihc

References

A Comparative Guide to TMP195 and Other Immunomodulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Side-by-Side Comparison of TMP195 and Other Immunomodulatory HDAC Inhibitors

The field of immunomodulation is rapidly advancing, with a growing focus on epigenetic regulators like histone deacetylase (HDAC) inhibitors. These agents can reprogram immune cell function, offering novel therapeutic avenues for cancer and inflammatory diseases. This guide provides a detailed, data-driven comparison of this compound, a selective Class IIa HDAC inhibitor, with other notable HDAC inhibitors: the pan-HDAC inhibitors Vorinostat (B1683920) and Romidepsin (B612169), and another Class IIa selective inhibitor, MC1568.

At a Glance: Key Differences in Immunomodulatory HDAC Inhibitors

FeatureThis compoundVorinostat (SAHA)Romidepsin (FK228)MC1568
Target Selectivity Selective for Class IIa HDACs (HDAC4, 5, 7, 9)[1]Pan-HDAC inhibitor (Class I and II)[2]Primarily Class I HDACs[3]Selective for Class IIa HDACs
Primary Immunomodulatory Mechanism Promotes pro-inflammatory M1 macrophage polarization[4]Broad effects on immune cells, can decrease M2 macrophage polarization[5]Modulates cytokine expression in T-cells[6]Inhibits Class IIa HDAC-mediated effects
Reported Effects on Macrophages Induces a pro-inflammatory phenotype, enhances phagocytosis and antigen presentation[4]Can inhibit the production of pro-inflammatory cytokines like TNF-α[7]Effects on macrophages are less characterized compared to T-cellsCan influence macrophage differentiation
Therapeutic Potential Cancer immunotherapy (in combination with checkpoint inhibitors), anti-inflammatory applications[4]Cutaneous T-cell lymphoma (CTCL), other cancers[2]Cutaneous and peripheral T-cell lymphoma[3]Investigational tool for studying Class IIa HDAC function

Quantitative Comparison of Inhibitory Activity

A key differentiator among HDAC inhibitors is their selectivity profile. This compound's targeted approach towards Class IIa HDACs is thought to minimize off-target effects compared to pan-HDAC inhibitors.

Table 1: Inhibitory Activity (Ki, nM) of this compound against Class IIa HDACs [1]

HDAC IsoformThis compound (Ki, nM)
HDAC459
HDAC560
HDAC726
HDAC915

Impact on Macrophage Polarization: A Quantitative Look

The ability to modulate macrophage phenotype is a critical aspect of cancer immunotherapy. This compound has been shown to drive macrophages towards a pro-inflammatory, anti-tumoral M1 state.

Table 2: Effect of this compound on Macrophage Polarization Markers and Cytokine Production in a Colorectal Cancer Model [4]

Marker/CytokineControl GroupThis compound-Treated Group
M1 Macrophages (F4/80+CD86+) (% of total macrophages) 38.26 ± 3.5074.02 ± 3.48
IL-12 mRNA (relative expression) ~1.0Significantly Increased
TNF-α mRNA (relative expression) ~1.0Significantly Increased
iNOS mRNA (relative expression) ~1.0Significantly Increased
Serum IL-12 (pg/mL) UndetectableSignificantly Increased
Serum TNF-α (pg/mL) ~20~60

Data are presented as mean ± SEM. Statistical significance was observed in the original study.

In contrast, pan-HDAC inhibitors like Vorinostat have been reported to decrease the secretion of pro-inflammatory cytokines such as TNF-α in some contexts[8]. Furthermore, Vorinostat has been shown to downmodulate the expression of the anti-inflammatory cytokine IL-10 in cutaneous T-cell lymphoma cells, while Romidepsin also decreased IL-10 expression[6][9]. This highlights the context-dependent and varied effects of different HDAC inhibitors on the immune system.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of HDAC inhibitors are mediated through their influence on key signaling pathways. This compound has been shown to promote M1 macrophage polarization and function via the MAPK and NF-κB signaling pathways.

TMP195_Signaling_Pathway This compound Signaling in Macrophages This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa inhibits MEF2 MEF2 HDAC_IIa->MEF2 deacetylates (inactivated) p38_MAPK p38 MAPK MEF2->p38_MAPK activates JNK JNK MEF2->JNK activates NF_kB NF-κB p65 MEF2->NF_kB activates M1_Polarization M1 Macrophage Polarization p38_MAPK->M1_Polarization JNK->M1_Polarization NF_kB->M1_Polarization Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) M1_Polarization->Pro_inflammatory_Cytokines leads to secretion of Experimental_Workflow In Vitro Macrophage Polarization Workflow Monocytes Isolation of Bone Marrow Cells Differentiation Differentiation into Macrophages (M-CSF) Monocytes->Differentiation Treatment Treatment with HDAC Inhibitor (e.g., this compound) Differentiation->Treatment Polarization Polarization Stimulus (e.g., LPS for M1) Treatment->Polarization Analysis Analysis Polarization->Analysis qPCR qPCR for M1/M2 Markers Analysis->qPCR Flow_Cytometry Flow Cytometry for Surface Markers Analysis->Flow_Cytometry ELISA ELISA for Cytokine Secretion Analysis->ELISA

References

Comparative Guide: Validating the Anti-inflammatory Effects of TMP195

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195, with pan-HDAC inhibitors. It is designed for researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of these compounds. The guide details the experimental validation of this compound's effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Executive Summary

This compound, a selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9), presents a nuanced approach to modulating inflammatory responses, primarily through its influence on macrophage polarization. Unlike pan-HDAC inhibitors, which broadly target multiple HDAC isoforms and often lead to general immunosuppression, this compound paradoxically promotes a pro-inflammatory M1 macrophage phenotype. This can be therapeutically advantageous in contexts such as oncology, where a robust anti-tumor immune response is desired. This guide elucidates these differences through experimental data and detailed methodologies.

Data Presentation

Table 1: Comparative Effects of this compound and Pan-HDAC Inhibitors on Macrophage Polarization and Cytokine Production
ParameterThis compoundPan-HDAC Inhibitors (e.g., Vorinostat, Trichostatin A)References
Macrophage Polarization Promotes polarization towards M1 phenotype (pro-inflammatory)Generally suppresses pro-inflammatory macrophage activation[1][2]
TNF-α Secretion Increased in some contexts (M1 polarization)Decreased in LPS-stimulated macrophages[1][3]
IL-6 Secretion Increased in some contexts (M1 polarization)Decreased in LPS-stimulated macrophages[1][3]
IL-12 Secretion Increased in some contexts (M1 polarization)-[1]
IL-1β Secretion Increased in some contexts (M1 polarization)Decreased in LPS-stimulated macrophages[1][3]
NF-κB Pathway Activation Promotes phosphorylation of p65 subunitCan decrease NF-κB DNA binding activity[1][3]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and pan-HDAC inhibitors on inflammation stem from their distinct molecular targets and downstream signaling consequences.

This compound: Promoting a Pro-inflammatory Macrophage Phenotype

This compound's selectivity for class IIa HDACs leads to a specific immunomodulatory profile. In macrophages, inhibition of class IIa HDACs by this compound results in the activation of the NF-κB and MAPK signaling pathways. This, in turn, drives the expression of genes associated with the M1 macrophage phenotype, characterized by the production of pro-inflammatory cytokines and enhanced phagocytic capacity. This mechanism is particularly relevant in immuno-oncology, where shifting the tumor microenvironment towards an anti-tumor M1 state is a key therapeutic goal.[1]

TMP195_Macrophage_Polarization This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa inhibits NFkB NF-κB Pathway HDAC_IIa->NFkB deacetylates (inhibition) MAPK MAPK Pathway HDAC_IIa->MAPK deacetylates (inhibition) M1_Genes M1-associated Gene Expression NFkB->M1_Genes activates MAPK->M1_Genes activates M1_Phenotype M1 Macrophage (Pro-inflammatory) M1_Genes->M1_Phenotype Cytokines ↑ TNF-α, IL-6, IL-12 M1_Phenotype->Cytokines

Caption: this compound promotes M1 macrophage polarization via class IIa HDAC inhibition.
Pan-HDAC Inhibitors: General Suppression of Inflammatory Responses

In contrast, pan-HDAC inhibitors like Vorinostat and Trichostatin A (TSA) non-selectively inhibit a broad range of HDACs, including class I and II isoforms. In the context of inflammation, this broad inhibition often leads to a reduction in the expression of pro-inflammatory cytokines in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[3] The mechanism can involve the suppression of NF-κB's ability to bind to DNA, thereby reducing the transcription of its target inflammatory genes.[3]

Pan_HDACi_Mechanism Pan_HDACi Pan-HDAC Inhibitors (e.g., Vorinostat, TSA) HDACs Class I & II HDACs Pan_HDACi->HDACs inhibits NFkB_p65 NF-κB p65 HDACs->NFkB_p65 deacetylates DNA_Binding NF-κB DNA Binding NFkB_p65->DNA_Binding requires deacetylation Inflammatory_Genes Pro-inflammatory Gene Expression DNA_Binding->Inflammatory_Genes activates Inflammation ↓ Inflammation Inflammatory_Genes->Inflammation Cytokines ↓ TNF-α, IL-1β, IL-6 Inflammation->Cytokines

Caption: Pan-HDAC inhibitors suppress inflammation by modulating NF-κB activity.

Experimental Protocols

The following are detailed protocols for key experiments to validate the anti-inflammatory effects of this compound and compare them with other HDAC inhibitors.

Experimental Workflow

Experimental_Workflow Start Start: Isolate Bone Marrow from Mice Differentiate Differentiate into Bone Marrow-Derived Macrophages (BMDMs) Start->Differentiate Stimulate Stimulate BMDMs with LPS +/- this compound or Pan-HDACi Differentiate->Stimulate Harvest_Supernatant Harvest Supernatant Stimulate->Harvest_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA ELISA for Cytokine Quantification (TNF-α, IL-6, IL-12) Harvest_Supernatant->ELISA Western_Blot Western Blot for NF-κB Activation (p-p65/p65) Lyse_Cells->Western_Blot Results Analyze and Compare Results ELISA->Results Western_Blot->Results

Caption: Workflow for validating the anti-inflammatory effects of this compound.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

  • Euthanize a 6-8 week old C57BL/6 mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Sterilize the hind legs with 70% ethanol.

  • Isolate the femur and tibia and carefully remove the surrounding muscle tissue.

  • Flush the bone marrow from both ends of the bones using a 25-gauge needle and a syringe filled with sterile phosphate-buffered saline (PBS).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate for 5 minutes at room temperature.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cells in BMDM differentiation medium (DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF)).

  • Culture the cells in non-tissue culture treated petri dishes at 37°C in a 5% CO2 incubator for 7 days, with a media change on day 4.

Macrophage Polarization and Treatment
  • On day 7, harvest the differentiated BMDMs by gentle scraping.

  • Seed the BMDMs in appropriate culture plates at a density of 1 x 10^6 cells/mL.

  • Pre-treat the cells with desired concentrations of this compound or a pan-HDAC inhibitor (e.g., Vorinostat) for 1 hour.

  • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 6 hours for cytokine analysis, 30 minutes for signaling pathway analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • After stimulation, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.

  • Perform ELISA for TNF-α, IL-6, and IL-12 according to the manufacturer's instructions for the specific ELISA kits.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot for NF-κB Activation
  • After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the cell lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phosphorylated NF-κB p65 (Ser536) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Strip the membrane and re-probe with an antibody against total NF-κB p65 as a loading control.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates a distinct immunomodulatory profile compared to pan-HDAC inhibitors. Its selective inhibition of class IIa HDACs leads to the promotion of a pro-inflammatory M1 macrophage phenotype through the activation of NF-κB and MAPK signaling. This contrasts with the broader immunosuppressive effects often observed with pan-HDAC inhibitors. The choice between a selective class IIa HDAC inhibitor and a pan-HDAC inhibitor will, therefore, depend on the specific therapeutic context and the desired immunological outcome. The experimental protocols provided in this guide offer a robust framework for further investigation and validation of the anti-inflammatory and immunomodulatory properties of this compound and other epigenetic modulators.

References

TMP195: A Comparative Analysis of its Cross-Reactivity with Zinc-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor TMP195 with other zinc-dependent enzymes. We will delve into its selectivity profile, supported by quantitative data, and provide detailed experimental methodologies for assessing enzyme inhibition.

Introduction to this compound and Selectivity

This compound is a potent and highly selective small molecule inhibitor of Class IIa histone deacetylases (HDACs).[1][2] HDACs are a class of zinc-dependent metalloenzymes that play a crucial role in regulating gene expression through the deacetylation of lysine (B10760008) residues on histones and other non-histone proteins.[3][4] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can lead to off-target effects, this compound was designed for specificity, which may offer a better therapeutic window and reduced toxicity.[5][6] Its selectivity is attributed to its unique zinc-binding group, a trifluoromethyloxadiazole (TFMO), which interacts with the active site zinc ion in a non-chelating manner, distinct from the hydroxamic acid moiety found in many traditional HDAC inhibitors.[6][7] Understanding the cross-reactivity of this compound is critical for accurately interpreting experimental results and predicting its therapeutic potential.

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound has been extensively characterized against various HDAC isoforms. The data below, compiled from biochemical assays, demonstrates its potent inhibition of Class IIa HDACs with significantly lower activity against other classes.[1]

Enzyme TargetClassThis compound Kᵢ (nM)This compound IC₅₀ (nM)
HDAC4Class IIa59111
HDAC5Class IIa60106
HDAC7Class IIa2646
HDAC9Class IIa159
HDAC1Class I>10,000-
HDAC2Class I>10,000-
HDAC3Class I>10,000-
HDAC8Class I-11,700
HDAC6Class IIb>10,000-
HDAC10Class IIb>10,000-
HDAC11Class IV>10,000-

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of inhibitor potency. Lower values indicate greater potency. Data compiled from multiple sources.[1][2]

Cross-Reactivity with Other Zinc-Dependent Metalloenzymes

A significant concern with inhibitors targeting metalloenzymes is off-target binding to other enzymes that also utilize a metal cofactor for catalysis. For instance, many hydroxamic acid-based HDAC inhibitors have been shown to bind to other zinc-dependent enzymes, such as metallo-β-lactamase domain-containing protein 2 (MBLAC2).[8][9]

The unique TFMO zinc-binding group in this compound confers superior selectivity compared to hydroxamate-based inhibitors.[6] While comprehensive screening data against a wide panel of non-HDAC metalloenzymes is not extensively published, chemoproteomic studies demonstrate that the TFMO chemical series has a cleaner off-target profile.[6] Studies that group HDAC inhibitors based on their target engagement profiles place this compound among the most selective compounds that do not significantly engage other off-targets commonly bound by less selective inhibitors.[8] This suggests a low potential for cross-reactivity with other zinc-dependent enzymes.

Mandatory Visualizations

HDAC_Classification cluster_0 Zinc-Dependent HDACs cluster_1 Class I cluster_2a Class IIa cluster_2b Class IIb cluster_4 Class IV HDAC1 HDAC1 HDAC2 HDAC2 HDAC3 HDAC3 HDAC8 HDAC8 HDAC4 HDAC4 HDAC5 HDAC5 HDAC7 HDAC7 HDAC9 HDAC9 HDAC6 HDAC6 HDAC10 HDAC10 HDAC11 HDAC11 This compound This compound This compound->HDAC4 This compound->HDAC5 This compound->HDAC7 This compound->HDAC9

Caption: Classification of zinc-dependent HDACs and the selective action of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Serial Dilution of this compound B 2. Add Recombinant HDAC to Microplate Wells A->B C 3. Pre-incubate this compound and HDAC Enzyme B->C D 4. Initiate Reaction with Fluorogenic Substrate C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction & Add Developer Solution E->F G 7. Measure Fluorescence F->G H 8. Calculate % Inhibition and Determine IC₅₀ G->H

Caption: Experimental workflow for determining HDAC inhibitor IC₅₀ values in vitro.

TMP195_MoA This compound This compound HDAC Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC Inhibition MEF2 MEF2 Transcription Factors HDAC->MEF2 Deacetylation (Repression) Gene Target Gene Expression (e.g., CCL1) MEF2->Gene Activation Macrophage Macrophage Polarization & Immune Modulation Gene->Macrophage

Caption: Simplified signaling pathway for this compound-mediated immune modulation.

Experimental Protocols

In Vitro HDAC Enzymatic Assay (Fluorogenic)

This protocol is a generalized method for determining the IC₅₀ value of an inhibitor against specific HDAC isoforms.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a recombinant HDAC enzyme.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC4, HDAC7)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA

  • Developer Solution: Trypsin and a stop solution (e.g., Trichostatin A) to halt the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.[10]

  • Test Compound: this compound dissolved in DMSO

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Perform serial dilutions of this compound in assay buffer to create a range of concentrations for testing. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme and Inhibitor Pre-incubation: Add diluted recombinant HDAC enzyme to the wells of the microplate. Add the serially diluted this compound or vehicle control to the corresponding wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the developer solution. This also allows for the cleavage of the deacetylated substrate, which generates a fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).[10]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[10]

Cell-Based Western Blot for Histone Acetylation

This protocol assesses the target engagement of this compound in a cellular context by measuring changes in the acetylation status of histone proteins.

Objective: To determine if this compound treatment affects Class I HDAC activity in cells by observing the acetylation level of a known Class I substrate.

Materials:

  • Cell line of interest (e.g., K562, HCT116)

  • Cell culture medium and reagents

  • This compound and a pan-HDAC inhibitor (positive control, e.g., Trichostatin A)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: Anti-acetyl-Histone H3 (Lys9), Anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound, a positive control inhibitor, and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against acetylated Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. Quantify the band intensities. An increase in the ratio of acetylated H3 to total H3 indicates HDAC inhibition. Consistent with its selectivity, this compound should not significantly increase this readout of Class I HDAC activity.[6]

References

A Comparative Guide to In Vitro Control Experiments for the Class IIa HDAC Inhibitor TMP195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Class IIa histone deacetylase (HDAC) inhibitor, TMP195, with alternative HDAC inhibitors. It is designed to assist researchers in selecting appropriate controls and designing robust in vitro studies. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound and the Importance of Controls

This compound is a highly selective, first-in-class inhibitor of Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9).[1] Unlike pan-HDAC inhibitors, which target a broad spectrum of HDAC isoforms, this compound's selectivity offers the potential for a more targeted therapeutic approach with fewer off-target effects. Its mechanism of action primarily involves the modulation of immune responses, particularly macrophage polarization, rather than direct cytotoxicity to cancer cells.

Given its specific mechanism, the selection of appropriate positive and negative controls is paramount for the accurate interpretation of in vitro data. This guide outlines key experiments and compares the performance of this compound with pan-HDAC inhibitors and other Class IIa-selective inhibitors.

Data Presentation: A Quantitative Comparison of Inhibitory Activity

The selectivity of this compound for Class IIa HDACs is a key differentiator from other HDAC inhibitors. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound and its alternatives against various HDAC isoforms.

Table 1: Inhibitory Activity (Kᵢ/IC₅₀ in nM) of Class IIa Selective HDAC Inhibitors

CompoundHDAC4HDAC5HDAC7HDAC9Reference
This compound 59 (Kᵢ)60 (Kᵢ)26 (Kᵢ)15 (Kᵢ)[1]
MC1568 ----[2]
IC₅₀ of 220 nM against Class IIa HDACs[2]
NT160 0.08 (IC₅₀)1.2 (IC₅₀)1.0 (IC₅₀)0.9 (IC₅₀)[3][4]

Table 2: Inhibitory Activity (IC₅₀ in nM) of Pan-HDAC Inhibitors

CompoundHDAC1HDAC2HDAC3HDAC6HDAC8Reference
Vorinostat (SAHA) ~10----
Effective concentrations in cell-based assays typically range from 0.5-15 µM
Panobinostat IC₅₀ of 0.1 µM in SW-982 cells

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanisms of Action

The differential target profiles of this compound and pan-HDAC inhibitors result in distinct downstream signaling effects and cellular outcomes.

This compound: Modulation of Macrophage Polarization via NF-κB and MAPK Pathways

This compound has been shown to promote the polarization of macrophages towards a pro-inflammatory M1 phenotype. This is achieved, in part, through the activation of the NF-κB and MAPK (p38 and JNK) signaling pathways.[5]

G This compound Signaling in Macrophages This compound This compound HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa inhibition NFkB_p65 p-NF-κB p65 HDAC_IIa->NFkB_p65 deacetylation (inhibition) p38_JNK p-p38 & p-JNK HDAC_IIa->p38_JNK deacetylation (inhibition) M1_Polarization M1 Macrophage Polarization NFkB_p65->M1_Polarization p38_JNK->M1_Polarization Cytokines Pro-inflammatory Cytokine Release (IL-6, IL-12, TNFα) M1_Polarization->Cytokines

This compound promotes M1 macrophage polarization via NF-κB and MAPK pathways.
Pan-HDAC Inhibitors: Induction of Apoptosis in Cancer Cells

Pan-HDAC inhibitors exert their anti-cancer effects through multiple mechanisms, with the induction of apoptosis being a prominent one. By causing widespread histone hyperacetylation, they lead to the expression of pro-apoptotic genes.

G Pan-HDAC Inhibitor Mechanism Pan_HDACi Pan-HDAC Inhibitor (e.g., Vorinostat) HDACs Class I, II, IV HDACs Pan_HDACi->HDACs inhibition Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Pan-HDAC inhibitors induce apoptosis through widespread histone hyperacetylation.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vitro HDAC Activity Assay

Objective: To determine the IC₅₀ of this compound and control inhibitors against specific HDAC isoforms.

Protocol:

  • Reagents: Recombinant human HDAC enzymes, fluorogenic HDAC substrate, assay buffer, test compounds (this compound, Vorinostat, etc.), and developer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound.

    • Incubate at 37°C for 15 minutes.

    • Add the fluorogenic substrate and incubate at 37°C for 30 minutes.

    • Add the developer and incubate at room temperature for 15 minutes.

    • Measure fluorescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Macrophage Polarization Assay

Objective: To assess the effect of this compound and controls on macrophage polarization.

Protocol:

  • Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) and culture in DMEM with 10% FBS and M-CSF.

  • Treatment:

    • For M1 polarization (positive control), treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • For M2 polarization (negative control), treat cells with IL-4 (20 ng/mL).

    • Treat experimental groups with varying concentrations of this compound (e.g., 20-60 µM) or control inhibitors.

  • Analysis:

    • Gene Expression: After 24 hours, extract RNA and perform qRT-PCR for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1).

    • Cytokine Secretion: After 48 hours, collect supernatant and measure cytokine levels (e.g., TNF-α, IL-6, IL-10) by ELISA.

    • Flow Cytometry: Stain cells for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

Cell Viability Assay (MTS/MTT)

Objective: To compare the cytotoxic effects of this compound and pan-HDAC inhibitors.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HCT116, MCF-7) in 96-well plates.

  • Treatment: Treat cells with a range of concentrations of this compound, Vorinostat, or other inhibitors for 48-72 hours.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK pathways.

Protocol:

  • Cell Treatment: Treat macrophages with this compound (e.g., 40 µM) for various time points (e.g., 0, 15, 30, 60 minutes) with or without an activator like LPS.

  • Cell Lysis: Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, and total JNK.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL substrate and quantify band intensities. Normalize phosphorylated protein levels to total protein levels.

Mandatory Visualization: Experimental Workflows

G In Vitro Experimental Workflow for this compound cluster_0 Target Engagement & Cellular Effects cluster_1 Mechanism of Action in Immune Cells HDAC_Assay HDAC Activity Assay (IC50 Determination) Data_Analysis Data Analysis & Comparison HDAC_Assay->Data_Analysis Cell_Viability Cell Viability Assay (Cytotoxicity) Cell_Viability->Data_Analysis Macrophage_Polarization Macrophage Polarization (qRT-PCR, ELISA, Flow Cytometry) Western_Blot Western Blot Analysis (NF-κB & MAPK Pathways) Macrophage_Polarization->Western_Blot Western_Blot->Data_Analysis This compound This compound & Controls This compound->HDAC_Assay This compound->Cell_Viability This compound->Macrophage_Polarization

A typical workflow for the in vitro evaluation of this compound.

Conclusion

This guide provides a framework for conducting well-controlled in vitro studies to characterize the activity of this compound. By comparing its performance against pan-HDAC inhibitors and other Class IIa-selective inhibitors, researchers can gain a deeper understanding of its unique mechanism of action and therapeutic potential. The provided protocols and visualizations serve as a starting point for designing experiments that will yield robust and reproducible data.

References

Assessing the Specificity of TMP195-Induced Gene Expression Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression changes induced by the selective Class IIa histone deacetylase (HDAC) inhibitor, TMP195, with the pan-HDAC inhibitor, Vorinostat (SAHA). This analysis is supported by experimental data and detailed protocols to aid in the assessment of this compound's specificity and its potential as a targeted therapeutic agent.

This compound is a highly selective inhibitor of Class IIa HDACs, specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] This selectivity profile suggests that this compound may offer a more targeted approach to modulating gene expression compared to pan-HDAC inhibitors like Vorinostat, which target a broader range of HDAC isoforms.[4][5] The primary mechanism of this compound's therapeutic potential, particularly in oncology and inflammatory diseases, lies in its ability to reprogram immune cells, most notably monocytes and macrophages, towards an anti-tumor and anti-inflammatory phenotype.[2][3][4][6]

Comparative Analysis of Gene Expression Changes

The specificity of this compound is evident when comparing the number of genes it modulates versus a pan-HDAC inhibitor. In phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs), Vorinostat treatment resulted in the modulation of 4,556 genes, whereas this compound only affected the expression of 76 genes.[7] This stark difference highlights the more focused impact of this compound on the transcriptome.

In a study on breast cancer, this compound treatment selectively induced differential gene expression in myeloid cells, with a significant enrichment of transcripts associated with immune cell activation.[5] This myeloid-biased effect underscores its potential for targeted immunomodulation. Conversely, Vorinostat has been shown to induce widespread changes in gene expression in various cancer cell lines, affecting pathways related to cell cycle, apoptosis, and DNA damage response.[8][9]

The following tables summarize the quantitative data on gene expression changes induced by this compound and Vorinostat in different cellular contexts.

Table 1: Comparison of this compound and Vorinostat (SAHA) on Gene Expression

InhibitorCell TypeNumber of Upregulated GenesNumber of Downregulated GenesKey Modulated Genes/PathwaysCitation(s)
This compound PHA-activated human PBMCs--76 total modulated genes[7]
Vorinostat (SAHA) PHA-activated human PBMCs--4,556 total modulated genes[7]
This compound CD11b+ myeloid cells (in vivo)26 probes (up to 4.8-fold increase)-Immune cell activation[5]
Vorinostat (SAHA) AML cell line (OCI-AML3)204142Chromosome organization, cell cycle, DNA damage response, positive regulation of transcription[8]
Vorinostat (SAHA) Colon cancer cell line (HCT116)24 (>2-fold)17 (>2-fold)-
Vorinostat (SAHA) Colon cancer cell line (HT29)--2448 total modulated genes

Table 2: Effect of this compound and Vorinostat on Macrophage Polarization

InhibitorEffect on Macrophage PhenotypeKey Gene/Protein ChangesCitation(s)
This compound Promotes M1 (anti-tumor) polarizationUpregulation of M1 markers (e.g., CD86), increased expression of pro-inflammatory cytokines (e.g., IL-12, TNF-α)[4][6]
Vorinostat (SAHA) Can inhibit M2 (pro-tumor) polarizationDownregulation of M2 markers (e.g., CD163, IL-10)[1][10]

Signaling Pathways and Experimental Workflows

The targeted effects of this compound on gene expression are mediated by specific signaling pathways. In macrophages, this compound has been shown to activate the NF-κB and MAPK (p38/JNK) signaling pathways, which are crucial for pro-inflammatory M1 polarization.[7][11]

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound in macrophages and a typical experimental workflow for assessing gene expression changes.

This compound Signaling Pathway in Macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis cluster_rna_seq RNA-Sequencing cluster_chip_seq ChIP-Sequencing Monocytes Isolate Primary Human Monocytes Treatment Treat with this compound, Vorinostat, or Vehicle Monocytes->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Crosslinking Crosslink Proteins to DNA Treatment->Crosslinking Library_Prep_RNA RNA-Seq Library Preparation RNA_Isolation->Library_Prep_RNA Sequencing_RNA High-Throughput Sequencing Library_Prep_RNA->Sequencing_RNA Data_Analysis_RNA Bioinformatic Analysis (DEG, Pathway Analysis) Sequencing_RNA->Data_Analysis_RNA Chromatin_Shearing Chromatin Shearing Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitation (e.g., anti-H3K27ac) Chromatin_Shearing->Immunoprecipitation Library_Prep_ChIP ChIP-Seq Library Preparation Immunoprecipitation->Library_Prep_ChIP Sequencing_ChIP High-Throughput Sequencing Library_Prep_ChIP->Sequencing_ChIP Data_Analysis_ChIP Bioinformatic Analysis (Peak Calling, Motif Analysis) Sequencing_ChIP->Data_Analysis_ChIP

Experimental Workflow for Assessing Gene Expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for RNA-Sequencing and Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) as they are typically applied in studies investigating the effects of HDAC inhibitors.

RNA-Sequencing (RNA-Seq) Protocol

This protocol outlines the key steps for analyzing global gene expression changes in primary human monocytes treated with HDAC inhibitors.

  • Monocyte Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12]

    • Purify primary monocytes from PBMCs using CD14+ magnetic beads or other standard methods.[12][13]

    • Culture isolated monocytes in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and appropriate cytokines (e.g., M-CSF for macrophage differentiation).[12]

  • HDAC Inhibitor Treatment:

    • Plate the monocytes at a desired density.

    • Treat the cells with this compound, Vorinostat, or a vehicle control (e.g., DMSO) at the desired concentrations and for the specified duration.

  • RNA Isolation:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Perform on-column DNase digestion to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).[12] This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression (DGE) analysis to identify genes that are significantly up- or downregulated upon treatment.

    • Conduct pathway and gene ontology (GO) enrichment analysis to identify the biological processes and pathways affected by the treatments.

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) Protocol

This protocol details the steps for identifying genomic regions with altered histone acetylation (e.g., H3K27ac) following HDAC inhibitor treatment.

  • Cell Culture and Treatment:

    • Culture and treat cells (e.g., macrophages) with this compound, Vorinostat, or a vehicle control as described in the RNA-Seq protocol.

  • Cross-linking and Chromatin Shearing:

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for a short period.[14]

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and shear the chromatin to fragments of 200-500 base pairs using sonication or enzymatic digestion (e.g., MNase).[14][15]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac).[16]

    • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound chromatin.

  • Reverse Cross-linking and DNA Purification:

    • Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare ChIP-seq libraries from the purified DNA using a commercial kit. This involves end-repair, A-tailing, adapter ligation, and PCR amplification.[16]

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control and align the sequencing reads to the reference genome.

    • Perform peak calling to identify genomic regions enriched for the histone modification.

    • Perform differential binding analysis to identify regions with significant changes in histone acetylation between treatment and control groups.

    • Annotate the peaks to nearby genes and perform motif analysis to identify transcription factor binding sites within the enriched regions.

    • For studies involving HDAC inhibitors that cause global changes in histone acetylation, it is recommended to use a spike-in control for normalization.[17][18]

Conclusion

The available data strongly indicate that this compound exhibits a high degree of specificity in its modulation of gene expression, particularly when compared to the pan-HDAC inhibitor Vorinostat. Its targeted effects on immune cells, especially monocytes and macrophages, make it a promising candidate for therapies aimed at reprogramming the tumor microenvironment or mitigating inflammatory conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other selective HDAC inhibitors on the transcriptome and epigenome. Future studies employing these methodologies will be crucial for fully elucidating the therapeutic potential and mechanism of action of this next generation of epigenetic modulators.

References

TMP195: A Comparative Analysis of its Immunomodulatory Effects on Diverse Immune Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, has emerged as a promising immunomodulatory agent with significant therapeutic potential, particularly in oncology. Its primary mechanism of action involves the epigenetic reprogramming of immune cells, leading to a more robust anti-tumor response. This guide provides a comprehensive comparison of the effects of this compound on various immune cell types, supported by experimental data and detailed protocols. The objective is to offer a clear and concise resource for researchers investigating the therapeutic applications of this compound.

Introduction

Histone deacetylases are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Class IIa HDACs (HDAC4, 5, 7, and 9) play a pivotal role in the functional plasticity of immune cells. This compound selectively inhibits these enzymes, thereby altering the transcriptional landscape of immune cells and shifting the balance from an immunosuppressive to an immunostimulatory tumor microenvironment. This document will delve into the specific effects of this compound on macrophages, T lymphocytes, and neutrophils, highlighting the differential responses of these key immune players.

Comparative Effects of this compound on Immune Cell Types

The immunomodulatory activity of this compound is most pronounced in myeloid cells, particularly macrophages. However, its influence extends to other crucial components of the innate and adaptive immune systems.

Macrophages: Shifting the Paradigm from Pro-Tumor to Anti-Tumor

This compound has been extensively shown to repolarize tumor-associated macrophages (TAMs) from a pro-tumor M2 phenotype to a pro-inflammatory and anti-tumor M1 phenotype.[1][2] This reprogramming is a cornerstone of its anti-cancer efficacy.

Key Quantitative Effects on Macrophages:

ParameterEffect of this compoundQuantitative DataReference
M1 Macrophage Polarization IncreasedIn MC38-transplanted tumors, the proportion of M1 macrophages (CD45+CD11b+F4/80+MHC-II+) relative to total macrophages increased from 42.45% to 61.72%. In colitis-associated cancer, the proportion of proinflammatory macrophages (F4/80+CD86+) increased from 24.67% to 46.69%.[1][1]
Cytokine Secretion (in vitro) Increased pro-inflammatory cytokinesSignificantly higher expression of IL-6, IL-12, and TNFα in this compound-treated bone marrow-derived macrophages (BMDMs) compared to LPS-stimulated controls.[1][1]
Phagocytic Activity IncreasedInduces recruitment and differentiation of highly phagocytic macrophages within tumors.[3][4][3][4]
Co-stimulatory Molecule Expression IncreasedIncreased proportion of F4/80+ and CD11b+ cells expressing CD40 in tumors from this compound-treated mice.[3][3]
Chemokine Secretion (in vitro) ModulatedBlocks CCL2 accumulation and significantly increases CCL1 secretion in monocyte-derived macrophage cultures.[4][5][4][5]

Signaling Pathway in Macrophages:

This compound promotes M1 macrophage polarization and function primarily through the activation of the MAPK and NF-κB signaling pathways.[1][6] Treatment with this compound leads to increased phosphorylation of p38 MAPK, JNK, and NF-κB p65.[1]

TMP195_Macrophage_Signaling This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa inhibits Acetylation Histone Hyperacetylation This compound->Acetylation promotes HDACIIa->Acetylation deacetylates MAPK_pathway p38 MAPK / JNK Phosphorylation Acetylation->MAPK_pathway NFkB_pathway NF-κB (p65) Phosphorylation Acetylation->NFkB_pathway M1_Polarization M1 Macrophage Polarization MAPK_pathway->M1_Polarization NFkB_pathway->M1_Polarization Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) M1_Polarization->Cytokines Phagocytosis ↑ Phagocytosis M1_Polarization->Phagocytosis

Figure 1: this compound-mediated signaling in macrophages.

T Lymphocytes: Enhancing Anti-Tumor Immunity

This compound indirectly enhances T cell-mediated anti-tumor responses by modulating the tumor microenvironment, primarily through its effects on macrophages. However, there is also evidence of direct effects on T cells.

Key Quantitative Effects on T Lymphocytes:

ParameterEffect of this compoundQuantitative DataReference
Cytotoxic T Lymphocyte (CTL) Activation IncreasedSignificantly increased abundance of activated (Granzyme B+) cytotoxic T lymphocytes in tumors of this compound-treated mice.[3][3]
T Cell Infiltration No significant change in overall numbersNo significant difference in the proportion of infiltrating cytotoxic T cells and helper T cells in a colorectal cancer model.[1] However, another study showed an increase in CD8 T cell infiltration in lung adenocarcinoma.[1]
Cytokine Expression (in vitro) Enhanced effector cytokine expressionPromoted expression of TNF-α and IFN-γ in activated CD8+ and CD4+ T cells.

Signaling Pathway in T Lymphocytes:

The direct effects of this compound on T cells are less well-defined than on macrophages. However, HDAC inhibitors, in general, can directly modulate T cell gene expression, promoting effector functions while also potentially leading to exhaustion.

TMP195_TCell_Effects cluster_macrophage Macrophage-Mediated cluster_direct Direct Effects M1_Macrophage M1 Macrophage (this compound-activated) T_Cell T Lymphocyte M1_Macrophage->T_Cell activates This compound This compound This compound->T_Cell directly modulates CTL_Activation ↑ CTL Activation (Granzyme B+) T_Cell->CTL_Activation

Figure 2: Direct and indirect effects of this compound on T cells.

Neutrophils: Modulating Inflammatory Recruitment

The impact of this compound on neutrophils is an emerging area of research. Studies have shown that HDAC inhibitors can suppress neutrophil recruitment to sites of inflammation.

Key Quantitative Effects on Neutrophils:

ParameterEffect of this compoundQuantitative DataReference
Neutrophil Recruitment SuppressedSignificantly suppressed the proportion and number of neutrophils recruited to the tail in a zebrafish tail fin amputation model.

Experimental Protocols

In Vitro Macrophage Polarization

This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to an M1 phenotype using this compound.

Materials:

  • Bone marrow cells from mice

  • DMEM supplemented with 10% FBS, 1% penicillin/streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • 6-well culture plates

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

  • On day 7, replace the medium with fresh DMEM containing 10% FBS.

  • Stimulate the BMDMs with 100 ng/mL LPS in the presence or absence of this compound (e.g., 40 µM) for 24 hours.[1]

  • Harvest the cells for analysis of M1 markers (e.g., CD86, iNOS) by flow cytometry or qPCR.

  • Collect the supernatant to measure cytokine production (e.g., IL-6, IL-12, TNFα) by ELISA.

Macrophage_Polarization_Workflow Start Isolate Bone Marrow Cells Differentiate Differentiate with M-CSF (7 days) Start->Differentiate Stimulate Stimulate with LPS +/- this compound (24 hours) Differentiate->Stimulate Analyze_Cells Analyze Cells (Flow Cytometry, qPCR) Stimulate->Analyze_Cells Analyze_Supernatant Analyze Supernatant (ELISA) Stimulate->Analyze_Supernatant End Data Interpretation Analyze_Cells->End Analyze_Supernatant->End

References

A Head-to-Head Showdown: TMP195 Versus Other Epigenetic Modifiers in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of epigenetic drug development, the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195, has emerged as a promising therapeutic candidate, particularly for its immunomodulatory functions. This guide provides a comparative analysis of this compound against other key epigenetic modifiers, including the pan-HDAC inhibitor Vorinostat and other class IIa-selective inhibitors. The following sections present a detailed examination of their performance based on available experimental data, methodologies, and affected signaling pathways.

Quantitative Comparison of Inhibitor Activity

To facilitate a clear comparison of the inhibitory profiles of this compound and other relevant HDAC inhibitors, the following table summarizes their reported inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against various HDAC isoforms.

InhibitorClassTarget HDACsKi/IC50 (nM)Reference
This compound Class IIaHDAC459[1]
HDAC560[1]
HDAC726[1]
HDAC915[1]
Vorinostat (SAHA) Pan-HDACClass I and IIBroad, low nM range[2][3]
MC1568 Class IIaClass IIa HDACsVaries by isoform[4]
NT160 Class IIaClass IIa HDACsLow to sub-nM[5]

Performance in Preclinical Models: A Comparative Overview

Direct head-to-head studies provide the most valuable insights into the differential effects of these epigenetic modifiers. While comprehensive comparative studies are still emerging, existing research offers key distinctions.

Immunomodulation: Macrophage Polarization

A key differentiator for this compound is its ability to modulate the phenotype of macrophages, key cells of the innate immune system. In preclinical cancer models, this compound has been shown to promote the polarization of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[2] This reprogramming of the tumor microenvironment is a primary mechanism of its anti-cancer activity.

In contrast, pan-HDAC inhibitors like Vorinostat have a broader impact on gene expression across various immune cells, not limited to monocytes and macrophages.[6] While some studies suggest that class I HDAC inhibitors can also switch M2 macrophages to an M1 phenotype, the selectivity of this compound for class IIa HDACs may offer a more targeted immunomodulatory effect with a potentially better safety profile.[7]

Anti-Tumor Efficacy

In a mouse model of colorectal cancer, this compound treatment significantly reduced tumor burden.[2] This effect was largely attributed to its impact on macrophage polarization, as the anti-tumor effect was diminished when macrophages were depleted.[2] Furthermore, in a breast cancer model, this compound was shown to reduce tumor growth and pulmonary metastases by modulating macrophage phenotypes.[6]

Comparatively, Vorinostat has demonstrated broad anti-cancer activity and is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[2] Its mechanism is primarily through the induction of global histone hyperacetylation, leading to cell cycle arrest and apoptosis in cancer cells.

A study comparing this compound and another class IIa inhibitor, NT160, in the HT-29 colon cancer cell line suggested that NT160 exhibited superior inhibitory activity.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.

Signaling_Pathway cluster_this compound This compound (Class IIa HDACi) This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa Inhibits MEF2 MEF2 (Transcription Factor) HDACIIa->MEF2 Represses M1_Genes Pro-inflammatory (M1) Genes MEF2->M1_Genes Activates Macrophage Macrophage M1_Genes->Macrophage Polarization to M1

Caption: Simplified signaling pathway of this compound in macrophage polarization.

Experimental_Workflow cluster_workflow In Vivo Anti-Tumor Efficacy Study start Tumor-bearing Mouse Model treatment Daily Intraperitoneal Injection (this compound or Vehicle) start->treatment monitoring Tumor Volume Measurement treatment->monitoring 2-4 weeks endpoint Endpoint Analysis: - Tumor Weight - Metastasis Assessment - Immune Cell Profiling monitoring->endpoint

Caption: Generalized workflow for in vivo efficacy studies of this compound.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are summaries of key experimental protocols.

In Vivo this compound Administration
  • Animal Model: C57BL/6 mice for colorectal cancer models.[2]

  • Drug Formulation: this compound is dissolved in 100% DMSO.[6] For in vivo use, a stock solution in DMSO can be further diluted in a vehicle like a mix of PEG300, Tween-80, and saline.[1]

  • Dosing and Administration: Mice are typically treated with daily intraperitoneal (IP) injections of this compound at a dose of 50 mg/kg.[2][6]

  • Treatment Duration: Treatment duration can range from 14 to 28 days, depending on the tumor model and study objectives.[2][6]

In Vitro Macrophage Polarization Assay
  • Cell Source: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived monocytes.

  • Differentiation: Mouse bone marrow cells are cultured with M-CSF to differentiate into BMDMs.[2] Human monocytes can be differentiated in the presence of IL-4 and GM-CSF.[8]

  • Polarization:

    • M1 Polarization: Differentiated macrophages are stimulated with LPS (lipopolysaccharide).[2]

    • M2 Polarization: Stimulation with IL-4 is commonly used.

  • Treatment: this compound or other HDAC inhibitors are added to the cell culture medium during the polarization step. A typical concentration for this compound in vitro is around 40 µM.[2]

  • Analysis: Macrophage phenotype is assessed by measuring the expression of M1 markers (e.g., iNOS, TNF-α, IL-12) and M2 markers (e.g., Arg-1, CD206) using methods such as RT-qPCR, Western blot, and flow cytometry.

Conclusion

This compound distinguishes itself from pan-HDAC inhibitors like Vorinostat through its selective targeting of class IIa HDACs and its pronounced immunomodulatory effects, particularly on macrophage polarization. This targeted approach may offer a more favorable therapeutic window with reduced off-target effects. Head-to-head comparisons with other class IIa-selective inhibitors like NT160 and MC1568 are beginning to emerge, suggesting potential differences in potency and efficacy that warrant further investigation. The provided experimental data and protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and other epigenetic modifiers in various disease contexts.

References

Unveiling the Macrophage-Driven Anti-Tumor Efficacy of TMP195: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195, and its potent, macrophage-dependent anti-tumor effects. Through a detailed examination of its mechanism of action, supporting experimental data, and comparison with alternative macrophage-targeting immunotherapies, this document serves as a critical resource for researchers in the field of immuno-oncology.

This compound: Reprogramming the Tumor Microenvironment by Activating Macrophages

This compound is a first-in-class selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9).[1][2] Its anti-tumor activity is not a result of direct cytotoxicity to cancer cells but rather through the modulation of the tumor microenvironment, specifically by reprogramming tumor-associated macrophages (TAMs).[3][4] this compound promotes the polarization of immunosuppressive M2-like macrophages into a pro-inflammatory, anti-tumor M1 phenotype.[3][4] This phenotypic switch leads to enhanced phagocytosis of tumor cells, increased secretion of inflammatory cytokines, and improved antigen presentation to activate the adaptive immune response.[5] Studies have shown that the anti-tumor effects of this compound are abrogated upon the depletion of macrophages, confirming their central role in its mechanism of action.[3][4]

Performance Data: this compound in Preclinical Cancer Models

The efficacy of this compound as a monotherapy and in combination with other anti-cancer agents has been demonstrated in various preclinical models.

Monotherapy Effects of this compound on Tumor Growth
Cancer ModelTreatmentKey FindingsReference
Colitis-Associated Colorectal Cancer (CAC)50 mg/kg/day this compoundSignificantly decreased number and size of colon tumors.[3]
MC38 Colorectal Cancer Xenograft50 mg/kg/day this compoundSignificantly reduced tumor weight and volume.[3]
MMTV-PyMT Breast Cancer50 mg/kg/day this compoundSignificantly reduced rate of tumor growth and decreased pulmonary metastases.[5]
This compound in Combination Therapy

This compound has shown synergistic effects when combined with immune checkpoint inhibitors and conventional chemotherapy.

Cancer ModelCombination TherapyKey FindingsReference
MC38 Colorectal Cancer XenograftThis compound (50 mg/kg/day) + anti-PD-1 antibodyEnhanced anti-tumor efficacy compared to either monotherapy. Increased infiltration of M1 macrophages and CD8+ T cells.[3][6]
MMTV-PyMT Breast CancerThis compound (50 mg/kg/day) + PaclitaxelSignificant reduction in tumor burden compared to either monotherapy.[5]
MMTV-PyMT Breast CancerThis compound (50 mg/kg/day) + CarboplatinSignificant reduction in tumor burden compared to either monotherapy.[5]

Comparative Landscape of Macrophage-Targeting Anti-Tumor Agents

While direct head-to-head studies are limited, this section provides a comparative overview of this compound and other key macrophage-targeting strategies. This comparison is based on their distinct mechanisms of action and reported outcomes from separate preclinical studies.

Therapeutic StrategyMechanism of ActionReported Anti-Tumor EffectsKey Considerations
This compound (Class IIa HDAC Inhibition) Reprograms M2-like TAMs to a pro-inflammatory M1 phenotype, enhancing phagocytosis and antigen presentation.Reduces tumor growth and metastasis; enhances efficacy of immunotherapy and chemotherapy.[3][5]Orally bioavailable small molecule.
CSF-1R Inhibitors (e.g., BLZ945) Blocks the survival and differentiation of macrophages by inhibiting the Colony-Stimulating Factor 1 Receptor. Can also shift TAMs from an M2 to an M1-like phenotype.Can lead to tumor regression and increased survival in preclinical models.[7][8][9] However, resistance can emerge.[8]May not deplete all TAMs due to alternative survival signals in the tumor microenvironment.[7]
Anti-CD40 Agonists Activates antigen-presenting cells, including macrophages, leading to a pro-inflammatory state and enhanced T-cell priming.Can induce tumor regression, often dependent on CD8+ T cells.[10]Systemic administration can lead to toxicity.
PI3Kγ Inhibitors Reprograms TAMs from an immunosuppressive to an immunostimulatory state.Can restore sensitivity to checkpoint blockade in resistant tumors.A targeted approach to modulate macrophage function.

Visualizing the Mechanism and Workflow

This compound Signaling Pathway in Macrophages

TMP195_Signaling This compound Signaling Pathway in Macrophages This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa inhibits MAPK MAPK Pathway (p38, JNK) HDACIIa->MAPK represses NFkB NF-κB Pathway HDACIIa->NFkB represses M1_Polarization M1 Macrophage Polarization MAPK->M1_Polarization NFkB->M1_Polarization Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, iNOS) M1_Polarization->Cytokines Phagocytosis Enhanced Phagocytosis M1_Polarization->Phagocytosis AntigenPresentation Increased Antigen Presentation M1_Polarization->AntigenPresentation AntiTumor Anti-Tumor Immunity Cytokines->AntiTumor Phagocytosis->AntiTumor AntigenPresentation->AntiTumor

Caption: this compound inhibits Class IIa HDACs, activating MAPK and NF-κB pathways to drive M1 macrophage polarization and anti-tumor immunity.

Experimental Workflow for In Vivo Studies

experimental_workflow Experimental Workflow for In Vivo Efficacy of this compound cluster_tumor_model Tumor Model Establishment cluster_treatment Treatment Regimen cluster_analysis Data Collection and Analysis cluster_confirmation Confirmation of Macrophage Dependence Tumor_Inoculation Tumor Cell Inoculation (e.g., MC38, MMTV-PyMT) Randomization Randomization of Mice Tumor_Inoculation->Randomization TMP195_Treatment This compound Administration (e.g., 50 mg/kg/day, IP) Randomization->TMP195_Treatment Control_Treatment Vehicle Control Randomization->Control_Treatment Combo_Treatment Combination Therapy (e.g., + anti-PD-1) Randomization->Combo_Treatment Tumor_Measurement Tumor Volume/Weight Measurement TMP195_Treatment->Tumor_Measurement Macrophage_Depletion Macrophage Depletion (Clodronate Liposomes) TMP195_Treatment->Macrophage_Depletion Control_Treatment->Tumor_Measurement Combo_Treatment->Tumor_Measurement FACS Flow Cytometry of Tumor-Infiltrating Macrophages Tumor_Measurement->FACS IHC Immunohistochemistry Tumor_Measurement->IHC Efficacy_Assessment Assessment of this compound Efficacy Macrophage_Depletion->Efficacy_Assessment

Caption: Workflow for evaluating the in vivo anti-tumor efficacy and macrophage-dependency of this compound.

Key Experimental Protocols

In Vivo this compound Efficacy Study in a Xenograft Model
  • Cell Culture and Tumor Inoculation:

    • Culture MC38 colon carcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of 6-8 week old C57BL/6 mice.[3]

  • Treatment Protocol:

    • Allow tumors to establish for 5 days.

    • Randomize mice into treatment and control groups.

    • Prepare this compound by dissolving in DMSO.[3]

    • Administer this compound via intraperitoneal (IP) injection at a dose of 50 mg/kg/day.[3]

    • Administer an equal volume of DMSO to the control group.

    • For combination studies, co-administer other agents (e.g., anti-PD-1 antibody at 200 µg per mouse every three days via IP injection).[3]

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal weight and health status.

    • After approximately 20 days, euthanize mice and harvest tumors for weight measurement and further analysis.[3]

Macrophage Depletion Using Clodronate Liposomes
  • Preparation and Administration:

    • Use commercially available clodronate liposomes and control (PBS) liposomes.

    • To confirm the depleting effect, inject clodronate liposomes intravenously or intraperitoneally into tumor-bearing mice.[3]

  • Verification of Depletion:

    • Harvest peripheral blood or tumor tissue 24-48 hours post-injection.

    • Perform flow cytometry to quantify the percentage of macrophages (e.g., CD45+CD11b+F4/80+ cells) to confirm depletion.[3]

  • Efficacy Study with Macrophage Depletion:

    • In a tumor model treated with this compound, co-administer clodronate liposomes to deplete macrophages.

    • Monitor tumor growth to determine if the anti-tumor effect of this compound is abrogated.[3]

Flow Cytometry Analysis of Tumor-Infiltrating Macrophages
  • Tumor Digestion and Single-Cell Suspension:

    • Excise tumors and mince into small pieces.

    • Digest the tissue in a solution containing collagenase IV and DNase I at 37°C with agitation.

    • Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Antibody Staining:

    • Resuspend cells in FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/CD32 antibody.

    • Stain with a cocktail of fluorescently conjugated antibodies to identify macrophage populations. A typical panel includes:

      • Leukocytes: CD45

      • Myeloid cells: CD11b

      • Macrophages: F4/80

      • M1 macrophages: CD86, MHC-II[3][6]

      • M2 macrophages: CD206, Arginase-1

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells, then on CD45+ leukocytes.

    • Within the CD45+ population, identify macrophages (CD11b+F4/80+).

    • Analyze the expression of M1 and M2 markers on the macrophage population to determine the polarization state.

References

Safety Operating Guide

Proper Disposal of TMP195: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE) is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields
Hand Protection GlovesNitrile rubber, minimum 0.11mm thickness
Body Protection Laboratory CoatStandard, fully buttoned
Respiratory RespiratorUse in well-ventilated areas. If needed, use a NIOSH-approved respirator

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, involves a multi-step process to ensure the safety of personnel and compliance with regulations.

Experimental Protocol for this compound Waste Disposal:

  • Segregation: At the point of generation, segregate this compound waste from other waste streams. This includes unused solid compound, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not mix with other solvent waste unless compatibility has been confirmed.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms as indicated in the SDS.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company. Provide the disposal company with a copy of the SDS. Do not attempt to dispose of this compound down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TMP195_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate spill Spill or Exposure? start->spill containerize Place in Labeled, Sealed Container segregate->containerize label_waste Label Container: 'Hazardous Waste - this compound' containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose end Disposal Complete dispose->end spill->segregate No spill_procedure Follow Emergency Spill Protocol (Consult SDS) spill->spill_procedure Yes spill_procedure->segregate

Essential Safety and Logistical Information for Handling TMP195

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, adherence to strict safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Given the cytotoxic potential of HDAC inhibitors, appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling procedure.

ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving/Storage Single pair, chemotherapy-testedNot required unless leakage is suspectedNot required unless leakage is suspectedNot required unless leakage is suspected
Preparation/Compounding Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator (e.g., N95) within a ventilated enclosureGoggles or face shield
Administration (In Vitro/In Vivo) Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsSurgical mask (face shield recommended)Goggles or face shield
Waste Disposal Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator if aerosolization is possibleGoggles or face shield
Spill Cleanup Double pair, chemotherapy-tested (heavy-duty)Disposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator (e.g., N95 or higher)Goggles and face shield

Operational Plans: Handling and Storage

Storage: this compound as a solid powder should be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years) in a dry, dark environment.[1] Stock solutions in DMSO can also be stored at -20°C.[1][2]

Receiving: Upon receiving, inspect the packaging for any signs of damage or leakage. If compromised, treat it as a spill.

Preparation of Stock Solutions:

  • This compound is soluble in DMSO.[1]

  • For a 10 mM stock solution, dissolve the appropriate mass of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM solution (MW: 456.42 g/mol ), dissolve 4.56 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

Experimental Protocols

In Vitro Experiment: Treatment of Cell Cultures

This protocol outlines the treatment of cultured cells with this compound to assess its biological effects.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.[3][4]

  • Cultured cells of interest (e.g., MC38, HCT116, LoVo, or human monocytes).[3][5]

  • Sterile cell culture plates and consumables.

Procedure:

  • Cell Seeding: Plate the cells at the desired density in multi-well plates and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. Common concentrations used in research range from 300 nM to 60 µM.[5][6] A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) to assess the effects of this compound on the biological endpoint of interest (e.g., cell viability, gene expression, protein phosphorylation).[6]

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as Western blotting, ELISA, or flow cytometry.[5][6]

In Vivo Experiment: Intraperitoneal Administration in Mice

This protocol describes the preparation and intraperitoneal (IP) injection of this compound in a mouse model.

Materials:

  • This compound powder

  • Vehicle (e.g., 100% DMSO or a mixture of 10% DMSO and 90% corn oil)[7]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile insulin (B600854) syringes with a 27-30 gauge needle

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • On each day of dosing, weigh the required amount of this compound.

    • Dissolve the this compound in the chosen vehicle to the desired final concentration. A common dosage is 50 mg/kg.[6][7] For a 20g mouse receiving a 50 mg/kg dose, you would need 1 mg of this compound. If the injection volume is 100 µL, the concentration of the dosing solution should be 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. Prepare the dosing solution fresh daily.[7]

  • Animal Preparation:

    • Weigh each animal to determine the precise injection volume.

    • Securely restrain the mouse.

  • Injection:

    • Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.[7]

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure no blood or urine is drawn.[7]

    • Slowly inject the calculated volume of the this compound solution.[7]

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal for any signs of distress, weight loss, or changes in behavior throughout the course of the experiment.[7]

Disposal Plan

All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be disposed of as cytotoxic waste. Follow your institution's specific guidelines for the disposal of chemical and cytotoxic waste. Contaminated materials should be collected in a designated, clearly labeled, and sealed waste container.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Ki for HDAC4 59 nMCell-free assay[5]
Ki for HDAC5 60 nMCell-free assay[5]
Ki for HDAC7 26 nMCell-free assay[5]
Ki for HDAC9 15 nMCell-free assay[5]
In Vitro Concentration 300 nMHuman monocytes[5]
In Vitro Concentration Range 5 µM - 60 µMColorectal cancer cell lines[3][6]
In Vivo Dosage 50 mg/kg/dayMice (colorectal cancer model)[6]

Signaling Pathways and Experimental Workflows

This compound, as a class IIa HDAC inhibitor, influences key signaling pathways involved in inflammation and immune cell polarization, particularly the NF-κB and MAPK pathways.

TMP195_Signaling_Pathway This compound This compound HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDACIIa inhibits IKK IKK Complex HDACIIa->IKK deacetylates/inactivates p38_JNK p-p38 & p-JNK (MAPK Pathway) HDACIIa->p38_JNK regulates NFkB_p65 p-NF-κB p65 IKK->NFkB_p65 phosphorylates M1_Polarization M1 Macrophage Polarization NFkB_p65->M1_Polarization p38_JNK->M1_Polarization Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) M1_Polarization->Cytokines secretes

Caption: this compound inhibits Class IIa HDACs, leading to increased phosphorylation of NF-κB and MAPK pathway components, which promotes M1 macrophage polarization and the release of pro-inflammatory cytokines.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Vehicle (e.g., 10% DMSO/ 90% Corn Oil) weigh->dissolve inject Intraperitoneal Injection (50 mg/kg) dissolve->inject weigh_animal Weigh Animal weigh_animal->inject monitor Monitor Animal collect Collect Tissues/ Blood monitor->collect downstream Downstream Analysis (e.g., Flow Cytometry, ELISA) collect->downstream

Caption: A generalized workflow for in vivo studies involving the preparation, administration, and subsequent analysis of the effects of this compound in an animal model.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.